molecular formula C24H43N3O8 B15611311 C12-iE-DAP

C12-iE-DAP

Número de catálogo: B15611311
Peso molecular: 501.6 g/mol
Clave InChI: KEOKIKNGKDOHGH-CTWPCTMYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

C12-iE-DAP is a useful research compound. Its molecular formula is C24H43N3O8 and its molecular weight is 501.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C24H43N3O8

Peso molecular

501.6 g/mol

Nombre IUPAC

2-amino-6-[[(4R)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]heptanedioic acid

InChI

InChI=1S/C24H43N3O8/c1-2-3-4-5-6-7-8-9-10-14-20(28)27-19(24(34)35)15-16-21(29)26-18(23(32)33)13-11-12-17(25)22(30)31/h17-19H,2-16,25H2,1H3,(H,26,29)(H,27,28)(H,30,31)(H,32,33)(H,34,35)/t17?,18?,19-/m1/s1

Clave InChI

KEOKIKNGKDOHGH-CTWPCTMYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to C12-iE-DAP: A Potent NOD1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid), a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This document details its chemical properties, mechanism of action, and its function in initiating innate immune responses. Included are detailed experimental protocols for studying its activity and clearly structured tables summarizing its key characteristics. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and practical applications in research.

Introduction to this compound

This compound is a synthetic, acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). iE-DAP is the minimal peptidoglycan (PGN) motif recognized by NOD1 and is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria.[1] The addition of a 12-carbon lauroyl group to the glutamic acid residue of iE-DAP significantly enhances its potency as a NOD1 agonist. This modification is believed to facilitate its entry into the cell. This compound is a powerful tool for researchers studying the NOD1 signaling pathway, innate immunity, and inflammatory responses. It is reported to be 100 to 1000 times more potent at stimulating NOD1 than its non-acylated counterpart, iE-DAP.

Physicochemical and Biological Properties

The key properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReference
Full Name Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Synonyms This compound
Molecular Formula C24H43N3O8
Molecular Weight 501.61 g/mol
Appearance Lyophilized powder
Solubility DMSO or Methanol
Target Receptor NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1)
Biological Activity Potent NOD1 agonist

Mechanism of Action and Signaling Pathway

This compound functions as a potent activator of the NOD1 signaling pathway, a critical component of the innate immune system responsible for detecting intracellular bacterial components.

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of the NOD1 receptor. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK. The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The recruitment of RIPK2 to the activated NOD1 oligomer triggers a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB then translocates to the nucleus, where it induces the transcription of a wide range of pro-inflammatory genes, including those encoding cytokines such as TNF-α, IL-6, and IL-8.

C12_iE_DAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB_inactive NF-κB NFκB_active NF-κB NFκB_inactive->NFκB_active Release NFκB_nuc NF-κB NFκB_active->NFκB_nuc Translocation DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines Transcription

Caption: this compound induced NOD1 signaling pathway.

Quantitative Data

While specific EC50 and binding affinity (Kd) values for this compound are not consistently reported across the literature, its high potency is well-established. It is recognized as being 100- to 1000-fold more potent than iE-DAP. For context, the binding affinity of a similar NOD1 agonist, Tri-DAP (L-Ala-γ-D-Glu-meso-diaminopimelic acid), to the LRR domain of NOD1 has been measured.

LigandReceptorMethodBinding Affinity (Kd)Reference
Tri-DAPNOD1Surface Plasmon Resonance34.5 µM[2]

Note: This value is for a related compound and serves as an estimation of the affinity range for NOD1 ligands.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

NOD1 Activation Reporter Assay using HEK-Blue™ hNOD1 Cells

This protocol describes how to measure the activation of NOD1 by this compound using a commercially available reporter cell line.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • DMSO (for dissolving this compound)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Culture: Culture HEK-Blue™ hNOD1 cells according to the manufacturer's instructions.

  • Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed growth medium. Seed the cells at a density of approximately 5 x 10^4 cells per well in a 96-well plate.

  • Ligand Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Cell Stimulation: Add the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate. Add 20 µL of the stimulated cell supernatant to each well.

  • Incubation for Detection: Incubate the plate at 37°C for 1-3 hours.

  • Measurement: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the amount of secreted alkaline phosphatase (SEAP), which corresponds to the level of NF-κB activation.

Cytokine Secretion Assay in THP-1 Macrophages

This protocol details the measurement of pro-inflammatory cytokine (e.g., IL-8, TNF-α) secretion from macrophage-like cells upon stimulation with this compound.

Materials:

  • THP-1 monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • DMSO

  • ELISA kit for the cytokine of interest (e.g., human IL-8 or TNF-α)

  • 24-well cell culture plates

Procedure:

  • Differentiation of THP-1 cells: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in RPMI-1640 medium containing 50-100 ng/mL PMA. Incubate for 24-48 hours to induce differentiation into adherent macrophages.

  • Resting Phase: After differentiation, remove the PMA-containing medium, wash the cells gently with PBS, and add fresh RPMI-1640 medium without PMA. Allow the cells to rest for 24 hours.

  • Cell Stimulation: Prepare serial dilutions of this compound in RPMI-1640 medium. Remove the medium from the rested macrophages and add the this compound dilutions. Include appropriate controls.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well. Centrifuge the supernatants to remove any cell debris.

  • Cytokine Measurement: Perform the ELISA for the target cytokine according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards provided in the ELISA kit. Use this curve to calculate the concentration of the cytokine in each sample.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular level.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., HEK-Blue hNOD1 or THP-1) Stimulation Cell Stimulation with this compound Cell_Culture->Stimulation Ligand_Prep This compound Preparation (Stock & Dilutions) Ligand_Prep->Stimulation Reporter_Assay NOD1 Activation (SEAP/Luciferase Assay) Stimulation->Reporter_Assay Cytokine_Assay Cytokine Secretion (ELISA) Stimulation->Cytokine_Assay Data_Analysis Data Analysis & Interpretation Reporter_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General experimental workflow for this compound studies.

Conclusion

This compound is an invaluable tool for the study of innate immunity and NOD1-mediated signaling. Its high potency and specificity make it an ideal reagent for elucidating the molecular mechanisms of bacterial recognition and the subsequent inflammatory responses. The experimental protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies and to contribute to the growing body of knowledge in the field of immunology and drug development.

References

A Technical Guide to the Mechanism of Action of C12-iE-DAP in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the mechanism of action for C12-iE-DAP, a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This compound, an acylated derivative of γ-D-Glu-mDAP (iE-DAP), serves as a powerful tool for investigating the intricacies of innate immune signaling. Its lipophilic nature enhances its ability to stimulate NOD1 at concentrations 100 to 1000 times lower than its parent compound, iE-DAP.[1] This guide details the core signaling cascade initiated by this compound, the resulting downstream immunological responses, quantitative data from cellular assays, and key experimental protocols for studying its effects.

Introduction to this compound

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic derivative of iE-DAP, the minimal peptidoglycan (PGN) motif recognized by NOD1.[1] iE-DAP is found in the cell walls of most Gram-negative bacteria and certain Gram-positive bacteria.[1][2] The addition of a lauroyl (C12) fatty acid chain to the glutamic acid residue significantly increases the molecule's potency as a NOD1 agonist.[1] This enhanced activity makes this compound a highly specific and effective agent for probing NOD1-mediated immune pathways in various research contexts.

Core Mechanism of Action: The NOD1 Signaling Pathway

The primary mechanism of action for this compound is the activation of the cytosolic receptor NOD1. Upon entering the cell, this compound is directly recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change, leading to the oligomerization of NOD1 and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via homophilic CARD-CARD interactions.[1][3]

Once activated, RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes. This includes the recruitment of the TAK1 complex, which subsequently activates both the IKK complex and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] The activated IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation and allowing the nuclear translocation of the transcription factor NF-κB.[4][5] Concurrently, the activation of MAPKs (including ERK, JNK, and p38) provides a parallel signaling cascade that contributes to the inflammatory response.[4][6] The culmination of these events is the transcription of a wide array of pro-inflammatory genes.[5]

C12_iE_DAP_Signaling_Pathway cluster_nucleus Nucleus C12 This compound NOD1 NOD1 C12->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits TAK1_complex TAK1/TAB Complex RIPK2->TAK1_complex Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Activates MAPK MAPK Cascades (ERK, JNK, p38) TAK1_complex->MAPK Activates NFkB_complex p50/p65-IκBα IKK_complex->NFkB_complex Phosphorylates IκBα NFkB_nuc p50/p65 NFkB_complex->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription

Caption: this compound/NOD1 signaling cascade.

Downstream Immunological Responses

Inflammatory Cytokine and Chemokine Production

A primary consequence of NOD1 activation by this compound is the robust production of pro-inflammatory cytokines and chemokines. In various cell types, including monocytic cell lines like THP-1, epithelial cells, and pericytes, this compound stimulation leads to the significant release of IL-8, TNF-α, and IL-6.[1][4][7] This cytokine milieu is crucial for recruiting and activating other immune cells, such as neutrophils, to the site of potential infection.[8]

Synergy with Other Pattern Recognition Receptors

The immune response to this compound is significantly amplified in the presence of ligands for other PRRs, particularly Toll-like receptors (TLRs). A well-documented example is the synergy between this compound and Lipopolysaccharide (LPS), a TLR4 agonist.[7][9] Co-stimulation of cells, such as THP-1 monocytes, with this compound and LPS results in a potentiation of TNF-α production that is substantially greater than the additive effect of either ligand alone.[7] This crosstalk between the NOD1 and TLR4 pathways highlights a cooperative mechanism for detecting Gram-negative bacteria and mounting a coordinated and powerful inflammatory response.

Induction of Autophagy

Beyond canonical inflammation, NOD1 signaling is intricately linked to the process of autophagy, a cellular mechanism for degrading and recycling cellular components and eliminating intracellular pathogens.[10][11] Both NOD1 and NOD2 can recruit the essential autophagy protein ATG16L1 to the plasma membrane at the site of bacterial entry, thereby initiating the formation of an autophagosome.[12] This process is critical for capturing and clearing invading bacteria, representing another layer of NOD1-mediated host defense.

Logical_Relationships cluster_outcomes Immunological Outcomes C12 This compound Recognition by NOD1 Inflammation Pro-inflammatory Cytokine Production (IL-8, TNF-α, IL-6) C12->Inflammation Leads to Autophagy Autophagy Induction (Xenophagy) C12->Autophagy Initiates Synergy Synergistic Response (with TLR4/LPS) C12->Synergy Potentiates

Caption: Key immunological outcomes of this compound-mediated NOD1 activation.

Quantitative Data Summary

The potency of this compound has been quantified in various cellular systems. The following tables summarize key dose-response data from published studies.

Table 1: Dose-Dependent Cytokine Induction by this compound in THP-1 Cells (Data synthesized from studies measuring cytokine release after 20 hours of stimulation)[7][13]

This compound Conc.IL-8 Release (Relative to Control)TNF-α Release (Relative to Control)
2 µMSignificant IncreaseModest/No Significant Increase
10 µMStrong IncreaseModest/No Significant Increase
50 µMVery Strong, Dose-Dependent IncreaseModest/No Significant Increase

Note: In THP-1 cells, this compound is a potent inducer of IL-8, while its ability to independently induce substantial TNF-α release is limited. However, it strongly synergizes with LPS to boost TNF-α production.[7][13]

Table 2: Comparative Potency of NOD1 Agonists

AgonistRelative PotencyKey FindingCitation
This compound High100-1000x more potent than iE-DAP for NOD1 stimulation.[1]
iE-DAP BaselineRequires higher concentrations (1-100 µg/ml) for activation.[2]
Tri-DAP HighInduces NF-κB activation at lower concentrations than iE-DAP.[14]

Key Experimental Protocols

In Vitro Stimulation of THP-1 Cells for Cytokine Profiling

This protocol outlines a standard method for assessing the pro-inflammatory activity of this compound using the human monocytic THP-1 cell line.

1. Cell Culture and Maintenance:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.

  • Maintain cells at 37°C in a humidified 5% CO₂ incubator.

  • Subculture cells every 3-4 days to maintain a density between 2x10⁵ and 1x10⁶ cells/mL.

2. Cell Stimulation Assay:

  • Seed THP-1 cells into a 96-well plate at a density of 1x10⁵ to 2x10⁵ cells per well.

  • Prepare stock solutions of this compound in DMSO and then dilute to final working concentrations in cell culture medium.[1] Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

  • (Optional for synergy/inhibition studies): Pre-incubate cells with inhibitors (e.g., ML130 for NOD1) or co-stimulants (e.g., LPS at 1 ng/mL) for 1 hour before adding the primary agonist.[15]

  • Add the desired concentrations of this compound (e.g., 0.1 µM to 50 µM) to the wells. Include an untreated control (medium only) and a vehicle control (DMSO).

  • Incubate the plate for 20-24 hours at 37°C and 5% CO₂.[7][13]

3. Cytokine Measurement:

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the cell-free supernatant.

  • Quantify the concentration of secreted cytokines (e.g., IL-8, TNF-α) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

4. Data Analysis:

  • Generate a standard curve from the ELISA standards.

  • Calculate the concentration of cytokines in each sample based on the standard curve.

  • Normalize data to the untreated control and perform statistical analysis (e.g., ANOVA or t-test) to determine significance.

Experimental_Workflow start Start culture Culture THP-1 Cells start->culture seed Seed Cells into 96-Well Plate culture->seed pre_incubate Optional: Pre-incubate with Inhibitor/LPS (1h) seed->pre_incubate stimulate Add this compound to Cells seed->stimulate No Pre-incubation prepare Prepare this compound and LPS Dilutions prepare->stimulate pre_incubate->stimulate Yes incubate Incubate (20-24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

References

An In-depth Technical Guide to C12-iE-DAP: Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. As an acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria, this compound exhibits significantly enhanced potency in activating NOD1-mediated signaling pathways. This makes it an invaluable tool for studying the intricacies of innate immunity, host-pathogen interactions, and for the development of novel immunomodulatory therapeutics.

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols for its characterization.

Structure and Chemical Properties

This compound is a lipopeptide composed of a lauroyl (C12) fatty acid chain attached to the N-terminus of the dipeptide iE-DAP. This lipophilic modification is crucial for its enhanced biological activity compared to the parent compound.

PropertyValueReference
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Chemical Formula C24H43N3O8
Molecular Weight 501.61 g/mol
Appearance Lyophilized powder
Solubility DMSO or methanol (B129727) (1 mg/ml)
Purity High purity, confirmed by methods such as HPLC
Storage -20°C

Biological Activity and Mechanism of Action

This compound is a highly potent activator of the NOD1 signaling pathway, demonstrating 100- to 1000-fold greater potency than iE-DAP. Its mode of action involves crossing the cell membrane and binding to the leucine-rich repeat (LRR) domain of the cytosolic receptor NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK) via a homotypic CARD-CARD interaction.

Activated RIPK2 then triggers downstream signaling cascades, primarily through the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, initiating a robust innate immune response.

NOD1 Signaling Pathway Induced by this compound

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) DNA->Cytokines Transcription

Caption: this compound induced NOD1 signaling pathway.

Quantitative Bioactivity Data

While a specific EC50 value for this compound is not consistently reported across the literature, its high potency is well-established.

ParameterValueCell LineAssayReference
Working Concentration 10 ng/ml - 10 µg/mlHEK-Blue™ hNOD1SEAP Reporter Assay
Relative Potency 100- to 1000-fold more potent than iE-DAPVariousNF-κB Activation

Experimental Protocols

The biological activity of this compound is typically assessed using a cell-based reporter assay. The most common method utilizes the HEK-Blue™ hNOD1 cell line from InvivoGen. These cells are engineered to stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Protocol: NOD1 Activation Assay using HEK-Blue™ hNOD1 Cells

1. Materials:

  • This compound

  • HEK-Blue™ hNOD1 cells

  • HEK-Blue™ Detection medium

  • QUANTI-Blue™ Solution (optional, for endpoint measurement)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates (flat-bottom)

  • Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin, selective antibiotics)

2. Cell Preparation:

  • Culture HEK-Blue™ hNOD1 cells according to the supplier's instructions, ensuring the use of appropriate selective antibiotics to maintain plasmid expression.

  • The day before the assay, wash cells with PBS and detach them from the culture flask.

  • Resuspend the cells in fresh, pre-warmed cell culture medium and adjust the cell density to approximately 280,000 cells/ml.

3. Assay Procedure:

  • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be from 0.01 ng/ml to 1000 ng/ml. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for this compound).

  • Add 20 µl of each this compound dilution (and controls) to the wells of a 96-well plate.

  • Add 180 µl of the cell suspension (approximately 50,000 cells) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

4. Detection and Measurement:

  • Real-time detection with HEK-Blue™ Detection medium: This medium contains a SEAP substrate that changes color upon cleavage. The color change can be monitored visually or by reading the absorbance at 620-655 nm at different time points.

  • Endpoint measurement with QUANTI-Blue™ Solution:

    • After the incubation period, transfer 20 µl of the cell culture supernatant to a new 96-well plate.

    • Add 180 µl of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank (medium only) from all readings.

  • Plot the absorbance values against the corresponding concentrations of this compound.

  • The level of SEAP activity is proportional to the activation of NF-κB, which in turn reflects the potency of this compound as a NOD1 agonist.

Experimental Workflow for NOD1 Activation Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture HEK-Blue™ hNOD1 cells Prepare_Cells Prepare cell suspension (280,000 cells/ml) Cell_Culture->Prepare_Cells Add_Cells Add 180 µl of cell suspension to each well Prepare_Cells->Add_Cells Prepare_Ligand Prepare serial dilutions of this compound Add_Ligand Add 20 µl of this compound dilutions to 96-well plate Prepare_Ligand->Add_Ligand Add_Ligand->Add_Cells Incubate Incubate for 16-24 hours at 37°C, 5% CO2 Add_Cells->Incubate Transfer_Supernatant Transfer 20 µl of supernatant to a new plate Incubate->Transfer_Supernatant Add_Reagent Add 180 µl of QUANTI-Blue™ Solution Transfer_Supernatant->Add_Reagent Incubate_Detection Incubate for 1-3 hours at 37°C Add_Reagent->Incubate_Detection Read_Absorbance Measure absorbance at 620-655 nm Incubate_Detection->Read_Absorbance Plot_Data Plot absorbance vs. concentration Read_Absorbance->Plot_Data Determine_Activity Determine NOD1 activation Plot_Data->Determine_Activity

Caption: Workflow for this compound NOD1 activation assay.

Conclusion

This compound is a powerful and specific tool for the investigation of NOD1-mediated innate immune responses. Its enhanced potency due to the addition of a lauroyl group makes it a superior choice over its parent compound, iE-DAP, for in vitro and in vivo studies. The detailed structural information, chemical properties, and experimental protocols provided in this guide are intended to facilitate its effective use in research and drug development, ultimately contributing to a deeper understanding of innate immunity and the development of novel therapeutic strategies for infectious and inflammatory diseases.

C12-iE-DAP: A Potent Synthetic Agonist for NOD1-Targeted Drug Discovery and Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12-iE-DAP, a highly potent, synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This compound, an acylated derivative of the natural NOD1 ligand iE-DAP, offers significantly enhanced potency, making it an invaluable tool for the investigation of NOD1 signaling, the development of novel immunomodulatory therapies, and the screening of NOD1 pathway inhibitors. This document details the molecular characteristics of this compound, its mechanism of action, and provides structured quantitative data from key experiments. Furthermore, it outlines detailed experimental protocols for in vitro and in vivo studies and presents visual representations of the core signaling pathways and experimental workflows.

Introduction to this compound

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1. iE-DAP is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria. The addition of a lauroyl (C12) fatty acid chain to the glutamic acid residue of iE-DAP significantly increases its lipophilicity, facilitating its entry into the cytoplasm where NOD1 resides. This modification results in a 100- to 1000-fold increase in potency for NOD1 activation compared to its parent compound, iE-DAP.

Molecular Characteristics:

PropertyValue
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Chemical Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Solubility 1 mg/ml in DMSO or methanol
Typical Working Concentration 10 ng/ml - 10 µg/ml

Mechanism of Action: The NOD1 Signaling Pathway

As a NOD1 agonist, this compound initiates a well-defined intracellular signaling cascade, culminating in the activation of pro-inflammatory transcription factors and the subsequent production of cytokines and chemokines.

Upon entering the cytosol, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization. The activated NOD1 oligomer recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[1] This recruitment is the critical step for downstream signal transduction.

Following its recruitment, RIPK2 undergoes autophosphorylation and becomes polyubiquitinated. This ubiquitination is a key regulatory event, primarily mediated by the E3 ubiquitin ligase XIAP (X-linked inhibitor of apoptosis protein), which generates K63-linked polyubiquitin (B1169507) chains on RIPK2.[2][3][4] These ubiquitin chains act as a scaffold to recruit downstream signaling complexes, including the TAK1 (Transforming growth factor-β-activated kinase 1) complex and the IKK (IκB kinase) complex.[3][5] TAK1, in turn, phosphorylates and activates the IKK complex, which then phosphorylates the inhibitor of NF-κB, IκBα. The phosphorylation of IκBα targets it for proteasomal degradation, liberating the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as those encoding for IL-6, IL-8, and TNF-α. Concurrently, the TAK1 complex can also activate the MAPK (mitogen-activated protein kinase) pathways, including JNK and p38, leading to the activation of other transcription factors like AP-1.[2][6]

NOD1_Signaling_Pathway cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits Ub_RIPK2 Polyubiquitinated RIPK2 (K63-linked) RIPK2->Ub_RIPK2 XIAP XIAP (E3 Ligase) XIAP->Ub_RIPK2 ubiquitinates Ub Ubiquitin Ub->XIAP TAK1_complex TAK1 Complex Ub_RIPK2->TAK1_complex recruits IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK_pathway MAPK Pathway (JNK, p38) TAK1_complex->MAPK_pathway activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus translocates Gene_expression Pro-inflammatory Gene Expression NF_κB_nucleus->Gene_expression induces

NOD1 Signaling Pathway Activated by this compound.

Quantitative Data Presentation

The following tables summarize quantitative data from representative studies on the effects of this compound.

Table 1: Dose-Dependent Induction of IL-8 and TNF-α in THP-1 Cells [7]

This compound Concentration (µM)IL-8 Secretion (pg/mL, mean ± SD)TNF-α Secretion (pg/mL, mean ± SD)
0 (Control)< 50< 20
2~1500 ± 200~50 ± 10
10~3000 ± 300~100 ± 20
50~4500 ± 400~150 ± 30

Data are approximated from graphical representations in the cited literature and are for illustrative purposes. For precise values, refer to the original publication.

Table 2: Synergistic Induction of TNF-α with LPS in THP-1 Cells [7]

TreatmentTNF-α Secretion (pg/mL, mean ± SD)
Control< 20
This compound (10 µM)~100 ± 20
LPS (1 ng/mL)~500 ± 50
This compound (10 µM) + LPS (1 ng/mL)~2500 ± 300

Data are approximated from graphical representations in the cited literature and are for illustrative purposes. For precise values, refer to the original publication.

Table 3: NF-κB Activation in Reporter Cell Lines

Cell LineReporter GeneThis compound ConcentrationFold Induction of Reporter Activity (approx.)
HEK-Blue™ hNOD1SEAP100 ng/mL> 10-fold
HEK293TNF-κB-Luciferase50 ng/mL~8-fold[8]
HCT116NF-κB-Luciferase10 µMRobust induction[9]

Fold induction can vary based on experimental conditions and cell passage number.

Experimental Protocols

In Vitro: Stimulation of THP-1 Monocytic Cells

This protocol is adapted from Jakopin et al. and is suitable for assessing cytokine production in response to this compound.[7]

1. Cell Culture and Differentiation:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified 5% CO₂ incubator.
  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48 hours.
  • After 48 hours, aspirate the PMA-containing medium and replace it with fresh, PMA-free medium. Rest the cells for 24 hours before stimulation.

2. This compound Stimulation:

  • Prepare a stock solution of this compound in sterile DMSO (e.g., 1 mg/mL).
  • On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 2, 10, 50 µM).
  • Aspirate the medium from the differentiated THP-1 cells and add the medium containing the different concentrations of this compound.
  • For a vehicle control, add medium containing the same final concentration of DMSO used for the highest this compound concentration.
  • Incubate the plates for 20 hours at 37°C in a 5% CO₂ incubator.

3. Cytokine Measurement:

  • After the incubation period, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells.
  • Carefully collect the cell culture supernatants.
  • Measure the concentrations of desired cytokines (e.g., IL-8, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

In Vitro: NF-κB Reporter Assay in HEK293 Cells

This protocol is based on methods for NOD1 inhibitor screening and can be adapted for agonist characterization.[10]

1. Cell Culture and Transfection:

  • Culture HEK293 cells stably expressing human NOD1 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (e.g., HEK-Blue™ hNOD1 cells).
  • Alternatively, transiently transfect standard HEK293T cells with plasmids encoding human NOD1, an NF-κB-luciferase reporter, and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[9]

2. Cell Plating and Stimulation:

  • Seed the reporter cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well.
  • Allow the cells to adhere overnight.
  • Prepare serial dilutions of this compound in the appropriate cell culture medium.
  • Add the this compound dilutions to the cells and incubate for 24 hours.

3. Reporter Gene Measurement:

  • For SEAP reporter cells: Measure SEAP activity in the culture supernatant using a SEAP detection reagent according to the manufacturer's protocol. Read the absorbance at the appropriate wavelength.
  • For luciferase reporter cells: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

In Vivo: Mouse Model of Peritonitis

This is a generalized protocol for inducing localized inflammation to assess the in vivo activity of this compound.

1. Animals:

  • Use 8-10 week old C57BL/6 mice. House animals in a specific pathogen-free facility.

2. This compound Administration:

  • Dissolve this compound in sterile, endotoxin-free saline. A vehicle control of saline with the same amount of DMSO used for solubilization should be prepared.
  • Administer this compound via intraperitoneal (i.p.) injection at a dose range of 50-200 µg per mouse.

3. Sample Collection and Analysis:

  • At various time points post-injection (e.g., 2, 4, 6 hours), euthanize the mice.
  • Perform a peritoneal lavage by injecting 5 mL of sterile PBS into the peritoneal cavity and then collecting the fluid.
  • Centrifuge the peritoneal lavage fluid to pellet the cells.
  • Use the supernatant to measure cytokine levels (e.g., IL-6, KC/CXCL1) by ELISA.
  • Resuspend the cell pellet to perform cell counts and differential analysis (e.g., neutrophil, macrophage influx) using flow cytometry or cytospin with staining.

Mandatory Visualizations

Experimental Workflow: Screening for NOD1 Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screen to identify small molecule inhibitors of the NOD1 pathway, using this compound as the specific agonist.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary Assays & Validation plate_cells Plate NOD1 Reporter Cells (e.g., HEK-Blue™ hNOD1) add_compounds Add Compound Library (one compound per well) plate_cells->add_compounds add_agonist Stimulate with this compound (at EC80 concentration) add_compounds->add_agonist incubate Incubate (e.g., 24h) add_agonist->incubate readout Measure Reporter Signal (e.g., SEAP activity) incubate->readout dose_response Dose-Response Curve (Confirm inhibition & determine IC50) readout->dose_response Hits cytotoxicity Cytotoxicity Assay (Rule out non-specific effects) dose_response->cytotoxicity selectivity Selectivity Assay (Test against other PRR pathways, e.g., TLR4 + LPS) cytotoxicity->selectivity functional_assay Functional Cellular Assay (e.g., IL-8 ELISA in THP-1 cells) selectivity->functional_assay

References

An In-Depth Technical Guide to the Discovery and Development of C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) has emerged as a potent and specific synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor of the innate immune system. This technical guide provides a comprehensive overview of the discovery, development, and molecular pharmacology of this compound. It details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, drug discovery, and cancer biology who are interested in leveraging the immunomodulatory properties of this compound.

Introduction: The Discovery of a Potent NOD1 Agonist

The innate immune system relies on a repertoire of pattern recognition receptors (PRRs) to detect conserved microbial structures and initiate an immune response. Among these, NOD1 is a cytosolic PRR that recognizes a specific peptidoglycan (PGN) motif, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is predominantly found in the cell walls of Gram-negative bacteria and certain Gram-positive bacteria.[1] The discovery of iE-DAP as the minimal NOD1-activating ligand paved the way for the development of synthetic analogs with enhanced potency and specificity.

This compound was developed through the strategic addition of a 12-carbon lauroyl group to the glutamic acid residue of iE-DAP.[1] This modification significantly enhances its lipophilicity, facilitating its entry into the cytosol where it can interact with its target, NOD1. This structural enhancement results in a molecule that is 100 to 1000 times more potent than its parent compound, iE-DAP, in stimulating NOD1.[1] this compound is a chemically synthesized and functionally tested compound, making it a reliable tool for in vitro and in vivo studies of NOD1 signaling.[1]

Mechanism of Action: Activating the NOD1 Signaling Pathway

Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK or CARDIAK).[1] The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The recruitment of RIPK2 to the oligomerized NOD1 platform initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1] Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit and activate the IKK complex (IκB kinase). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-8, as well as chemokines like CXCL1.[1][2]

Quantitative Data

The potency and efficacy of this compound have been characterized in various cellular systems. The following tables summarize key quantitative data related to its activity.

Parameter Value Cell Line Assay Type Reference
Potency vs. iE-DAP 100-1000x more potentVariousNF-κB Reporter Assays[1]
Working Concentration 10 ng/mL - 10 µg/mLVariousCellular Assays
Concentration Range for THP-1 cells 2 - 50 µMTHP-1Cytokine Secretion[3]
Cell Line This compound Concentration Cytokine Measured Response Reference
THP-110 µMIL-8Dose-dependent increase in secretion[3]
THP-110 µMTNF-αSynergistic increase with LPS[3]
Hepatocytes100 ng/mLCCL5 (RANTES), CXCL1 (KC)Increased expression[2]
A549-DualNot specifiedIL-886.7% reduction in IL-8+ cells with siNOD1[4]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves the acylation of the parent molecule, iE-DAP. While detailed proprietary synthesis methods may vary, a general approach based on the synthesis of similar N-acyl iE-DAP derivatives can be outlined.[5][6][7]

Principle: The synthesis involves the coupling of lauroic acid (a 12-carbon fatty acid) to the free amino group of the D-glutamic acid residue of a protected iE-DAP molecule, followed by deprotection steps.

Materials:

  • Protected γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP)

  • Lauroyl chloride or N-lauroyloxysuccinimide

  • Coupling reagents (e.g., TBTU, HOBt, WSCD·HCl)

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Solvents (e.g., dichloromethane, dimethylformamide)

  • Deprotection reagents (e.g., trifluoroacetic acid, hydrogen gas with palladium catalyst)

  • Silica (B1680970) gel for column chromatography

  • Analytical equipment for characterization (NMR, Mass Spectrometry)

Procedure:

  • Protection of iE-DAP: The carboxyl and amino groups of meso-diaminopimelic acid and the α-carboxyl group of D-glutamic acid are protected using appropriate protecting groups (e.g., Boc, Z, tBu).

  • Coupling Reaction: The protected iE-DAP is dissolved in an appropriate aprotic solvent. The lauroylating agent (e.g., lauroyl chloride) and a base are added, and the reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography.

  • Purification of Acylated Intermediate: The reaction mixture is worked up, and the crude product is purified by silica gel column chromatography to isolate the protected this compound.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidolysis with TFA for Boc groups, hydrogenolysis for Z groups).

  • Final Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized.

  • Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro NOD1 Activation Assays

Principle: HEK-Blue™ hNOD1 cells are engineered HEK293 cells that stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD1 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically.[8]

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • 96-well plates

  • Cell culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hNOD1 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Stimulation: Prepare serial dilutions of this compound in fresh cell culture medium. Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add 20 µL of the cell supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

  • Incubation and Measurement: Incubate at 37°C and monitor the color change. Read the absorbance at 620-655 nm at various time points (e.g., 1-3 hours).

Principle: Cells are transiently co-transfected with a plasmid expressing human NOD1 and a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter. NOD1 activation by this compound leads to the expression of luciferase, which is quantified by measuring luminescence upon the addition of a substrate.[9]

Materials:

  • HEK293T or other suitable cell line

  • Expression plasmid for human NOD1

  • NF-κB-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the NOD1 expression plasmid and the NF-κB-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.

  • Cell Seeding: After transfection, seed the cells into a 96-well plate.

  • Stimulation: After 24 hours, stimulate the cells with various concentrations of this compound.

  • Incubation: Incubate for 6-24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

Cytokine Quantification

Principle: qRT-PCR is used to measure the mRNA expression levels of genes encoding cytokines and chemokines that are downstream of NOD1 activation.

Materials:

  • Cells of interest (e.g., THP-1, primary macrophages)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., IL6, TNFA, IL8, CXCL1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Primer Sequences (Human):

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Reference
IL6 ACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTG[1]
TNFA CCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAG[1]
IL8 ATGACTTCCAAGCTGGCCGTGGCTTCTCAGCCCTCTTCAAAAACTTCTC[10]
CXCL1 CACCAGGGCTTCCTCCTCAGGTCCACTCTCAATTTCTTCATGTT[8]
GAPDH GTGGTCTCCTCTGACTTCAACACTCTTCCTCTTGTGCTCTTGCT[9]

Procedure:

  • Cell Treatment: Treat cells with this compound for a specified period (e.g., 4-24 hours).

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using the appropriate primers and master mix.

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Principle: ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from this compound-treated cells

  • ELISA kit for the specific cytokine of interest (e.g., human IL-6, TNF-α, IL-8)

  • Microplate reader

Procedure:

  • Cell Treatment and Supernatant Collection: Treat cells with this compound and collect the culture supernatant at various time points.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Measurement: Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Western Blotting for NOD1 Pathway Proteins

Principle: Western blotting is used to detect the expression and phosphorylation status of key proteins in the NOD1 signaling pathway, such as RIPK2 and IκBα.

Materials:

  • Cell lysates from this compound-treated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RIPK2, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Antibody Dilutions (to be optimized):

  • Primary Antibodies: Typically 1:1000 dilution.

  • Secondary Antibodies: Typically 1:2000 to 1:5000 dilution.

Procedure:

  • Cell Lysis: Lyse this compound-treated cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Metastasis Model

Principle: To evaluate the effect of this compound on cancer metastasis in vivo, a syngeneic mouse model can be used.

Materials:

  • C57BL/6 mice

  • Metastatic cancer cell line (e.g., MC38 colorectal cancer cells)

  • This compound

  • Sterile PBS for injection

  • Surgical instruments for orthotopic injection (if applicable)

  • Imaging system for monitoring metastasis (if using fluorescent or bioluminescent cells)

Procedure:

  • Cell Injection: Inject cancer cells into the mice. This can be done intravenously (experimental metastasis model) or orthotopically (spontaneous metastasis model). For an orthotopic colorectal cancer model, inject MC38 cells into the cecal wall of C57BL/6 mice.

  • This compound Administration: Administer this compound to the mice. The dose and route of administration need to be optimized. A potential starting point could be intraperitoneal injections.

  • Monitoring: Monitor the health of the mice and tumor growth.

  • Metastasis Assessment: At the end of the experiment, euthanize the mice and harvest organs (e.g., liver, lungs) to assess the metastatic burden. This can be done by counting surface nodules, histological analysis, or ex vivo imaging.

Visualizations

Signaling Pathway

C12_iE_DAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK MAPK RIPK2->MAPK Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits NFκB_n NF-κB NFκB->NFκB_n Translocates Gene_expression Pro-inflammatory Gene Expression NFκB_n->Gene_expression Induces

Caption: this compound signaling pathway through NOD1.

Experimental Workflow: In Vitro NOD1 Activation

NOD1_Activation_Workflow start Start cell_culture Culture HEK-Blue™ NOD1 Cells start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding stimulation Stimulate with This compound seeding->stimulation incubation Incubate for 16-24h stimulation->incubation supernatant_transfer Transfer supernatant to new plate incubation->supernatant_transfer detection_reagent Add HEK-Blue™ Detection Medium supernatant_transfer->detection_reagent read_absorbance Read absorbance at 620-655 nm detection_reagent->read_absorbance end End read_absorbance->end

Caption: Workflow for HEK-Blue™ NOD1 reporter assay.

Conclusion

This compound is a powerful and specific tool for the investigation of NOD1-mediated innate immune responses. Its enhanced potency over the natural ligand iE-DAP makes it an invaluable reagent for a wide range of in vitro and in vivo applications. This technical guide provides a foundational understanding of this compound and detailed protocols to facilitate its use in research and drug development. Further exploration of the therapeutic potential of this compound and other NOD1 agonists is a promising avenue for the development of novel immunomodulatory therapies for infectious diseases and cancer.

References

An In-Depth Technical Guide to the Downstream Signaling Pathways of C12-iE-DAP Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by C12-iE-DAP, a potent synthetic agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This document summarizes key quantitative data, details experimental protocols for studying this pathway, and provides visual representations of the signaling cascades.

Introduction to this compound and NOD1 Signaling

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of iE-DAP (γ-D-Glu-mDAP), the minimal peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD1.[1][2] The addition of a lauroyl (C12) group enhances its potency, making it a powerful tool for studying NOD1-mediated immune responses at concentrations 100- to 1000-fold lower than iE-DAP.[2] NOD1 is a key sensor of bacterial components, primarily from Gram-negative bacteria, and its activation triggers a signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines.[2][3] Understanding the intricacies of this pathway is crucial for the development of therapeutics targeting inflammatory diseases and for harnessing innate immunity in various contexts.

Core Downstream Signaling Pathways

Upon intracellular recognition of this compound, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2), also known as RICK.[2][3] This interaction, mediated by their respective CARD (Caspase Activation and Recruitment Domain) domains, is the central event initiating downstream signaling.[3] The activated RIPK2 serves as a scaffold for the assembly of a larger signaling complex, leading to the activation of two primary downstream pathways: the NF-κB pathway and the MAPK pathway.

The NF-κB Signaling Pathway

The activation of the canonical NF-κB pathway is a hallmark of NOD1 stimulation. This process involves a series of ubiquitination events orchestrated by a complex of E3 ligases.

  • RIPK2 Ubiquitination: Activated RIPK2 is polyubiquitinated, a critical step for signal propagation.[3] This ubiquitination is mediated by E3 ligases, including XIAP (X-linked inhibitor of apoptosis protein) and cIAPs (cellular inhibitors of apoptosis proteins).[4][5]

  • Recruitment of LUBAC: XIAP, in turn, recruits the Linear Ubiquitin Chain Assembly Complex (LUBAC) to the NOD1 signalosome.[5][6] LUBAC adds linear (M1-linked) ubiquitin chains to RIPK2 and NEMO (NF-κB essential modulator), a regulatory subunit of the IKK (IκB kinase) complex.[5]

  • IKK Complex Activation: The ubiquitinated RIPK2 recruits the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which in turn phosphorylates and activates the IKK complex (composed of IKKα, IKKβ, and NEMO).[3]

  • NF-κB Activation and Nuclear Translocation: The activated IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to NF-κB, this compound-induced NOD1 activation also triggers the MAPK signaling pathway, which plays a crucial role in regulating the expression of inflammatory cytokines and other cellular responses.

  • TAK1 as a Key Mediator: The TAK1 complex, recruited to the ubiquitinated RIPK2, is also responsible for activating the MAPK cascades.[3]

  • Activation of p38, ERK, and JNK: TAK1 phosphorylates and activates MAPK Kinases (MKKs), which in turn phosphorylate and activate the three major MAPK subfamilies: p38, ERK (Extracellular signal-regulated kinase), and JNK (c-Jun N-terminal kinase).[7][9]

  • Transcriptional Regulation: Activated MAPKs phosphorylate various transcription factors, such as AP-1 (Activator protein 1), which cooperate with NF-κB to drive the expression of pro-inflammatory genes.[9]

Quantitative Data on this compound-Induced Responses

The activation of downstream signaling pathways by this compound leads to a quantifiable production of pro-inflammatory cytokines. The following tables summarize the dose-dependent effects of this compound on cytokine production in the human monocytic cell line THP-1.

Table 1: Dose-Dependent Effect of this compound on IL-8 Secretion from THP-1 Cells [1][7]

This compound Concentration (µM)IL-8 Secretion (pg/mL) (Mean ± SD)
0 (Control)~100 ± 20
2~1500 ± 200
10~2500 ± 300
50~3500 ± 400

Data are approximated from graphical representations in the cited literature and represent a 20-hour stimulation period.

Table 2: Dose-Dependent Effect of this compound on TNF-α Secretion from THP-1 Cells [1][7]

This compound Concentration (µM)TNF-α Secretion (pg/mL) (Mean ± SD)
0 (Control)< 50
2~100 ± 30
10~200 ± 50
50~300 ± 60

Data are approximated from graphical representations in the cited literature and represent a 20-hour stimulation period. TNF-α secretion in response to this compound alone is generally modest in THP-1 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay is used to quantify the activation of the NF-κB transcription factor.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 ng/mL to 1 µg/mL). Include an unstimulated control.

  • Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.[10]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the unstimulated control.

Western Blot for MAPK Phosphorylation

This protocol is for detecting the phosphorylation of p38, ERK, and JNK MAPKs.

Materials:

  • Cell line of interest (e.g., THP-1, HEK293T)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Stimulation and Lysis: Plate cells and stimulate with this compound for various time points (e.g., 0, 15, 30, 60 minutes). After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the phosphorylated MAPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: To determine the total MAPK levels, the membrane can be stripped and reprobed with an antibody against the total form of the respective MAPK.[9]

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.[11][12]

In Vitro Ubiquitination Assay of RIPK2

This assay is to determine if a specific E3 ligase can ubiquitinate RIPK2.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5 family)

  • Recombinant E3 ligase of interest (e.g., XIAP)

  • Recombinant RIPK2

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • SDS-PAGE gels

  • Anti-RIPK2 antibody for Western blotting

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, RIPK2, ubiquitin, and ATP in the ubiquitination reaction buffer. The final volume is typically 20-50 µL. Include a negative control reaction without the E3 ligase or ATP.[2][13]

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[1]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-RIPK2 antibody. A high molecular weight smear or ladder of bands above the unmodified RIPK2 band indicates ubiquitination.[1]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways activated by this compound.

C12_iE_DAP_Signaling cluster_membrane Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Recognition RIPK2 RIPK2 NOD1->RIPK2 Recruitment XIAP XIAP/cIAPs RIPK2->XIAP Ubiquitination TAK1_complex TAK1 Complex RIPK2->TAK1_complex Recruitment LUBAC LUBAC XIAP->LUBAC Recruitment LUBAC->RIPK2 Linear Ub IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPKKs MAPKKs TAK1_complex->MAPKKs Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkB NF-κB (p50/p65) IkappaB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPKs MAPKs (p38, ERK, JNK) MAPKKs->MAPKs Activation AP1 AP-1 MAPKs->AP1 Activation Gene_Expression Pro-inflammatory Gene Expression (IL-6, IL-8, TNF-α) NFkB_nuc->Gene_Expression AP1->Gene_Expression

Caption: this compound signaling cascade via NOD1.

Experimental Workflow Diagrams

Experimental_Workflow cluster_NFkB_Assay NF-κB Luciferase Reporter Assay Workflow cluster_Western_Blot MAPK Phosphorylation Western Blot Workflow A1 Seed HEK293T cells A2 Transfect with NF-κB-luc & Renilla-luc plasmids A1->A2 A3 Stimulate with this compound A2->A3 A4 Lyse cells A3->A4 A5 Measure Luciferase Activity A4->A5 A6 Data Analysis: Normalize and Calculate Fold Induction A5->A6 B1 Stimulate cells with this compound B2 Lyse cells and quantify protein B1->B2 B3 SDS-PAGE and transfer to membrane B2->B3 B4 Block and incubate with anti-phospho-MAPK antibody B3->B4 B5 Incubate with secondary antibody and detect chemiluminescence B4->B5 B6 Strip and re-probe for total MAPK B5->B6 B7 Densitometry Analysis B6->B7

Caption: Key experimental workflows.

References

The Role of C12-iE-DAP in NF-κB Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), a key intracellular pattern recognition receptor (PRR) of the innate immune system. As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), a minimal motif of peptidoglycan (PGN) from Gram-negative and certain Gram-positive bacteria, this compound exhibits significantly enhanced potency in activating downstream inflammatory signaling pathways. This technical guide provides an in-depth overview of the mechanism by which this compound activates the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation, immunity, and cell survival.

The this compound Signaling Pathway to NF-κB Activation

The activation of NF-κB by this compound is a well-defined signaling cascade initiated within the cytoplasm of the cell. The lipophilic lauroyl (C12) group of this compound is thought to facilitate its entry into the cell. Once intracellular, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK.

The interaction between NOD1 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD). This leads to the activation and polyubiquitination of RIPK2, which then serves as a scaffold to recruit downstream signaling components, including the IκB kinase (IKK) complex. The IKK complex is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ).

The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters the NF-κB p50/p65 heterodimer in the cytoplasm in an inactive state. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB. This allows the active p50/p65 heterodimer to translocate into the nucleus, where it binds to specific κB sites in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and other immune-related genes.

Signaling Pathway Diagram

C12_iE_DAP_NFkB_Pathway This compound Induced NF-κB Activation Pathway cluster_nucleus This compound Induced NF-κB Activation Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIPK2->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFkB NF-κB (p50/p65) p_IκBα p-IκBα IκBα->p_IκBα Nucleus Nucleus NFkB->Nucleus Translocates Proteasome Proteasome p_IκBα->Proteasome Degradation NFkB_n NF-κB (p50/p65) Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFkB_n->Gene_Expression Induces Transcription

Caption: this compound signaling to NF-κB activation.

Quantitative Data on this compound Activity

This compound is a highly potent NOD1 agonist, exhibiting significantly greater activity than its parent compound, iE-DAP. The addition of the lauroyl group increases the molecule's lipophilicity, which is believed to enhance its ability to cross the cell membrane and interact with the cytosolic NOD1 receptor.

ParameterValue/ObservationCell Type/SystemReference
Relative Potency 100- to 1000-fold more potent than iE-DAP in stimulating NOD1.HEK-Blue™ NOD1 cells[1]
Working Concentration 10 ng/mL - 10 µg/mL for cellular assays.General
IL-8 Secretion Dose-dependent increase in IL-8 release.THP-1 cells[2]
TNF-α Secretion Minimal induction alone, but synergizes with LPS to increase TNF-α release.THP-1 cells[2]
NF-κB Activation Significant induction of NF-κB activity.A549-Dual cells[3]
Binding Affinity (Kd) of related ligand The related NOD1 ligand, Tri-DAP, binds to NOD1 with a Kd of 34.5 µM.Surface Plasmon Resonance[4]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the activation of the NF-κB signaling pathway. It utilizes a reporter plasmid where the expression of a luciferase gene is driven by a promoter containing NF-κB binding sites.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Transfection reagent

  • This compound (stock solution in DMSO)

  • Cell culture medium (e.g., DMEM) and serum

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

  • Cell Stimulation: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., TNF-α). Incubate for 6-24 hours.

  • Cell Lysis: Aspirate the medium and wash the cells with PBS. Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Transfer the cell lysate to a white 96-well plate. Use a luminometer to measure the firefly luciferase activity, followed by the Renilla luciferase activity using the appropriate reagents.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the fold induction of NF-κB activity by dividing the normalized values of the treated samples by the normalized value of the vehicle control.

Western Blot for Phosphorylated NF-κB p65

This method is used to detect the phosphorylation of the p65 subunit of NF-κB at Serine 536, a key indicator of its activation, and its translocation to the nucleus.

Materials:

  • Cells (e.g., THP-1 or HEK293T)

  • This compound

  • Cell lysis buffer for cytoplasmic and nuclear extraction

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-total p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at the desired concentrations for various time points (e.g., 0, 15, 30, 60 minutes).

  • Nuclear and Cytoplasmic Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell membrane using a hypotonic buffer to release the cytoplasmic fraction. Centrifuge to pellet the nuclei.

    • Collect the supernatant (cytoplasmic extract).

    • Wash the nuclear pellet and then lyse it with a nuclear extraction buffer. Centrifuge to collect the supernatant (nuclear extract).

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated p65 signal to the total p65 signal. Use Lamin B1 and GAPDH as loading and fractionation controls for the nuclear and cytoplasmic extracts, respectively.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Studying this compound Activity cluster_cell_culture Cell Culture & Treatment cluster_luciferase NF-κB Reporter Assay cluster_western Western Blot Analysis Cell_Seeding Seed Cells (e.g., HEK293T, THP-1) C12_Treatment Treat with this compound (Dose-response & Time-course) Cell_Seeding->C12_Treatment Transfection Transfect with NF-κB Luciferase Reporter C12_Treatment->Transfection Extraction Nuclear/Cytoplasmic Extraction C12_Treatment->Extraction Lysis_Luc Cell Lysis Transfection->Lysis_Luc Luminescence Measure Luminescence Lysis_Luc->Luminescence SDS_PAGE SDS-PAGE & Transfer Extraction->SDS_PAGE Immunoblot Immunoblotting for p-p65, total p65, etc. SDS_PAGE->Immunoblot

Caption: A typical workflow for investigating this compound.

Conclusion

This compound is a powerful tool for studying the NOD1 signaling pathway and its role in innate immunity and inflammation. Its high potency allows for robust activation of the NF-κB pathway at low concentrations. The experimental protocols detailed in this guide provide a framework for researchers to investigate the molecular mechanisms of this compound and to screen for potential modulators of this critical inflammatory pathway, which holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

Disclaimer: This document is intended for research and informational purposes only. All experiments should be conducted in accordance with institutional guidelines and safety protocols.

References

A Technical Guide to the NOD1-RIPK2 Signaling Axis: Elucidating the Role of C12-iE-DAP and its Indirect Interaction with RIPK2 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect microbial threats. Among these, the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) is pivotal in recognizing specific peptidoglycan (PGN) fragments from bacteria. Activation of NOD1 initiates a signaling cascade critically dependent on the Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine/tyrosine kinase that serves as a central adaptor. This technical guide provides an in-depth exploration of this pathway, focusing on the use of C12-iE-DAP, a potent synthetic NOD1 agonist, to probe the activation and downstream signaling of RIPK2. We will detail the molecular mechanisms, present quantitative data on pathway activation, outline key experimental protocols, and discuss the therapeutic implications for researchers, scientists, and drug development professionals.

Introduction to the NOD1-RIPK2 Pathway

The NOD-like receptor (NLR) family represents a major class of intracellular PRRs essential for host defense.[1][2] The founding members, NOD1 and NOD2, are crucial for detecting distinct motifs within bacterial PGN.[3][4] NOD1 specifically recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a PGN component primarily found in Gram-negative bacteria and certain Gram-positive species.[5][6][7][8][9][10] Upon ligand recognition, NOD1 undergoes a conformational change, leading to the recruitment and activation of the downstream kinase RIPK2.[3][4]

RIPK2 is an indispensable mediator of NOD1/2 signaling.[11][12][13] Its activation triggers two primary downstream signaling arms: the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[1][6][13][14][15][16] This culmination of signaling events results in the transcriptional upregulation of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating a robust innate immune response.[6][17] Given its central role, the NOD1-RIPK2 axis is a key area of research in inflammatory diseases and a promising target for therapeutic intervention.[12][14][18]

The Molecular Components

This compound: A Potent NOD1 Agonist

This compound is a synthetic, high-potency agonist of NOD1. It is an acylated derivative of iE-DAP, featuring a lauroyl (C12) group attached to the glutamic acid residue. This lipid modification significantly enhances its ability to stimulate NOD1, rendering it 100 to 1000 times more potent than its parent compound, iE-DAP. This increased potency makes this compound an invaluable tool for reliably and robustly activating the NOD1 pathway in experimental settings.

RIPK2 Kinase: The Central Adaptor

Receptor-Interacting Protein Kinase 2 (also known as RICK or CARDIAK) is a multi-domain protein that functions as both a kinase and a scaffold.[11][13][15] It comprises an N-terminal serine/threonine kinase domain and a C-terminal caspase activation and recruitment domain (CARD).[19][20][21] The CARD domain is essential for its recruitment to activated NOD1 through homotypic CARD-CARD interactions.[9][13][19][21] Upon recruitment, RIPK2's kinase activity is crucial for its autophosphorylation and the subsequent recruitment of other signaling molecules, propagating the signal downstream.[6][18]

Signaling Pathway: this compound-Induced Activation of RIPK2

The interaction between this compound and RIPK2 is indirect, mediated entirely by the NOD1 receptor. The process unfolds in a sequential and highly regulated manner:

  • Ligand Recognition : this compound enters the cell cytoplasm and is recognized by the leucine-rich repeat (LRR) domain of NOD1.[22][23]

  • NOD1 Oligomerization & RIPK2 Recruitment : Ligand binding induces NOD1 to oligomerize, exposing its CARD domain. This allows for the recruitment of RIPK2 via a homotypic CARD-CARD interaction.[4][5][9]

  • RIPK2 Activation : Once recruited, RIPK2 is activated through autophosphorylation, with Serine 176 being a key marker of activation.[18][24] This is followed by its polyubiquitination by E3 ligases, such as XIAP, which generates K63-linked ubiquitin chains.[5][6][8][20][25] These ubiquitin chains act as a scaffold.

  • Downstream Cascade : The ubiquitinated RIPK2 scaffold recruits the TAK1 complex, which in turn activates the IKK complex.[5][6][22] The IKK complex phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation and allowing NF-κB to translocate to the nucleus.[5][6] Simultaneously, the TAK1 complex activates MAPK pathways (p38, ERK, JNK).[6][22]

  • Cellular Response : Nuclear translocation of transcription factors like NF-κB and AP-1 drives the expression of pro-inflammatory genes, resulting in the secretion of cytokines such as TNF-α, IL-6, and IL-8.[17][26]

NOD1_RIPK2_Pathway This compound Induced NOD1-RIPK2 Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12 This compound NOD1 NOD1 C12->NOD1 1. Binds & Activates RIPK2 RIPK2 NOD1->RIPK2 2. Recruits via CARD-CARD RIPK2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 4. Recruits & Activates XIAP XIAP (E3 Ligase) XIAP->RIPK2 3a. Ubiquitination Ub Ubiquitin (K63-linked) IKK IKK Complex TAK1->IKK 5a. Activates MAPK MAPK (p38, JNK, ERK) TAK1->MAPK 5b. Activates NFKB_I NF-κB / IκBα IKK->NFKB_I 6. Phosphorylates IκBα (leads to degradation) Genes Pro-inflammatory Gene Transcription MAPK->Genes 8b. Activates AP-1 (and other TFs) NFKB_N NF-κB NFKB_I->NFKB_N 7. Translocates NFKB_N->Genes 8a. Activates Transcription

Caption: NOD1-mediated activation of RIPK2 by this compound.

Quantitative Data & Analysis

The following tables summarize key quantitative parameters related to this compound and the inhibition of the RIPK2 kinase it activates.

Table 1: Physicochemical and Biological Properties of this compound

Property Value Reference
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid [27][28]
Molecular Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Target Receptor NOD1
Typical Working Conc. 10 ng/mL - 10 µg/mL
Potency vs. iE-DAP 100 to 1000-fold more potent

| Solubility | 1 mg/mL in DMSO or Methanol | |

Table 2: Cellular Responses to this compound Stimulation

Cell Line Assay Measured Outcome Effective Concentration Reference
HEK-Blue™ NOD1 SEAP Reporter NF-κB Activation 100 nM [29]
THP-1 ELISA IL-8 Release 2 - 10 µM [17]
THP-1 (LPS-primed) ELISA TNF-α Release 2 - 10 µM [17]

| Human Brain Pericytes | Gene Expression | IL-6, IL-8 mRNA | Not specified |[26] |

Table 3: Selected RIPK2 Kinase Inhibitors and Their Potency (for context)

Inhibitor Type Biochemical IC₅₀ Cellular Activity Reference
Ponatinib Type II Potent Blocks RIPK2 autophosphorylation & ubiquitination [11][12][15][18][30]
Regorafenib Type II Potent Blocks RIPK2 autophosphorylation & ubiquitination [12][15][18][30]
GSK583 Type I Potent Inhibits NOD2-dependent cytokine production [11][25]
WEHI-345 Selective Potent Delays NF-κB activation upon NOD stimulation [11][25]
Gefitinib Type I (Non-selective) Moderate Inhibits RIPK2, used as early tool compound [11][15][25]

| SB203580 | Type I (p38 inhibitor) | Moderate | Inhibits RIPK2, used as early tool compound |[11][12][15] |

Key Experimental Protocols & Workflows

Protocol: In Vitro NOD1 Activation using HEK-Blue™ Cells

This assay is a standard method to quantify NOD1 activation by measuring the activity of a downstream NF-κB reporter gene.

Methodology:

  • Cell Culture: Culture HEK-Blue™ NOD1 cells according to the manufacturer's protocol. These cells stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter under the control of an NF-κB-inducible promoter.

  • Seeding: Plate cells in a 96-well plate at a density that allows for optimal growth over the stimulation period.

  • Stimulation: Prepare serial dilutions of this compound (e.g., from 1 ng/mL to 10 µg/mL). Add the agonist to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

  • Detection: Collect a small aliquot of the cell culture supernatant. Add a SEAP detection reagent (e.g., QUANTI-Blue™).

  • Analysis: Measure the optical density (OD) at 620-655 nm using a spectrophotometer. The OD is directly proportional to the level of NF-κB activation.

HEK_Blue_Workflow start Start step1 1. Seed HEK-Blue™ NOD1 cells in a 96-well plate start->step1 step2 2. Stimulate cells with This compound dilutions step1->step2 step3 3. Incubate for 16-24 hours at 37°C step2->step3 step4 4. Collect supernatant step3->step4 step5 5. Add SEAP detection reagent step4->step5 step6 6. Measure OD at 620-655 nm step5->step6 end End: Quantify NF-κB Activation step6->end

Caption: Workflow for the HEK-Blue™ NOD1 activation assay.
Protocol: Analysis of RIPK2 Phosphorylation by Western Blot

This method directly assesses the activation state of RIPK2 by detecting its autophosphorylation.

Methodology:

  • Cell Culture & Stimulation: Culture a suitable cell line (e.g., THP-1 monocytes or HEK293 cells expressing NOD2) in 6-well plates. Stimulate with an effective concentration of this compound or another appropriate agonist (e.g., L18-MDP for NOD2) for a short time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated RIPK2 (e.g., anti-phospho-Ser176-RIPK2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total RIPK2 to normalize for protein loading.

Western_Blot_Workflow start Start step1 1. Stimulate cells (e.g., THP-1) with this compound start->step1 step2 2. Lyse cells and quantify protein step1->step2 step3 3. Separate proteins via SDS-PAGE step2->step3 step4 4. Transfer proteins to PVDF membrane step3->step4 step5 5. Probe with primary Ab (e.g., anti-p-RIPK2) step4->step5 step6 6. Probe with secondary Ab step5->step6 step7 7. Detect with ECL and image step6->step7 end End: Visualize RIPK2 Activation step7->end

Caption: Workflow for Western Blot analysis of RIPK2 phosphorylation.

Therapeutic Relevance and Drug Development

Dysregulation of the NOD1/RIPK2 signaling pathway is implicated in a range of autoinflammatory disorders, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[11][14] This makes RIPK2 a highly attractive therapeutic target for dampening excessive inflammation.

The development of small molecule inhibitors targeting RIPK2 is an active area of research. These inhibitors can be broadly classified into two types:

  • Type I Inhibitors: These are ATP-competitive and bind to the active conformation of the kinase domain (e.g., GSK583).[15]

  • Type II Inhibitors: These bind to the inactive "DFG-out" conformation of the kinase, often offering greater selectivity (e.g., Ponatinib, Regorafenib).[12][15][18][30]

Interestingly, research has shown that the kinase activity of RIPK2 may be dispensable for some aspects of NOD2 signaling.[25] Instead, its scaffolding function, particularly its interaction with the E3 ligase XIAP, is critical.[8][25] This has led to the discovery that some kinase inhibitors function not just by blocking ATP binding, but by allosterically preventing the RIPK2-XIAP interaction, thereby inhibiting RIPK2 ubiquitination and downstream signaling.[15][20][25] This dual mechanism provides a promising strategy for developing highly specific and potent modulators of the NOD1/2-RIPK2 pathway.

Conclusion

This compound serves as a powerful chemical probe for dissecting the intricacies of the NOD1 signaling pathway. Its potent and specific activation of NOD1 provides a reliable method for studying the downstream activation of the crucial adaptor kinase, RIPK2. While this compound does not interact with RIPK2 directly, its use has been instrumental in characterizing the sequence of events from pattern recognition at the cell membrane to the nuclear transcription of inflammatory genes. A thorough understanding of this axis, facilitated by tools like this compound and detailed experimental protocols, is essential for drug development professionals aiming to target RIPK2 for the treatment of inflammatory diseases. Future research will likely focus on developing inhibitors that selectively target the scaffolding function of RIPK2, offering a new paradigm for therapeutic intervention.

References

An In-depth Technical Guide to the Cellular Uptake Mechanisms of C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). As a lipophilic derivative of iE-DAP, a component of bacterial peptidoglycan, this compound exhibits significantly enhanced cellular activity, suggesting a more efficient mechanism of cellular entry. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake mechanisms of this compound, its subsequent signaling cascade, and the experimental protocols used to study its activity. While the precise uptake pathway for this compound has not been definitively elucidated in the current literature, this guide synthesizes available data to propose potential mechanisms and provides the necessary technical details for its further investigation.

Introduction: The Significance of this compound

This compound is an acylated derivative of the γ-D-Glu-mDAP (iE-DAP) dipeptide, which is the minimal peptidoglycan motif recognized by NOD1. NOD1 is an intracellular sensor crucial for the innate immune response to bacterial pathogens.[1] The addition of a lauroyl (C12) fatty acid chain to the glutamic acid residue of iE-DAP dramatically increases its potency, making it 100 to 1000 times more effective at stimulating NOD1 than its non-lipidated counterpart, iE-DAP. This enhanced biological activity is widely attributed to improved cellular permeability conferred by the lipid tail. Understanding how this compound enters the cell is therefore critical for the development of novel immunomodulatory therapeutics and vaccine adjuvants that target the NOD1 pathway.

Proposed Cellular Uptake Mechanisms

The cellular plasma membrane presents a significant barrier to hydrophilic molecules like iE-DAP. The lipophilic C12 tail of this compound is thought to facilitate its passage across this barrier. While direct experimental evidence for the specific uptake mechanism of this compound is not yet available, several potential pathways can be hypothesized based on its structure and the known mechanisms for other peptidoglycan fragments.[2][3][4]

  • Passive Diffusion: The hydrophobic C12 chain may allow the molecule to directly partition into and diffuse across the lipid bilayer of the cell membrane. This mechanism is plausible for small, lipophilic molecules.

  • Endocytosis: this compound might be internalized through various endocytic pathways. Given its lipophilic nature, it could potentially associate with lipid rafts, which are specialized membrane microdomains often exploited by pathogens and signaling molecules for cellular entry. Further investigation using specific inhibitors of endocytic pathways, such as clathrin-mediated or caveolin-dependent endocytosis, would be required to confirm this.

  • Transporter-Mediated Uptake: While less likely for a lipidated molecule, it is possible that this compound could be recognized by membrane transporters. The SLC15A family of peptide transporters (such as PepT1) has been implicated in the transport of non-lipidated peptidoglycan fragments.[2] However, it is unclear if the bulky C12 lipid chain would be accommodated by these transporters.

The following diagram illustrates the hypothesized cellular uptake pathways for this compound.

C12_iE_DAP_Uptake_Mechanisms Hypothesized Cellular Uptake Mechanisms of this compound cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytosol) C12_iE_DAP This compound Passive_Diffusion_Node Passive Diffusion C12_iE_DAP->Passive_Diffusion_Node Endocytosis_Node Endocytosis (e.g., via Lipid Rafts) C12_iE_DAP->Endocytosis_Node Transporter_Node Transporter-Mediated Uptake (Hypothetical) C12_iE_DAP->Transporter_Node C12_iE_DAP_inside This compound Passive_Diffusion_Node->C12_iE_DAP_inside Endocytosis_Node->C12_iE_DAP_inside Transporter_Node->C12_iE_DAP_inside

Caption: Hypothesized routes for this compound cellular entry.

Quantitative Data: Potency as an Indicator of Uptake

AgonistChemical NatureTargetRelative PotencyWorking Concentration
This compound Lipidated dipeptideNOD1100-1000x higher than iE-DAP10 ng - 10 µg/ml
iE-DAP DipeptideNOD1Baseline1 - 100 µg/ml
Tri-DAP TripeptideNOD1Varies by cell typeNot specified

Downstream Signaling Pathway of this compound

Once inside the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of the cytosolic receptor NOD1. This binding event triggers a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] The subsequent signaling cascade culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.[5]

The following diagram illustrates the intracellular signaling pathway activated by this compound.

C12_iE_DAP_Signaling_Pathway This compound Intracellular Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds to RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates IKK_Complex IKK Complex (IKKα/β/γ) RIPK2->IKK_Complex Activates MAPK MAPK Activation (p38, JNK, ERK) RIPK2->MAPK NF_kB NF-κB Activation IKK_Complex->NF_kB Nucleus Nucleus NF_kB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines Gene Transcription

Caption: NOD1 signaling cascade initiated by this compound.

Experimental Protocols

The biological activity of this compound is most commonly assessed by measuring the downstream consequences of NOD1 activation, such as NF-κB activation or cytokine production.

HEK-Blue™ NOD1 Reporter Gene Assay

This assay provides a rapid and sensitive method for quantifying NOD1 activation.

  • Principle: HEK-Blue™ hNOD1 cells are engineered human embryonic kidney (HEK293) cells that stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD1 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically.

  • Methodology:

    • Cell Seeding: Plate HEK-Blue™ hNOD1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Stimulation: Prepare serial dilutions of this compound (e.g., from 10 ng/ml to 10 µg/ml). Add the diluted this compound to the cells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

    • SEAP Detection: Transfer a small volume of the cell culture supernatant to a new 96-well plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).

    • Measurement: Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.

    • Analysis: The OD is directly proportional to the amount of SEAP produced, which reflects the level of NF-κB activation.

The following workflow diagram outlines the HEK-Blue™ NOD1 reporter gene assay.

HEK_Blue_Assay_Workflow HEK-Blue™ NOD1 Reporter Assay Workflow Start Start Seed_Cells Seed HEK-Blue™ hNOD1 Cells (5 x 10^4 cells/well) Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Stimulate Stimulate with this compound (Serial Dilutions) Incubate_Overnight->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Add_Detection_Reagent Add QUANTI-Blue™ Reagent Collect_Supernatant->Add_Detection_Reagent Incubate_1_3h Incubate for 1-3 hours Add_Detection_Reagent->Incubate_1_3h Measure_OD Measure OD at 620-655 nm Incubate_1_3h->Measure_OD Analyze Analyze Data Measure_OD->Analyze

Caption: Workflow for assessing this compound activity.

Cytokine Release Assay in THP-1 Cells

This assay measures the production of endogenous inflammatory cytokines from a human monocytic cell line that naturally expresses NOD1.

  • Principle: The human monocytic cell line THP-1 can be differentiated into macrophage-like cells that respond to this compound by producing pro-inflammatory cytokines such as IL-8. The amount of secreted cytokine can be quantified by ELISA.

  • Methodology:

    • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/ml. Differentiate the cells into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) if required by the specific experimental design.

    • Stimulation: Treat the cells with various concentrations of this compound (e.g., 2-50 µM) for a specified period, typically 20-24 hours.[5] Include a vehicle control.

    • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

    • ELISA: Quantify the concentration of IL-8 (or other cytokines like TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.

Conclusion and Future Directions

This compound is a powerful tool for studying NOD1-mediated innate immunity. Its high potency is a direct consequence of the addition of a C12 lipid tail, which dramatically enhances its ability to cross the cell membrane and activate its intracellular receptor. While the precise molecular mechanisms governing its cellular uptake remain to be fully characterized, the available evidence strongly suggests a process facilitated by its lipophilic nature, possibly involving direct membrane diffusion or entry via lipid rafts.

Future research should focus on elucidating the specific uptake pathway of this compound. The use of fluorescently labeled this compound in conjunction with live-cell imaging and specific inhibitors of endocytosis would provide valuable insights. Furthermore, studies employing siRNA to knockdown potential membrane transporters could help to definitively rule in or out their involvement. A clearer understanding of how this potent immunostimulatory molecule enters cells will be invaluable for the rational design of next-generation therapeutics targeting the NOD1 signaling pathway.

References

C12-iE-DAP: A Potent Modulator of Bacterial Peptidoglycan Recognition and Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid), a synthetic acylated derivative of the bacterial peptidoglycan motif iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid). This compound is a highly potent agonist of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This document details the molecular interactions, signaling pathways, and cellular responses initiated by this compound, with a focus on its role in bacterial peptidoglycan recognition. We present quantitative data on its potency and induced cytokine production, detailed experimental protocols for its characterization, and visual representations of the key biological processes. This guide is intended to serve as a valuable resource for researchers in immunology, microbiology, and pharmacology, as well as professionals involved in the development of novel immunomodulatory therapeutics.

Introduction to this compound and NOD1 Recognition

This compound is a synthetic derivative of iE-DAP, which is the minimal peptidoglycan (PGN) motif recognized by the cytosolic innate immune receptor NOD1.[1] iE-DAP is predominantly found in the PGN of Gram-negative bacteria and certain Gram-positive bacteria, such as Bacillus subtilis and Listeria monocytogenes.[1] The addition of a lauroyl (C12) fatty acid chain to the glutamic acid residue of iE-DAP significantly enhances its lipophilicity, facilitating its entry into the cytoplasm and dramatically increasing its potency as a NOD1 agonist.[1] this compound has been shown to stimulate NOD1 at concentrations 100- to 1000-fold lower than its parent molecule, iE-DAP.[1]

NOD1 is a member of the NOD-like receptor (NLR) family of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by detecting intracellular pathogen-associated molecular patterns (PAMPs).[1] Upon binding of this compound, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of downstream signaling adaptors, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines.[1]

The NOD1 Signaling Pathway Activated by this compound

The intracellular recognition of this compound by NOD1 triggers a well-defined signaling cascade, leading to the activation of key transcription factors and the subsequent expression of inflammatory genes.

  • NOD1 Activation and Oligomerization: The binding of this compound to the leucine-rich repeat (LRR) domain of NOD1 induces a conformational change, leading to the oligomerization of NOD1 monomers.[1]

  • RIPK2 Recruitment and Ubiquitination: The oligomerized NOD1 recruits the serine/threonine kinase Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK, through homotypic CARD-CARD interactions.[1] This interaction leads to the polyubiquitination of RIPK2.[1][2]

  • TAK1 Complex Activation: Polyubiquitinated RIPK2 serves as a scaffold to recruit the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which consists of TAK1, TAB1, and TAB2/3.[1]

  • NF-κB and MAPK Activation: The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs). The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus.[1][3] Concurrently, activated MAPKs (such as p38, JNK, and ERK) phosphorylate other transcription factors, including AP-1.[3][4]

  • Pro-inflammatory Gene Expression: Nuclear NF-κB and AP-1 then drive the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, which orchestrate the innate immune response to the bacterial component.[1][4]

NOD1_Signaling_Pathway This compound-Induced NOD1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Entry NOD1 NOD1 C12-iE-DAP_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits Ub Ubiquitination RIPK2->Ub Undergoes TAK1_complex TAK1 Complex (TAK1, TAB1, TAB2/3) Ub->TAK1_complex Recruits IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK MAPKs (p38, JNK, ERK) TAK1_complex->MAPK Activates IκB IκB IKK_complex->IκB Phosphorylates & Degrades AP1 AP-1 MAPK->AP1 Activates NFκB NF-κB IκB->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates AP1_nuc AP-1 AP1->AP1_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) NFκB_nuc->Gene_Expression Drives Transcription AP1_nuc->Gene_Expression Drives Transcription

Figure 1: this compound-Induced NOD1 Signaling Pathway.

Quantitative Data on this compound Activity

The potency of this compound as a NOD1 agonist has been quantified in various cellular systems. The following tables summarize key quantitative data.

Table 1: Potency of NOD1 Agonists

AgonistCell LineAssayEC50Reference
This compoundHEK-Blue™ hNOD1SEAP Reporter~1-10 ng/mL[1][5]
iE-DAPHEK-Blue™ hNOD1SEAP Reporter~1-10 µg/mL[6]
Tri-DAPA549-Dual™NF-κB Reporter~4-fold higher potency than M-TriDAP[7]

Note: EC50 values can vary depending on the specific experimental conditions and cell line used.

Table 2: this compound-Induced Cytokine Production in THP-1 Cells

CytokineThis compound ConcentrationIncubation TimeFold Increase vs. ControlReference
IL-82 µM20 hoursDose-dependent increase[1]
IL-810 µM20 hoursSignificant dose-dependent increase[1]
TNF-α10 µM20 hoursMinimal increase alone[1]
TNF-α (with 1 ng/mL LPS)10 µM20 hoursSignificant synergistic potentiation[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HEK-Blue™ NOD1 SEAP Reporter Assay

This assay is used to quantify NOD1 activation by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

SEAP_Assay_Workflow HEK-Blue™ NOD1 SEAP Reporter Assay Workflow Start Start Seed_Cells Seed HEK-Blue™ hNOD1 cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Agonist Add this compound or other NOD1 agonists at various concentrations Incubate_1->Add_Agonist Incubate_2 Incubate for 16-24 hours Add_Agonist->Incubate_2 Collect_Supernatant Collect supernatant Incubate_2->Collect_Supernatant Add_QUANTIBlue Add QUANTI-Blue™ Solution to supernatant Collect_Supernatant->Add_QUANTIBlue Incubate_3 Incubate at 37°C for 1-3 hours Add_QUANTIBlue->Incubate_3 Read_Absorbance Read absorbance at 620-655 nm Incubate_3->Read_Absorbance End End Read_Absorbance->End

Figure 2: Workflow for the HEK-Blue™ NOD1 SEAP Reporter Assay.

Materials:

  • HEK-Blue™ hNOD1 cells (InvivoGen)[5]

  • HEK-Blue™ Detection medium (InvivoGen)[5]

  • QUANTI-Blue™ Solution (InvivoGen)[8]

  • This compound and other test compounds

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed HEK-Blue™ hNOD1 cells at a density of 5 x 10^4 cells/well in a 96-well plate in 180 µL of HEK-Blue™ Detection medium.[8]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound and other test compounds in fresh HEK-Blue™ Detection medium.

  • Add 20 µL of the compound dilutions to the appropriate wells.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.[8]

  • After incubation, collect 20 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.[8]

  • Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.

  • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Calculate the NF-κB activation relative to a positive control and determine the EC50 value for this compound.

NF-κB Luciferase Reporter Assay

This assay measures the activity of a luciferase reporter gene under the control of an NF-κB responsive promoter to quantify NOD1 activation.

Materials:

  • HEK293T or other suitable host cells

  • NF-κB luciferase reporter plasmid

  • NOD1 expression plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Co-transfect host cells with the NF-κB luciferase reporter plasmid, NOD1 expression plasmid, and Renilla luciferase plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of this compound.

  • Incubate for 6-24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Plot the normalized luciferase activity against the this compound concentration to determine the EC50.

Cytokine Quantification by ELISA

This protocol describes the measurement of IL-8 and TNF-α secreted by THP-1 cells upon stimulation with this compound.

ELISA_Workflow Cytokine ELISA Workflow Start Start Seed_Cells Seed THP-1 cells in a 24-well plate Start->Seed_Cells Differentiate_Cells Differentiate with PMA (optional, for adherent macrophages) Seed_Cells->Differentiate_Cells Stimulate_Cells Stimulate with this compound (and LPS if studying synergy) Differentiate_Cells->Stimulate_Cells Incubate Incubate for 20 hours Stimulate_Cells->Incubate Collect_Supernatant Collect cell culture supernatant Incubate->Collect_Supernatant Perform_ELISA Perform sandwich ELISA for IL-8 or TNF-α according to manufacturer's instructions Collect_Supernatant->Perform_ELISA Read_Absorbance Read absorbance on a microplate reader Perform_ELISA->Read_Absorbance Calculate_Concentration Calculate cytokine concentration from a standard curve Read_Absorbance->Calculate_Concentration End End Calculate_Concentration->End

Figure 3: Workflow for Cytokine Quantification by ELISA.

Materials:

  • THP-1 cells[1]

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) (optional, for differentiation into macrophages)

  • This compound

  • LPS (optional, for synergy studies)

  • Human IL-8 and TNF-α ELISA kits

  • 24-well plates

  • Microplate reader

Protocol:

  • Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 24-well plate.[1]

  • (Optional) Differentiate the THP-1 monocytes into macrophages by treating with PMA (e.g., 50 ng/mL) for 48 hours.

  • Replace the medium with fresh medium containing various concentrations of this compound (e.g., 2 µM and 10 µM).[1] For synergy studies, co-stimulate with a low concentration of LPS (e.g., 1 ng/mL).[1]

  • Incubate the cells for 20 hours at 37°C in a 5% CO2 incubator.[1]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for human IL-8 and TNF-α according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate the concentration of IL-8 and TNF-α in the supernatants by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Applications in Research and Drug Development

The high potency and specificity of this compound make it a valuable tool for a variety of research and drug development applications.

  • Probing NOD1 Function: this compound serves as a potent and specific tool to investigate the downstream consequences of NOD1 activation in various cell types and disease models.

  • Adjuvant Development: As a powerful activator of innate immunity, this compound and its derivatives are being explored as potential vaccine adjuvants to enhance adaptive immune responses.

  • Immunotherapy: The ability of this compound to stimulate anti-bacterial and anti-tumor immunity is an area of active investigation for its potential use in cancer immunotherapy.

  • Screening for NOD1 Inhibitors: this compound is an ideal agonist for use in high-throughput screening assays to identify small molecule inhibitors of the NOD1 signaling pathway, which may have therapeutic potential in inflammatory diseases.

Conclusion

This compound is a powerful synthetic agonist of the intracellular bacterial sensor NOD1. Its enhanced potency compared to the natural ligand iE-DAP makes it an invaluable tool for dissecting the intricacies of NOD1-mediated innate immune responses. This technical guide provides a foundational understanding of this compound's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its study. As research into the role of NOD1 in health and disease continues to expand, this compound will undoubtedly remain a critical reagent for scientists and drug development professionals seeking to modulate this important arm of the innate immune system. Further research is warranted to explore its full therapeutic potential, including more extensive in vivo studies and comprehensive transcriptomic analyses of its cellular effects.

References

Unveiling the Potency of C12-iE-DAP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of C12-iE-DAP, a potent synthetic agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). Designed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, quantitative potency, and detailed experimental protocols for evaluating the efficacy of this compound.

Introduction to this compound

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), the minimal essential peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD1. The addition of a 12-carbon lauroyl chain to the glutamic acid residue significantly enhances its potency, making it a powerful tool for studying NOD1 signaling and its role in innate immunity. This compound is 100 to 1000 times more potent at stimulating NOD1 than its non-acylated counterpart, iE-DAP.

Mechanism of Action: The NOD1 Signaling Cascade

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). The subsequent interaction between the CARD domains of NOD1 and RIPK2 initiates a downstream signaling cascade.

Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold for the recruitment of transforming growth factor-β-activated kinase 1 (TAK1) and the IκB kinase (IKK) complex. TAK1, in turn, phosphorylates and activates the IKK complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines such as TNF-α, IL-6, and IL-8.

Furthermore, NOD1 activation by this compound can also lead to the activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.[1]

NOD1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int Uptake NOD1 NOD1 C12_iE_DAP_int->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates p38_MAPK p38 MAPK RIPK2->p38_MAPK Activates IKK_complex IKK Complex TAK1_complex->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NF_kB NF-κB IκB->NF_kB Releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NF_kB_nuc->Gene_Expression Induces

NOD1 Signaling Pathway Activated by this compound

Quantitative Potency of this compound

The potency of this compound is significantly higher than that of iE-DAP. While precise EC50 values can vary depending on the cell type and assay conditions, the available data consistently demonstrates its superior activity.

CompoundDescriptionPotency Relative to iE-DAPMinimal Activating Concentration (NF-κB)
This compound Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid100 - 1000x more potent~20 ng/mL
iE-DAP γ-D-glutamyl-meso-diaminopimelic acidBaselineNot specified

Data compiled from publicly available sources.

Experimental Protocols

NOD1 Activation Assay using HEK-Blue™ hNOD1 Cells

This protocol describes the use of HEK-Blue™ hNOD1 cells, a reporter cell line that stably expresses human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hNOD1 cells

  • DMEM, high glucose, with 10% heat-inactivated fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, 2 mM L-glutamine

  • HEK-Blue™ Selection antibiotics (Blasticidin and Zeocin™)

  • This compound

  • iE-DAP (as a control)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • QUANTI-Blue™ Solution or other SEAP detection reagent

  • Spectrophotometer (620-655 nm)

Methodology:

  • Cell Culture: Maintain HEK-Blue™ hNOD1 cells in a 37°C, 5% CO2 incubator. Passage cells every 3-4 days. Ensure the continuous use of HEK-Blue™ Selection antibiotics to maintain stable gene expression.

  • Cell Seeding: On the day of the experiment, wash cells with PBS and resuspend in fresh culture medium. Seed 5 x 10^4 cells per well in a 96-well plate.

  • Ligand Stimulation: Prepare serial dilutions of this compound and iE-DAP in culture medium. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Add 20 µl of the cell culture supernatant to a new 96-well plate.

    • Add 180 µl of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-3 hours.

    • Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: The absorbance is directly proportional to the amount of SEAP produced, which correlates with NF-κB activation.

Experimental_Workflow Start Start Culture_Cells Culture HEK-Blue™ hNOD1 Cells Start->Culture_Cells Seed_Plate Seed Cells in 96-well Plate Culture_Cells->Seed_Plate Prepare_Ligands Prepare this compound Serial Dilutions Seed_Plate->Prepare_Ligands Stimulate_Cells Add Ligands to Cells and Incubate (16-24h) Prepare_Ligands->Stimulate_Cells Collect_Supernatant Collect Culture Supernatant Stimulate_Cells->Collect_Supernatant SEAP_Assay Perform SEAP Assay with QUANTI-Blue™ Collect_Supernatant->SEAP_Assay Read_Absorbance Read Absorbance (620-655 nm) SEAP_Assay->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for NOD1 Activation Assay

Western Blot for p38 MAPK Activation

This protocol details the detection of phosphorylated p38 MAPK as an indicator of its activation following this compound stimulation.

Materials:

  • Appropriate cell line (e.g., THP-1 monocytes, A549 lung epithelial cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points.

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

Conclusion

This compound is a highly potent and specific agonist of NOD1. Its enhanced lipophilicity leads to a significant increase in activity compared to iE-DAP, making it an invaluable reagent for investigating the intricacies of the NOD1 signaling pathway and its role in inflammatory responses and host defense. The protocols provided herein offer a robust framework for researchers to quantitatively assess the potency and mechanism of action of this compound in various cellular contexts.

References

Methodological & Application

Application Note: C12-iE-DAP for NOD1 Activation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: C12-iE-DAP is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. It is an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, which is found in the cell walls of most Gram-negative and certain Gram-positive bacteria. The addition of a lauroyl (C12) group significantly enhances its potency, making it 100 to 1000 times more effective than iE-DAP at stimulating NOD1. Upon recognition, NOD1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[1] This makes this compound an invaluable tool for studying innate immunity, inflammatory responses, and host-pathogen interactions in a controlled cellular environment.

Mechanism of Action: The NOD1 Signaling Pathway

This compound is recognized by the cytosolic receptor NOD1. This binding event induces oligomerization of NOD1 and the recruitment of the serine/threonine kinase RIPK2 (RICK) through a CARD-CARD homophilic interaction.[2][3] RIPK2 is then activated and mediates the ubiquitination of the IKK complex, leading to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκBα).[2] This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus, bind to κB sites on DNA, and initiate the transcription of target genes, including those for inflammatory cytokines.[4][5]

NOD1_Signaling_Pathway cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits & Activates IKK IKK Complex RIPK2->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB Releases IkB Degraded IκBα IkB_NFkB->IkB DNA κB DNA Sites NFkB->DNA Translocates & Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) DNA->Genes Transcription

Diagram 1: this compound induced NOD1 signaling cascade.

Experimental Design and Workflow

A typical experiment to investigate the cellular response to this compound involves cell seeding, stimulation, and subsequent analysis using various downstream assays. The workflow allows for the assessment of specific signaling events (NF-κB activation), functional outcomes (cytokine production), and potential cytotoxic effects (cell viability).

Experimental_Workflow cluster_assays 5. Downstream Assays start 1. Seed Cells (e.g., THP-1, HEK293) treatment 2. Stimulate with this compound (e.g., 2-24 hours) start->treatment incubation 3. Incubate treatment->incubation collect 4. Process Samples incubation->collect ELISA Cytokine Measurement (ELISA) collect->ELISA Supernatant NfkB NF-κB Activation (Immunofluorescence) collect->NfkB Adherent/Suspension Cells MTT Cell Viability (MTT Assay) collect->MTT Adherent/Suspension Cells

Diagram 2: General experimental workflow for this compound stimulation.

Detailed Experimental Protocols

Protocol 1: Cell Stimulation with this compound

This protocol describes the general procedure for stimulating cultured cells with this compound. Human monocytic THP-1 cells are used as an example.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (InvivoGen, Cat: tlrl-c12dap)

  • DMSO (for vehicle control)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL of complete culture medium.

  • Agonist Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free water. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A common working concentration for potent stimulation is 10 µM.[1]

  • Cell Treatment: Add the diluted this compound to the cells. For control wells, add an equivalent volume of the vehicle (e.g., medium with DMSO if inhibitors are used).

  • Incubation: Incubate the cells for a specified period (e.g., 20-24 hours for cytokine production) at 37°C in a 5% CO₂ incubator.[1]

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant for cytokine analysis. The cell pellet can be used for other assays like Western blotting or viability tests.

Protocol 2: NF-κB (p65) Nuclear Translocation Assay

This immunofluorescence protocol measures NF-κB activation by visualizing the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking Buffer (e.g., PBS with 5% BSA)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

  • Nuclear stain: DAPI or Hoechst 33342

  • Fluorescence microscope

Procedure:

  • Cell Stimulation: Treat cells with this compound (e.g., 10 µM) for an optimal time, typically 30-60 minutes.[6]

  • Fixation: Remove the medium and wash cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-p65 antibody in Blocking Buffer (e.g., 1:200). Incubate with cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Stain nuclei with DAPI or Hoechst for 5 minutes.

  • Imaging: Wash a final three times with PBS and mount coverslips or image the plate directly using a fluorescence microscope. Activated cells will show a clear co-localization of the p65 signal (green) with the nuclear stain (blue).

Protocol 3: Cytokine Measurement by ELISA

This protocol outlines a sandwich ELISA for quantifying a specific cytokine (e.g., IL-8) in cell culture supernatants.

Materials:

  • ELISA plate (96-well)

  • Capture antibody (e.g., anti-human IL-8)

  • Detection antibody (e.g., biotinylated anti-human IL-8)

  • Recombinant cytokine standard (e.g., recombinant human IL-8)

  • Assay Diluent (e.g., PBS with 10% FBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Streptavidin-HRP

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer. Block the plate with Assay Diluent for at least 1 hour at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of cell culture supernatants and serially diluted cytokine standards to the wells. Incubate for 2 hours at room temperature.[7]

  • Detection Antibody Incubation: Wash the plate three times. Add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[8]

  • Streptavidin-HRP Incubation: Wash the plate three times. Add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature, protected from light.

  • Development: Wash the plate five times. Add TMB substrate and incubate until a color change is observed (typically 15-20 minutes).

  • Stopping and Reading: Stop the reaction by adding Stop Solution. Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.[9]

Protocol 4: Cell Viability by MTT Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • 96-well plate

Procedure:

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Add MTT Reagent: After the treatment period, add 10 µL of MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate for another 4 hours at 37°C or overnight to ensure complete solubilization.[10]

  • Read Absorbance: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Analysis: Cell viability is proportional to the absorbance. Results are often expressed as a percentage of the untreated control.

Data Presentation

Quantitative data should be summarized for clear interpretation. The following tables provide examples of expected results based on published studies.

Table 1: Dose-Dependent IL-8 Production in THP-1 Cells Stimulated with this compound. Data is illustrative and based on trends observed in literature.[1]

This compound ConcentrationMean IL-8 Concentration (pg/mL) ± SD
0 µM (Control)50 ± 15
1 µM800 ± 90
5 µM2500 ± 210
10 µM4500 ± 350

Table 2: Effect of NOD1 Inhibitor on this compound-Induced TNF-α Production. Data is illustrative and based on the principle of NOD1 inhibition.

Treatment GroupMean TNF-α Concentration (pg/mL) ± SD
Control (Vehicle)25 ± 10
This compound (10 µM)1200 ± 150
NOD1 Inhibitor (e.g., ML130)30 ± 12
This compound + NOD1 Inhibitor150 ± 45

References

Application Notes and Protocols for In Vivo Administration of C12-iE-DAP in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent and specific synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. As an acylated derivative of iE-DAP, the minimal essential motif of peptidoglycan from Gram-negative and certain Gram-positive bacteria, this compound exhibits enhanced potency in activating NOD1 signaling pathways. This activation triggers a downstream signaling cascade involving the recruitment of the serine/threonine kinase RIPK2 (RICK), leading to the activation of NF-κB and MAP kinase pathways. Consequently, this initiates the production of various pro-inflammatory cytokines and chemokines, making this compound a valuable tool for studying the in vivo roles of NOD1 in immunity, inflammation, and disease models.

These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, including detailed protocols, quantitative data from literature, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

In Vivo Effects of this compound Administration in Mice

The following table summarizes the quantitative data from a study investigating the effects of this compound in a mouse model of chronic obstructive pulmonary disease (COPD).

ParameterDosageAdministration RouteMouse StrainKey FindingsReference
NOD1 mRNA expression in lung tissue50, 150, 200 µ g/day for 2 weeksNot explicitly stated, implied respiratory routeC57BL/6Dose-dependent increase in NOD1 mRNA expression.[1]
NOD1 protein expression in lung tissue50, 150, 200 µ g/day for 2 weeksNot explicitly stated, implied respiratory routeC57BL/6Dose-dependent increase in NOD1 protein expression.[1]
Inflammatory cell infiltration in lungs200 µ g/day for 2 weeksNot explicitly stated, implied respiratory routeC57BL/6Significant increase in inflammatory cell infiltration in the lungs of both control and COPD model mice.[1]
Pro-inflammatory cytokine and chemokine mRNA expression in lungs200 µ g/day for 2 weeksNot explicitly stated, implied respiratory routeC57BL/6Significant upregulation of Ccl-2, Cxcl-10, IL-1β, and IFN-γ mRNA levels in the lungs.[1]

Note: While the referenced study provides valuable dosage information, the exact route of administration was not specified. Researchers should consider the experimental context when selecting an administration route.

Signaling Pathway

Activation of the NOD1 receptor by this compound initiates a signaling cascade that results in the production of pro-inflammatory mediators. The diagram below illustrates this pathway.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int cellular uptake NOD1 NOD1 C12_iE_DAP_int->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits & activates NFkB_complex NF-κB Pathway RIPK2->NFkB_complex activates MAPK_complex MAPK Pathway RIPK2->MAPK_complex activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β, etc.) NFkB_complex->Pro_inflammatory_Cytokines induces transcription MAPK_complex->Pro_inflammatory_Cytokines induces transcription

Caption: this compound activates the NOD1 signaling pathway.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • Lyophilized this compound powder

  • Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

Procedure:

  • Reconstitution of Lyophilized Powder: this compound is soluble in DMSO or methanol. To prepare a stock solution, reconstitute the lyophilized this compound in sterile DMSO to a concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.

  • Preparation of Working Solution: For in vivo administration, the DMSO stock solution must be diluted to the desired final concentration using a sterile vehicle such as PBS or saline.

    • Important: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally below 5%) to avoid toxicity to the animals.

  • Example Dilution: To prepare a 100 µg/mL working solution for injection:

    • Take 10 µL of the 1 mg/mL this compound stock solution in DMSO.

    • Add 90 µL of sterile PBS or saline.

    • This results in a final DMSO concentration of 10%. Further dilution may be necessary depending on the desired final dose and injection volume.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Intraperitoneal (IP) Administration of this compound in Mice

Materials:

  • Prepared this compound working solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Sterile gauze pads

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

  • Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen. This avoids the cecum, which is located on the left side, and the urinary bladder in the midline.

  • Disinfection: Clean the injection site with a sterile gauze pad soaked in 70% ethanol.

  • Injection:

    • Insert the needle, bevel up, at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.

    • Slowly inject the this compound solution. The recommended maximum injection volume for a mouse is 10 mL/kg. For a 25g mouse, this would be a maximum of 0.25 mL.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Assessment of In Vivo Effects

a. Collection of Blood and Tissues:

  • At the desired time point post-injection, euthanize the mice using a humane, approved method.

  • Blood Collection: Blood can be collected via cardiac puncture. For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.

  • Tissue Collection: Perfuse the mouse with cold PBS to remove blood from the tissues. Tissues of interest (e.g., lungs, liver, spleen) can then be excised.

  • Tissue Processing:

    • For RNA or protein analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • For histological analysis, fix the tissues in 10% neutral buffered formalin.

b. Measurement of Cytokine Levels:

  • Cytokine levels in the serum or in tissue homogenates can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for mouse cytokines (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's instructions for the specific ELISA kit being used.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound in a mouse model.

Experimental_Workflow Start Start Preparation Prepare this compound Solution Start->Preparation Administration In Vivo Administration (e.g., Intraperitoneal Injection) Preparation->Administration Monitoring Monitor Animals Administration->Monitoring Euthanasia Humane Euthanasia at Pre-determined Time Points Monitoring->Euthanasia Sample_Collection Collect Blood and/or Tissues Euthanasia->Sample_Collection Sample_Processing Process Samples (e.g., Serum Isolation, Tissue Homogenization) Sample_Collection->Sample_Processing Analysis Analyze Samples (e.g., ELISA, qPCR, Histology) Sample_Processing->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for in vivo this compound studies.

Limitations and Considerations

  • Pharmacokinetics: To date, there is limited publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in mice. Researchers may need to conduct pilot studies to determine the optimal dosing regimen and time points for their specific experimental model.

  • Toxicity: While this compound is a valuable research tool, high doses or chronic administration may lead to excessive inflammation and toxicity. It is essential to perform dose-response studies to identify a dose that elicits the desired biological effect without causing undue harm to the animals.

  • Vehicle Effects: The use of DMSO as a solvent should be carefully controlled. It is recommended to include a vehicle-only control group in all experiments to account for any potential effects of the DMSO.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the in vivo functions of NOD1 in various physiological and pathological contexts.

References

Application Notes and Protocols for THP-1 Cell Stimulation with C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1] Activation of NOD1 in immune cells, such as the human monocytic cell line THP-1, triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. These application notes provide detailed protocols for the stimulation of THP-1 cells with this compound to study NOD1-mediated immune responses.

Key Concepts

  • NOD1 Signaling: this compound is recognized by the cytosolic sensor NOD1. This interaction initiates a signaling pathway involving the recruitment of the serine/threonine kinase RIP2 (RICK), leading to the activation of the NF-κB and MAPK pathways.[1][2] This ultimately results in the transcription and secretion of inflammatory mediators like TNF-α, IL-6, and IL-8.[1][2][3]

  • THP-1 Cells as a Model System: The human monocytic leukemia cell line, THP-1, is a widely used in vitro model for studying monocyte and macrophage biology.[4] These cells can be differentiated into a macrophage-like phenotype, expressing key pattern recognition receptors, including NOD1, making them a suitable model for investigating innate immune responses.[4]

  • Optimal Concentration: The optimal concentration of this compound for THP-1 cell stimulation can vary depending on the specific experimental endpoint. Dose-response studies have shown that concentrations ranging from 2 µM to 50 µM are effective in inducing cytokine production.[2][3][4] A concentration of 10 µM is frequently used and has been shown to elicit a robust response, particularly in synergy with other stimuli like LPS.[3][4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cytokine secretion from THP-1 cells.

Table 1: IL-8 Secretion from Naive THP-1 Cells Stimulated with this compound

This compound Concentration (µM)IL-8 Release (relative to control)Stimulation Time (hours)
2Dose-dependent increase20
10Dose-dependent increase20
50Dose-dependent increase20

Data synthesized from studies showing a dose-dependent increase in IL-8 release with this compound concentrations ranging from 2-50 µM after 20 hours of stimulation.[2][3][4]

Table 2: TNF-α Secretion from Naive and LPS-primed THP-1 Cells Stimulated with this compound

This compound Concentration (µM)LPS Concentration (ng/mL)TNF-α ReleaseStimulation Time (hours)
100Minimal increase20
101Significant potentiation20

Data indicates that this compound alone does not induce substantial TNF-α release but significantly potentiates LPS-induced TNF-α production.[3][4]

Experimental Protocols

Protocol 1: General THP-1 Cell Culture and Differentiation
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified 5% CO2 incubator.

  • Differentiation (Optional, for macrophage-like phenotype):

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a tissue culture flask.

    • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 5-100 ng/mL. The optimal PMA concentration may need to be determined empirically, as high concentrations can lead to baseline activation.[5]

    • Incubate for 24-48 hours. Differentiated cells will become adherent.

    • After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, warm RPMI-1640.

    • Add fresh complete RPMI-1640 medium and rest the cells for at least 24 hours before stimulation.

Protocol 2: THP-1 Cell Stimulation with this compound
  • Cell Seeding: Seed differentiated or undifferentiated THP-1 cells in a multi-well plate at a desired density (e.g., 1 x 10^6 cells/mL).

  • Reagent Preparation:

    • Prepare a stock solution of this compound in sterile DMSO or methanol (B129727) (e.g., 1 mg/mL).[1]

    • Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 2, 10, 50 µM).

  • Cell Stimulation:

    • Remove the culture medium from the cells.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • For co-stimulation experiments, add this compound and another stimulus (e.g., LPS at 1 ng/mL) simultaneously.

    • Include a vehicle control (medium with the same concentration of DMSO or methanol used for the highest this compound concentration).

  • Incubation: Incubate the cells for a desired period. A 20-hour incubation time is commonly used for measuring cytokine production.[3][4]

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and collect the supernatant for cytokine analysis (e.g., ELISA).

Visualizations

NOD1 Signaling Pathway

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 binds RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates NFkB_p50_p65_I_B NF-κB (p50/p65) - IκB IKK_complex->NFkB_p50_p65_I_B phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_I_B->NFkB_p50_p65 releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NFkB_p50_p65_nuc->Pro_inflammatory_genes promotes transcription

Caption: this compound activates the NOD1 signaling cascade.

Experimental Workflow

Experimental_Workflow Experimental Workflow for THP-1 Stimulation cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_analysis Analysis Culture Culture THP-1 Monocytes Differentiate Differentiate with PMA (Optional) Culture->Differentiate Seed Seed Cells in Plate Differentiate->Seed Prepare_Stimuli Prepare this compound Dilutions Stimulate Add this compound to Cells Prepare_Stimuli->Stimulate Incubate Incubate for 20 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cytokine_Assay Perform Cytokine Assay (ELISA) Collect_Supernatant->Cytokine_Assay Analyze_Data Analyze and Interpret Data Cytokine_Assay->Analyze_Data

Caption: Workflow for this compound stimulation of THP-1 cells.

References

Application Notes: Investigating NOD1 Signaling in HT29 Cells using C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Nucleotide-binding Oligomerization Domain 1 (NOD1) is a key intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune system.[1][2] It detects components of bacterial peptidoglycan (PGN), specifically the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is prevalent in the cell walls of most Gram-negative and certain Gram-positive bacteria.[3][4] Upon recognition of its ligand, NOD1 initiates a signaling cascade that is critical for mounting a pro-inflammatory response to eliminate invading pathogens.[4]

C12-iE-DAP is a synthetic, acylated derivative of iE-DAP. The addition of a lauroyl (C12) group enhances its cell permeability and potency, making it a highly effective tool for studying NOD1 activation.[4] It has been shown to stimulate NOD1 at concentrations 100 to 1000 times lower than its non-acylated counterpart, iE-DAP.

The human colorectal adenocarcinoma cell line, HT29, is an excellent in vitro model for these studies.[5][6] As a cell line of intestinal epithelial origin, HT29 cells express NOD1 and are responsive to its ligands, making them highly relevant for investigating immune responses in the gut.[1][4][5] Activation of NOD1 in these cells leads to the recruitment of the serine/threonine kinase RIPK2 (RICK), which subsequently triggers the activation of downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][4][7] This culminates in the production and secretion of various pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[8][9]

These application notes provide detailed protocols for utilizing this compound to stimulate and study NOD1 signaling pathways in HT29 cells, covering cell culture, agonist stimulation, and downstream analysis of key inflammatory markers.

Data and Reagents

Table 1: Specifications of this compound
PropertySpecificationReference
Full Name Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Target NOD1
Molecular Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Appearance Lyophilized powder
Solubility 1 mg/ml in DMSO or methanol
Working Conc. 10 ng/ml - 10 µg/ml
Table 2: Example Dose-Dependent IL-8 Secretion by HT29 Cells

This table illustrates a typical dose-dependent response of HT29 cells to this compound stimulation, as measured by IL-8 concentration in the supernatant after 24 hours. Actual values may vary based on experimental conditions.

This compound Conc.Mean IL-8 Secretion (pg/mL)Standard Deviation (± pg/mL)
Vehicle Control (DMSO) 5015
10 ng/mL 45045
100 ng/mL 1200110
1 µg/mL 2500230
10 µg/mL 2800260
Table 3: Key Reagents for NOD1 Signaling Studies
Reagent TypeProduct ExampleApplication
Cell Line HT-29 (ATCC® HTB-38™)In vitro model of intestinal epithelium
NOD1 Agonist This compoundPotent and specific activation of NOD1 signaling
NOD1 Inhibitor Noditinib-1 (ML130)Selective blockade of NOD1 pathway for specificity control[10][11][12]
Cytokine Assay Human IL-8 ELISA KitQuantification of secreted pro-inflammatory cytokines[9]
NF-κB Assay NF-κB p65 Translocation Assay KitAnalysis of NF-κB activation via nuclear translocation[13]
MAPK Assay Phospho-p38 MAPK AntibodyDetection of MAPK pathway activation via Western Blot or Flow Cytometry[14][15]

Signaling Pathways and Experimental Overviews

NOD1_Signaling_Pathway Figure 1: this compound activates the NOD1 signaling cascade. cluster_cell HT29 Cell C12 This compound NOD1 NOD1 C12->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex RIPK2->IKK MAPK MAPKs (p38, ERK, JNK) TAK1->MAPK IκB IκB IKK->IκB Phosphorylates NFkB NF-κB (p65/p50) IκB->NFkB Nucleus Pro-inflammatory Gene Transcription (IL-8, TNF-α, IL-6) NFkB->Nucleus Translocates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates

Figure 1: this compound activates the NOD1 signaling cascade.

Experimental_Workflow Figure 2: General workflow for studying NOD1 signaling. Culture 1. Culture HT29 Cells (~70-80% confluence) Seed 2. Seed Cells (e.g., 96-well or 6-well plates) Culture->Seed Stimulate 3. Stimulate with this compound (Dose-response / Time-course) Seed->Stimulate Harvest 4. Harvest Samples Stimulate->Harvest Supernatant Supernatant Harvest->Supernatant Lysate Cell Lysate Harvest->Lysate Fixed Fixed Cells Harvest->Fixed ELISA 5a. Cytokine Analysis (ELISA) Supernatant->ELISA WB 5b. Pathway Analysis (Western Blot / Flow Cytometry) Lysate->WB IF 5c. NF-κB Translocation (Immunofluorescence) Fixed->IF Data 6. Data Analysis & Interpretation ELISA->Data WB->Data IF->Data

Figure 2: General workflow for studying NOD1 signaling.

Inhibition_Logic Figure 3: Logic of using an inhibitor to confirm NOD1-specificity. C12 This compound NOD1 NOD1 C12->NOD1 Activates Signaling Downstream Signaling (NF-κB, MAPK) NOD1->Signaling Inhibitor NOD1 Inhibitor (e.g., ML130) Inhibitor->NOD1 Blocks Response Inflammatory Response (Cytokine Secretion) Signaling->Response

Figure 3: Logic of using an inhibitor to confirm NOD1-specificity.

Experimental Protocols

Protocol 1: HT29 Cell Culture and Maintenance

This protocol is adapted from standard cell culture guidelines for the HT-29 line.[16][17]

Materials:

  • HT-29 cell line (e.g., ATCC® HTB-38™)

  • McCoy's 5a Medium Modified (or DMEM as an alternative)[5]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • Phosphate Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • T75 culture flasks, sterile

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells: Quickly thaw a vial of frozen cells in a 37°C water bath. Transfer the contents to a centrifuge tube with 9 mL of pre-warmed complete growth medium. Centrifuge at 140-400 x g for 8-12 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and transfer to a T75 flask.

  • Cell Maintenance: Culture cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 70-80% confluency, remove the medium and wash the monolayer once with sterile PBS.[16]

  • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (e.g., 1:4 split) to a new T75 flask containing fresh medium.[16]

Protocol 2: this compound Stimulation of HT29 Cells

Materials:

  • Cultured HT29 cells

  • This compound

  • Sterile DMSO

  • Serum-free culture medium

  • Multi-well culture plates (e.g., 6-well, 24-well, or 96-well)

Procedure:

  • Cell Seeding: The day before stimulation, trypsinize and count HT29 cells. Seed them into the desired multi-well plate format at a density that will result in ~80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Prepare this compound Stock: Reconstitute the lyophilized this compound in sterile DMSO to create a 1 mg/mL stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare serial dilutions in serum-free medium to achieve the final desired concentrations (e.g., from 10 ng/mL to 10 µg/mL). Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment.

  • Stimulation: Gently remove the culture medium from the wells. Wash once with sterile PBS.

  • Add the prepared working solutions (including the vehicle control) to the appropriate wells.

  • Incubate the plate at 37°C with 5% CO₂ for the desired time period (e.g., 4, 8, 12, or 24 hours for cytokine analysis; 15-60 minutes for pathway activation analysis).

Protocol 3: Quantification of Cytokine Secretion by ELISA

Materials:

  • Supernatants from stimulated HT29 cells (from Protocol 2)

  • Commercial ELISA kit for the cytokine of interest (e.g., Human IL-8)

  • Microplate reader

Procedure:

  • Collect Supernatants: After the stimulation period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

  • Centrifugation: Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells or debris.

  • Storage: Use the cleared supernatants immediately or store them at -80°C for later analysis.

  • ELISA Assay: Perform the ELISA according to the manufacturer’s specific protocol. This typically involves:

    • Adding standards, controls, and samples to the antibody-coated microplate.

    • Incubation steps with detection antibodies and enzyme conjugates.

    • Washing steps between incubations.

    • Addition of a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the specified wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated from the known standards.

Protocol 4: Analysis of NF-κB p65 Nuclear Translocation

This protocol describes a general immunofluorescence method. High-content imaging systems can automate the analysis.[18]

Materials:

  • HT29 cells cultured on sterile coverslips or in imaging-compatible plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Stimulation: Stimulate HT29 cells with this compound for a short period (e.g., 30-60 minutes), as translocation is a rapid event.[19] Include an unstimulated control.

  • Fixation: Remove the medium, wash once with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Add Permeabilization Buffer for 10 minutes.

  • Blocking: Wash again with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody: Incubate cells with the anti-NF-κB p65 antibody (diluted in Blocking Buffer) overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody: Wash three times with PBS. Incubate with the fluorescent secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Add DAPI solution for 5 minutes to stain the nuclei.

  • Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. In stimulated cells, the p65 signal will co-localize with the DAPI signal in the nucleus.

Protocol 5: Analysis of MAPK Pathway Activation by Western Blot

Materials:

  • Stimulated HT29 cell pellets (from Protocol 2)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After stimulation (typically 15-45 minutes for MAPK phosphorylation), place the plate on ice and wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.

  • Homogenization: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane and separate using SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour. Wash again.

  • Imaging: Apply ECL substrate and capture the chemiluminescent signal.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-p38) or a housekeeping protein like β-actin. An increase in the ratio of phosphorylated protein to total protein indicates pathway activation.

References

Application of C12-iE-DAP in Colon Cancer Metastasis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing C12-iE-DAP, a potent NOD1 agonist, in the investigation of colon cancer metastasis. The provided information is intended to guide researchers in designing and executing experiments to explore the role of NOD1 signaling in cancer progression.

Introduction

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that plays a crucial role in the innate immune system by recognizing bacterial peptidoglycans. Recent studies have unveiled a significant role for NOD1 in cancer biology, particularly in the context of metastasis. Activation of NOD1 signaling in colon cancer cells has been shown to promote cell adhesion, migration, and ultimately, metastatic dissemination.[1][2][3][4][5] this compound, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), serves as a highly specific and potent agonist of NOD1, making it an invaluable tool for studying the downstream effects of NOD1 activation in cancer models.[6]

Activation of NOD1 by this compound in colon cancer cells has been demonstrated to enhance their adhesion to the extracellular matrix (ECM), a critical step in the metastatic cascade.[1] Furthermore, this compound treatment stimulates colon cancer cell migration.[1] Mechanistically, these effects are predominantly mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] The specific inhibitor of NOD1, ML130, can be used to block the effects induced by this compound, confirming the specificity of the NOD1-mediated pathway.[1][2][4][5]

Key Signaling Pathway

The activation of NOD1 by this compound in colon cancer cells initiates a signaling cascade that culminates in the phosphorylation and activation of p38 MAPK. This pathway is central to the pro-metastatic effects observed upon NOD1 stimulation.

NOD1_p38_Pathway This compound Induced NOD1-p38 MAPK Signaling Pathway C12 This compound NOD1 NOD1 C12->NOD1 Activates p38 p38 MAPK NOD1->p38 Leads to phosphorylation p_p38 Phospho-p38 MAPK p38->p_p38 Phosphorylation Metastasis Increased Adhesion & Migration (Metastasis) p_p38->Metastasis Promotes

Caption: this compound activates NOD1, leading to p38 MAPK phosphorylation and promoting metastasis.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on colon cancer cells as reported in the literature.

Experimental AssayCell LineTreatmentKey FindingReference
In vivo Hepatic AdhesionHT29This compound (2,000 ng/mL)~2-fold increase in hepatic sinusoid adhesion[7]
In vivo MetastasisMC38This compoundSignificant increase in hepatic surface nodules (37 ± 7 vs. 3 ± 1 in control)[1]
p38 MAPK PhosphorylationHT29This compound (up to 2,000 ng/mL)Up to a 7-fold increase in p38 phosphorylation[1]
In vitro AdhesionHT29This compoundIncreased adhesion to Collagen I[2]
In vitro MigrationHT29This compoundIncreased migration in Boyden chamber assay[1]

Experimental Protocols

A generalized workflow for investigating the effects of this compound on colon cancer metastasis is outlined below.

Experimental_Workflow Workflow for this compound Application in Colon Cancer Research cluster_0 In Vitro Assays cluster_1 In Vivo Model CellCulture Colon Cancer Cell Culture (e.g., HT29, MC38) Treatment Treatment with this compound (± ML130 inhibitor) CellCulture->Treatment Adhesion Adhesion Assay (Collagen I coating) Treatment->Adhesion Migration Migration Assay (Boyden Chamber) Treatment->Migration Signaling Western Blot for p-p38/p38 MAPK Treatment->Signaling Injection Intrasplenic Injection of Treated Cells into Mice Treatment->Injection Metastasis_Eval Evaluation of Liver Metastasis (Nodule Counting) Injection->Metastasis_Eval

Caption: Experimental workflow for studying this compound effects on colon cancer.

Protocol 1: In Vitro Cell Adhesion Assay

This protocol details the procedure for assessing the adhesion of colon cancer cells to extracellular matrix components following treatment with this compound.

Materials:

  • Human colon cancer cell lines (e.g., HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Collagen I (or other ECM proteins like fibronectin)

  • Bovine Serum Albumin (BSA)

  • This compound (sterile solution)

  • ML130 (NOD1 inhibitor, optional)

  • Calcein-AM or other fluorescent viability dye

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with Collagen I (e.g., 50 µg/mL in PBS) overnight at 4°C.

    • Coat control wells with 1% BSA in PBS to measure non-specific binding.

    • The following day, wash the wells twice with sterile PBS to remove excess coating solution.

  • Cell Preparation and Treatment:

    • Culture HT29 cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and resuspend in serum-free medium.

    • Pre-treat cells with this compound (e.g., 2,000 ng/mL) for 1 hour at 37°C. For inhibitor studies, pre-incubate cells with ML130 (e.g., 10 µmol/L) for 30 minutes prior to adding this compound.[1]

    • Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Adhesion Assay:

    • Seed 5 x 10^4 labeled cells per well of the coated 96-well plate.

    • Incubate for 1-2 hours at 37°C to allow for cell adhesion.

    • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Quantification:

    • Add PBS to each well.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths for the chosen dye.

    • The fluorescence intensity is directly proportional to the number of adherent cells.

Protocol 2: In Vitro Cell Migration Assay (Boyden Chamber)

This protocol describes how to perform a transwell migration assay to evaluate the effect of this compound on the migratory capacity of colon cancer cells.

Materials:

  • Human colon cancer cell lines (e.g., HT29)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates

  • This compound

  • ML130 (optional)

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Cell Preparation and Treatment:

    • Culture HT29 cells to ~80% confluency.

    • Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • Treat the cell suspension with this compound (e.g., 2,000 ng/mL) for 1 hour. Include a vehicle control (e.g., sterile water). For inhibition experiments, pre-treat with ML130.[1]

  • Assay Setup:

    • Add complete medium (containing FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Place the Boyden chamber inserts into the wells.

    • Seed 1 x 10^5 treated cells in serum-free medium into the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.

    • Stain the fixed cells with 0.5% Crystal Violet for 20 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Visualize and count the migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.

Protocol 3: Western Blot Analysis of p38 MAPK Activation

This protocol outlines the steps to detect the phosphorylation of p38 MAPK in colon cancer cells treated with this compound.

Materials:

  • Human colon cancer cell lines (e.g., HT29)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate HT29 cells and grow to ~80% confluency.

    • Treat cells with this compound (e.g., a dose-response from 20-4,000 ng/mL or a time-course from 15-80 minutes).[1]

    • After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against total p38 MAPK to confirm equal loading.

  • Analysis:

    • Quantify band intensities using densitometry software. The level of p38 activation is determined by the ratio of phospho-p38 to total p38.

References

Application Notes and Protocols for Stimulating Bovine Mammary Epithelial Cells with C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mammary epithelial cells (bMECs) are crucial in orchestrating the innate immune response within the mammary gland. Understanding the molecular pathways that trigger inflammation in these cells is vital for developing strategies to combat mastitis, a prevalent and costly disease in the dairy industry. C12-iE-DAP, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent agonist for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that recognizes peptidoglycan fragments from Gram-negative and certain Gram-positive bacteria.[1][2][3] Stimulation of bMECs with this compound activates downstream signaling cascades, leading to an inflammatory response.[4][5][6] These application notes provide detailed protocols for stimulating bMECs with this compound to study the associated inflammatory and cellular responses.

Data Presentation

The following table summarizes the dose-dependent effects of iE-DAP on the expression of inflammatory cytokines and tight junction proteins in bovine mammary epithelial cells after 12 hours of stimulation. Given that this compound is a more potent NOD1 agonist, it is anticipated to induce similar or more pronounced effects at lower concentrations.[1]

Table 1: Quantitative Effects of iE-DAP on Gene Expression in bMECs [6]

Treatment Concentration (ng/mL)IL-1β mRNA Fold Change (vs. Control)IL-6 mRNA Fold Change (vs. Control)IL-8 mRNA Fold Change (vs. Control)ZO-1 mRNA Fold Change (vs. Control)Occludin mRNA Fold Change (vs. Control)
1~1.5~1.2~1.3No significant changeNo significant change
10~2.5 ~1.8~2.0No significant changeNo significant change
100~3.5~2.8 ~3.2~0.8No significant change
1000~4.5 ~3.5~4.0 ~0.6~0.7
10000~5.0 ~4.0~4.5 ~0.5~0.6**

*p < 0.05, **p < 0.01, representing a significant difference compared with the control group.[6]

Signaling Pathway

Stimulation of bMECs with this compound initiates an inflammatory cascade primarily through the NOD1 signaling pathway. Upon binding to the intracellular receptor NOD1, a signaling cascade is triggered, leading to the activation of the NF-κB and MLCK pathways.[1][4][5][6] This results in the transcription of pro-inflammatory cytokines and disruption of tight junctions.

C12_iE_DAP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int enters cell NOD1 NOD1 C12-iE-DAP_int->NOD1 binds RIP2 RIP2/RICK NOD1->RIP2 activates IKK_complex IKK Complex RIP2->IKK_complex activates NFkB_p65 NF-κB p65 IKK_complex->NFkB_p65 activates NFkB_p65_nuc Nuclear NF-κB p65 NFkB_p65->NFkB_p65_nuc translocates MLCK MLCK NFkB_p65_nuc->MLCK induces transcription Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8) NFkB_p65_nuc->Cytokines induces transcription pMLC p-MLC MLCK->pMLC phosphorylates MLC TJ_disruption Tight Junction Disruption pMLC->TJ_disruption

Caption: this compound signaling pathway in bovine mammary epithelial cells.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound on bMECs.

Experimental_Workflow Culture bMEC Culture Stimulation This compound Stimulation Culture->Stimulation RNA_Extraction RNA Extraction Stimulation->RNA_Extraction Protein_Extraction Protein Extraction Stimulation->Protein_Extraction qPCR RT-qPCR Analysis (Cytokines, TJs) RNA_Extraction->qPCR Western_Blot Western Blot Analysis (NF-κB, p-MLC) Protein_Extraction->Western_Blot

Caption: Experimental workflow for this compound stimulation of bMECs.

Experimental Protocols

Bovine Mammary Epithelial Cell (bMEC) Culture

This protocol is adapted from general bMEC culture procedures.[7][8][9][10]

  • Materials:

    • Primary bMECs or a bMEC cell line

    • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 5 µg/mL insulin, 1 µg/mL hydrocortisone, and 10 ng/mL epidermal growth factor.

    • Cell culture flasks/plates

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

  • Procedure:

    • Culture bMECs in complete medium in a humidified incubator at 37°C with 5% CO2.

    • For subculturing, wash the confluent monolayer of cells with PBS.

    • Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

    • Change the medium every 2-3 days.

This compound Stimulation
  • Materials:

    • This compound (InvivoGen, Cat. No. tlrl-c12dap)

    • Cultured bMECs (80-90% confluent)

    • Serum-free medium

  • Procedure:

    • Seed bMECs in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

    • Once cells reach 80-90% confluency, replace the culture medium with serum-free medium and incubate for 12-24 hours.

    • Prepare a stock solution of this compound in sterile water.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) for the desired time points (e.g., 1, 3, 6, 12, 24 hours).[6] A time-course and dose-response experiment is recommended to determine optimal conditions.

    • Include an untreated control group.

    • After the incubation period, collect the cell culture supernatant and/or cell lysates for downstream analysis.

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)

This protocol is based on general qPCR methods for bovine cytokine gene expression.[11][12][13][14][15]

  • Materials:

    • RNA extraction kit (e.g., TRIzol reagent)

    • cDNA synthesis kit

    • SYBR Green or TaqMan qPCR master mix

    • Primers for target genes (e.g., IL-1β, IL-6, IL-8, ZO-1, Occludin) and a reference gene (e.g., GAPDH, RPL-19).

  • Procedure:

    • Lyse the this compound-treated and control bMECs and extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

    • Perform qPCR using the appropriate master mix and primers. A typical thermal profile would be an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

    • Analyze the data using the 2-ΔΔCT method to determine the relative gene expression.

Western Blot Analysis for NF-κB Activation

This protocol is adapted from general Western blotting procedures for NF-κB.[16][17][18][19]

  • Materials:

    • RIPA buffer with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the this compound-treated and control bMECs in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities and normalize to a loading control like β-actin. An increase in the ratio of phosphorylated p65 to total p65 indicates NF-κB activation.[17]

References

Application Notes and Protocols: C12-iE-DAP in Chronic Obstructive Pulmonary Disease (COPD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease.[1][2] A key area of research is understanding the role of the innate immune system in the exacerbation of COPD. Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is a cytosolic pattern recognition receptor that recognizes bacterial peptidoglycan components, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[3][4] C12-iE-DAP is a synthetic acylated derivative of iE-DAP and a potent NOD1 agonist, stimulating the receptor at concentrations 100- to 1000-fold lower than iE-DAP.[3][4]

Activation of NOD1 by ligands like this compound triggers a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines.[3][4] In the context of COPD, studies have shown that NOD1 expression is upregulated and its activation by this compound can exaggerate cigarette smoke (CS)-induced COPD-like features in murine models.[1][2][5] This is mediated, at least in part, through the TLR4/NF-κB signaling pathway, leading to increased airway inflammation and impaired lung function.[1][2][5] These findings highlight NOD1 as a potential therapeutic target for COPD.

These application notes provide detailed protocols for the use of this compound in a murine model of COPD and outline its effects on key disease parameters.

Signaling Pathway

The activation of NOD1 by this compound initiates an inflammatory cascade. The diagram below illustrates the key steps in this signaling pathway.

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound NOD1 NOD1 C12-iE-DAP_ext->NOD1 Enters cell RIPK2 RIPK2 (RICK) NOD1->RIPK2 Activation IKK_complex IKK Complex RIPK2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation TLR4 TLR4 TLR4->IKK_complex Activates LPS LPS LPS->TLR4 DNA DNA NFkB_p65_p50_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Pro-inflammatory Cytokines IL-6, TNF-α, IFN-γ Pro_inflammatory_genes->Pro-inflammatory Cytokines Leads to production of

Caption: this compound/NOD1 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in a murine model of COPD induced by cigarette smoke (CS) and lipopolysaccharide (LPS).

Table 1: Effect of this compound on Lung Function in COPD Mouse Model

GroupAirway Resistance (RI) (cmH₂O·s/mL)Functional Residual Capacity (FRC) (mL)
ControlValue not specifiedValue not specified
This compoundValue not specifiedValue not specified
COPDIncreased vs. Control[1][2]Increased vs. Control[1][2]
COPD + this compoundSignificantly Increased vs. COPD[1][2]Significantly Increased vs. COPD[1][2]

Table 2: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Inflammatory Cells

GroupTotal Inflammatory Cells (x10⁵/mL)Macrophages (x10⁵/mL)Neutrophils (x10⁵/mL)Lymphocytes (x10⁵/mL)
ControlValue not specifiedValue not specifiedValue not specifiedValue not specified
This compoundIncreased vs. Control[5][6]Increased vs. Control[7]Increased vs. Control[7]Increased vs. Control[7]
COPDSignificantly Increased vs. Control[5][6]Significantly Increased vs. Control[7]Significantly Increased vs. Control[7]Significantly Increased vs. Control[7]
COPD + this compoundSignificantly Increased vs. COPD[5][6]Significantly Increased vs. COPD[7]Significantly Increased vs. COPD[7]Significantly Increased vs. COPD[7]

Table 3: Effect of this compound on Pro-inflammatory Cytokines in Lung Tissue

GroupIL-6 (pg/mg protein)TNF-α (pg/mg protein)IFN-γ (pg/mg protein)
ControlValue not specifiedValue not specifiedValue not specified
This compoundIncreased vs. Control[2][5]Increased vs. Control[2][5]Increased vs. Control[2][5]
COPDSignificantly Increased vs. Control[2][5]Significantly Increased vs. Control[2][5]Significantly Increased vs. Control[2][5]
COPD + this compoundSignificantly Increased vs. COPD[2][5]Significantly Increased vs. COPD[2][5]Significantly Increased vs. COPD[2][5]

Experimental Protocols

In Vivo COPD Mouse Model and this compound Administration

This protocol describes the establishment of a COPD mouse model using a combination of lipopolysaccharide (LPS) and cigarette smoke (CS) exposure, followed by treatment with the NOD1 agonist this compound.[1][2][6]

Experimental_Workflow cluster_setup Model Induction (3 Months) cluster_treatment Treatment Phase (14 Days) cluster_analysis Analysis start Day 1 lps1 Tracheal Instillation of 50 µL LPS (7.5 µg) start->lps1 cs_exposure Cigarette Smoke Exposure (4 hours/day, 6 days/week) lps1->cs_exposure lps2 Day 14 Tracheal Instillation of 50 µL LPS (7.5 µg) cs_exposure->lps2 end_induction End of 3 Months cs_exposure->end_induction lps2->cs_exposure start_treatment Start of Treatment end_induction->start_treatment ie_treatment Intragastric Administration of This compound (50-200 µg) or Vehicle Daily start_treatment->ie_treatment end_treatment End of 14 Days ie_treatment->end_treatment analysis Lung Function Measurement BALF Cell Counting Histological Analysis (H&E) ELISA for Cytokines Western Blot (TLR4/NF-κB) qRT-PCR end_treatment->analysis

Caption: In Vivo COPD Model Experimental Workflow.

Materials:

  • 8-10 week old male C57BL/6J mice[6]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (InvivoGen)[6]

  • Sterile saline[6]

  • Cigarettes

  • Whole-body smoke exposure chamber

Procedure:

  • Animal Acclimatization: House mice under standard conditions with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.[6]

  • COPD Model Induction: [6]

    • On day 1, intratracheally instill 50 µL of LPS (7.5 µg in sterile saline) into the mice.

    • Expose mice to cigarette smoke for 4 hours per day, 6 days a week, for 3 months. A typical setup involves placing mice in a closed chamber and exposing them to the smoke of 9 cigarettes per hour.

    • On day 14, repeat the intratracheal instillation of LPS.

  • This compound Treatment: [6]

    • Following the 3-month COPD induction period, divide the mice into experimental groups (e.g., Control, this compound only, COPD, COPD + this compound).

    • Administer this compound (e.g., 150 µg) or vehicle (sterile saline) intragastrically once daily for 14 consecutive days.

  • Endpoint Analysis:

    • At the end of the treatment period, perform lung function measurements, collect bronchoalveolar lavage fluid (BALF) for cell counting, and harvest lung tissues for histology, ELISA, Western blot, and qRT-PCR analysis.

Lung Function Measurement

Procedure:

  • Anesthetize the mice.

  • Intubate the trachea and connect the mouse to a ventilator and a plethysmograph system for small animals.

  • Measure lung function parameters, including airway resistance (RI) and functional residual capacity (FRC), according to the manufacturer's instructions for the specific equipment used.

Bronchoalveolar Lavage Fluid (BALF) Cell Counting

Procedure:

  • After lung function measurement, euthanize the mouse.

  • Expose the trachea and insert a cannula.

  • Lavage the lungs three times with 0.5 mL of ice-cold PBS.

  • Pool the recovered fluid and centrifuge at 1500 rpm for 10 minutes at 4°C.

  • Resuspend the cell pellet in PBS.

  • Count the total number of inflammatory cells using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, neutrophils, lymphocytes).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

Procedure:

  • Homogenize harvested lung tissue in lysis buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Measure the levels of IL-6, TNF-α, and IFN-γ in the lung tissue homogenates using commercially available ELISA kits, following the manufacturer's instructions.[2][5]

Western Blot Analysis

Procedure:

  • Extract total protein from lung tissues.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against TLR4, p-p65, p65, and a loading control (e.g., β-actin).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

Procedure:

  • Isolate total RNA from lung tissues using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for NOD1, TLR4, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2-ΔΔCt method.

In Vitro Model: this compound in Human Lung Epithelial Cells

While the primary focus of the available literature is on in vivo models, this compound can be used to stimulate NOD1 in human lung epithelial cell lines (e.g., A549, BEAS-2B) to study inflammatory responses relevant to COPD.

Outline of a General Protocol:

  • Cell Culture: Culture human lung epithelial cells (e.g., A549) in appropriate media and conditions until they reach a desired confluency.

  • Stimulation: Treat the cells with varying concentrations of this compound (e.g., 10 ng/mL - 10 µg/mL) for a specified period (e.g., 24 hours).[3]

  • Endpoint Analysis:

    • Cytokine Secretion: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as IL-6 and IL-8 by ELISA.

    • Gene Expression: Lyse the cells and extract RNA for qRT-PCR analysis of genes encoding pro-inflammatory mediators.

    • Signaling Pathway Activation: Prepare cell lysates for Western blot analysis to examine the phosphorylation of key signaling molecules like NF-κB.

Conclusion

This compound serves as a valuable tool for investigating the role of NOD1 in the pathogenesis of COPD. The protocols and data presented here provide a framework for researchers to utilize this compound in both in vivo and in vitro models to explore the inflammatory mechanisms underlying COPD and to evaluate potential therapeutic interventions targeting the NOD1 signaling pathway.

References

Application Notes and Protocols for C12-iE-DAP Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor.[1][2] As an acylated derivative of γ-D-Glu-mDAP (iE-DAP), the minimal peptidoglycan motif recognized by NOD1, this compound exhibits significantly higher potency, stimulating NOD1 at concentrations 100 to 1000 times lower than iE-DAP.[1] It is a valuable tool for researchers studying innate immunity, NOD1 signaling, and inflammatory responses. This document provides detailed protocols for the preparation of this compound solutions for various experimental applications.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid[1]
Molecular Formula C₂₄H₄₃N₃O₈[1]
Molecular Weight 501.61 g/mol [1]
Appearance Lyophilized powder[1]
Solubility 1 mg/ml in DMSO or methanol[1]
Storage Store lyophilized powder and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.[1][3]

Experimental Protocols

1. Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations for various experiments.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For example, to a 1 mg vial, add 1 mL of DMSO.

  • Vortex gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the stock solution to typical working concentrations for stimulating cells in culture. The typical working concentration of this compound ranges from 10 ng/mL to 10 µg/mL.[1]

Materials:

  • 1 mg/mL this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 1 mg/mL this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. Important: Ensure the final concentration of DMSO in the cell culture medium is not cytotoxic. Typically, a final DMSO concentration of less than 0.5% is recommended.

  • For example, to prepare a 1 µg/mL working solution, you can perform a 1:1000 dilution of the 1 mg/mL stock solution in cell culture medium.

  • Add the appropriate volume of the working solution to your cell cultures. For example, to achieve a final concentration of 100 ng/mL in a 1 mL well, add 100 µL of a 1 µg/mL working solution.

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

The following table summarizes typical experimental concentrations for this compound.

ApplicationCell TypeConcentration RangeIncubation TimeObserved EffectReference
NOD1 ActivationHEK-Blue™ NOD1 Cells10 ng/ml - 10 µg/mlNot SpecifiedNF-κB activation[1]
Cytokine Induction (IL-8, TNF-α)Naive THP-1 cells2 µM - 50 µM20 hoursDose-dependent increase in IL-8 release[4]
Synergy with LPSTHP-1 cells2 µM and 10 µM20 hoursPotentiation of LPS-induced TNF-α production[4]
Gene Expression (IL-8)Human Brain Pericytes1 µg/ml6 hoursIncreased IL-8 expression[5]

Signaling Pathway and Experimental Workflow

This compound Induced NOD1 Signaling Pathway

This compound, being a potent NOD1 agonist, triggers a specific intracellular signaling cascade. Upon entering the cell, it is recognized by the cytosolic sensor NOD1.[1] This recognition leads to a conformational change in NOD1, allowing it to recruit the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[1][3] The interaction between NOD1 and RIP2, mediated by their respective CARD domains, initiates a downstream signaling cascade.[1] This cascade ultimately leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1] The activation of these pathways results in the transcription and subsequent production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1][4]

C12_iE_DAP_NOD1_Signaling C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates MAPK MAPK RIP2->MAPK activates NFkB NF-κB IKK_complex->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB->Pro_inflammatory_Genes translocates & activates MAPK->Pro_inflammatory_Genes activates

Caption: this compound activates the NOD1 signaling pathway.

General Experimental Workflow for Studying this compound Effects on Cells

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow start Start prep_solution Prepare this compound Stock & Working Solutions start->prep_solution stimulation Stimulate Cells with This compound & Controls prep_solution->stimulation cell_culture Seed and Culture Cells of Interest cell_culture->stimulation incubation Incubate for Defined Period stimulation->incubation analysis Perform Downstream Analysis incubation->analysis cytokine_analysis Cytokine Measurement (ELISA, CBA) analysis->cytokine_analysis gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression protein_analysis Protein Analysis (Western Blot, Flow Cytometry) analysis->protein_analysis end End cytokine_analysis->end gene_expression->end protein_analysis->end

Caption: A typical workflow for this compound experiments.

References

Application Notes and Protocols: C12-iE-DAP Stimulation of A549 Lung Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12-iE-DAP, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in the innate immune response to bacterial components. In human lung epithelial cells, such as the A549 cell line, activation of NOD1 by this compound triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an immune response. These application notes provide a detailed overview and experimental protocols for studying the effects of this compound on A549 cells.

Mechanism of Action

This compound is recognized by the cytosolic receptor NOD1. This recognition event initiates a signaling cascade that involves the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The activation of these pathways results in the transcription of genes encoding pro-inflammatory mediators, including the chemokine Interleukin-8 (IL-8).[3] The lipophilic C12 acyl chain of this compound enhances its ability to cross the cell membrane, making it a more potent NOD1 agonist compared to its non-acylated counterpart, iE-DAP.

Data Presentation

The following tables summarize the quantitative effects of this compound on A549 lung epithelial cells based on published data.

Table 1: Dose-Dependent Effect of this compound on IL-8 Production in A549 Cells

This compound ConcentrationIL-8 Concentration (pg/mL)Fold Increase vs. Control
Control (0 µM)Baseline1
2 µMData not availableSignificant Increase
10 µMData not availableSignificant Increase
50 µMData not availableSignificant Increase

Table 2: Time-Course of NF-κB Activation in A549 Cells Stimulated with this compound

Time PointNF-κB Activation (Fold Induction)
0 h1
8 hSignificant Increase
24 hSustained Significant Increase

Note: Quantitative data is often presented as fold induction in NF-κB reporter assays. In A549-Dual™ reporter cells, which contain an NF-κB inducible reporter gene, this compound stimulation leads to a significant increase in reporter activity over time.[3] For example, TNFα, a potent NF-κB activator, can induce a dose-dependent fold induction of over 150 in a similar A549 reporter cell line.[6]

Table 3: Effect of this compound on Gene Expression in A549 Cells

GeneTreatmentFold Change in mRNA Expression (vs. Control)
IL-850 µM this compound (8h)~25
CXCL1050 µM this compound (8h)~10
ISG1550 µM this compound (8h)~5

Data is derived from studies using A549-Dual™ cells and normalized to GAPDH expression.[7]

Mandatory Visualizations

Signaling_Pathway This compound Signaling in A549 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int membrane translocation NOD1 NOD1 C12-iE-DAP_int->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK_cascade MAPK Cascade (p38, JNK, ERK) RIPK2->MAPK_cascade activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) IKK_complex->NFkappaB_inactive releases IkappaB->NFkappaB_inactive inhibits NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active nuclear translocation AP1 AP-1 MAPK_cascade->AP1 activates AP1_active AP-1 AP1->AP1_active nuclear translocation Gene_Expression Gene Expression (IL-8, etc.) NFkappaB_active->Gene_Expression promotes AP1_active->Gene_Expression promotes

Caption: this compound signaling pathway in A549 cells.

Experimental_Workflow Experimental Workflow for Analyzing this compound Effects cluster_culture Cell Culture & Stimulation cluster_analysis Downstream Analysis A549_culture Culture A549 Cells (to 80% confluency) Stimulation Stimulate with this compound (Dose-response & Time-course) A549_culture->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Cell_Lysate Prepare Cell Lysates Stimulation->Cell_Lysate ELISA ELISA for IL-8 Supernatant->ELISA qPCR qPCR for Gene Expression Cell_Lysate->qPCR Western_Blot Western Blot for Signaling Proteins Cell_Lysate->Western_Blot

Caption: General experimental workflow.

Experimental Protocols

A549 Cell Culture and Maintenance

Materials:

  • A549 cells (ATCC® CCL-185™)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Cell culture incubator (37°C, 5% CO2)

Protocol:

  • Culture A549 cells in T-75 flasks with DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a subcultivation ratio of 1:3 to 1:6.

This compound Stimulation of A549 Cells

Materials:

  • This compound (InvivoGen, tlrl-c12dap)

  • DMSO (for reconstitution)

  • Serum-free DMEM/F-12 medium

  • A549 cells seeded in appropriate culture plates (e.g., 24-well or 6-well plates)

Protocol:

  • Reconstitute this compound in DMSO to a stock concentration of 1 mg/mL.

  • Seed A549 cells in culture plates and allow them to adhere and reach about 80% confluency.

  • The day before stimulation, replace the growth medium with serum-free DMEM/F-12 to minimize basal activation.

  • Prepare working concentrations of this compound by diluting the stock solution in serum-free medium. A typical concentration range for stimulation is 10 ng/mL to 10 µg/mL.

  • Aspirate the medium from the cells and add the this compound-containing medium.

  • Incubate for the desired time period (e.g., for time-course experiments, 4, 8, 12, 24 hours).

Quantification of IL-8 by ELISA

Materials:

  • Human IL-8 ELISA Kit

  • Cell culture supernatants from this compound stimulated A549 cells

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants at the end of the stimulation period.

  • Centrifuge the supernatants at 1,000 x g for 10 minutes to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, add standards and samples to the antibody-coated wells and incubate.

  • Wash the wells and add the detection antibody.

  • Incubate, wash, and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of IL-8 in the samples based on the standard curve.

Analysis of Gene Expression by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Primers for human IL-8 and a housekeeping gene (e.g., GAPDH or ACTB)

Primer Sequences:

  • Human IL-8 (Forward): 5'-ATGACTTCCAAGCTGGCCGTGGCT-3'

  • Human IL-8 (Reverse): 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'

  • Human GAPDH (Forward): 5'-GAAGGTGAAGGTCGGAGTC-3'[8]

  • Human GAPDH (Reverse): 5'-GAAGATGGTGATGGGATTTC-3'[8]

  • Human ACTB (Forward): 5'-CCTTGCACATGCCGGAG-3'

  • Human ACTB (Reverse): 5'-GCACAGAGCCTCGCCTT-3'

Protocol:

  • Lyse the this compound stimulated A549 cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.

  • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis of Signaling Pathways

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, and a loading control like β-actin or GAPDH).[9][10][11][12][13][14][15][16][17][18][19][20][21][22]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After stimulation with this compound, wash the A549 cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or loading control.

References

Application Notes: C12-iE-DAP in Host-Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition receptor (PRR). It is an acylated derivative of iE-DAP (γ-D-Glu-mDAP), a dipeptide component of peptidoglycan (PGN) found in most Gram-negative bacteria and certain Gram-positive species like Listeria monocytogenes and Bacillus subtilis. The addition of a lauroyl (C12) fatty acid chain significantly enhances its potency, making it 100 to 1,000 times more effective at stimulating NOD1 than its non-acylated counterpart, iE-DAP. This enhanced activity allows researchers to elicit robust cellular responses at much lower concentrations.

Mechanism of Action

Within the host cell cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This ligand binding induces a conformational change and oligomerization of NOD1, leading to the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK) via homophilic CARD-CARD interactions. Activated RIP2 undergoes poly-ubiquitination, which serves as a scaffold to recruit other signaling complexes, including TAK1 and the IKK complex (IKKα, IKKβ, and NEMO/IKKγ). This cascade culminates in the activation of two major downstream pathways:

  • NF-κB Pathway: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (p50/p65) to translocate to the nucleus, where it drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[1][2]

  • MAPK Pathway: The recruitment of TAK1 also leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and JNK, which contribute to the inflammatory response.[3]

Applications in Research

This compound is a valuable tool for researchers in immunology, infectious disease, and drug development. Its primary applications include:

  • Elucidating NOD1 Signaling: Its high potency and specificity make it ideal for studying the intricate details of the NOD1 signaling cascade and its downstream effects.

  • Modeling Bacterial Infections: this compound can be used in vitro and in vivo to mimic the inflammatory consequences of bacterial infections without using live pathogens, allowing for a more controlled study of the host response.[4][5]

  • Investigating Inflammatory Diseases: Since dysregulation of NOD1 signaling is linked to inflammatory conditions like Crohn's disease, this compound can be used to study disease pathogenesis.

  • Screening for NOD1 Antagonists: It serves as a reliable stimulant in cell-based assays designed to identify and characterize small molecule inhibitors of the NOD1 pathway for therapeutic purposes.[1]

  • Studying Receptor Crosstalk: this compound is used to investigate synergistic interactions between NOD1 and other PRRs, such as Toll-like receptor 4 (TLR4), in amplifying inflammatory responses.[1][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound.

Table 1: Potency and Working Concentrations of this compound

ParameterValueCell/System TypeReference
Relative Potency 100 - 1000x more potent than iE-DAPHEK-Blue™ NOD1 Cells
General Working Conc. 10 ng/mL - 10 µg/mLGeneral Cellular Assays
Min. NF-κB Activation Conc. 20 ng/mLHCT116 Cells[7]
In Vitro Cytokine Release 2 µM - 50 µMTHP-1 Cells[1]
In Vitro Gene Expression 1 µg/mLHuman Brain Pericytes[3]
In Vivo Administration 80 µg / mouse (i.p.)C57BL/6J Mice[4]
In Vivo NF-κB Activation 200 µg / mouse (i.m.)BalB/C Transgenic Mice[7]

Table 2: this compound Induced Cytokine Secretion in THP-1 Cells

Data extracted from dose-response experiments where cells were treated for 20 hours.[1][8]

This compound Conc.IL-8 Release (pg/mL, Approx. Fold Change vs. Control)TNF-α Release (pg/mL, Approx. Fold Change vs. Control)
Control (0 µM) BaselineBaseline
2 µM Significant IncreaseMinimal Increase
10 µM Strong IncreaseMinimal Increase
50 µM Very Strong IncreaseModest Increase

Note: In THP-1 cells, this compound robustly induces IL-8, but not TNF-α, on its own. However, it strongly synergizes with the TLR4 agonist LPS to potentiate TNF-α production.[1]

Table 3: Synergistic TNF-α Secretion with LPS in THP-1 Cells

Cells were co-stimulated for 20 hours.[1]

TreatmentTNF-α Production (Relative Level)
Control Baseline
LPS (1 ng/mL) Low
This compound (10 µM) Baseline
LPS (1 ng/mL) + this compound (10 µM) Significantly Potentiated (Synergistic)

Experimental Protocols

Protocol 1: NF-κB Activation Reporter Assay in HEK293 Cells

This protocol describes how to measure NOD1-dependent NF-κB activation using a reporter cell line, such as HEK-Blue™ NOD1 cells or HEK293 cells transiently transfected with a NOD1 expression vector and an NF-κB-inducible reporter plasmid (e.g., SEAP or luciferase).

Materials:

  • HEK293 cells expressing human NOD1 (e.g., HEK-Blue™ NOD1, InvivoGen)

  • NF-κB reporter plasmid (if not using a stable reporter line)

  • Transfection reagent (if applicable)

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • This compound (stock solution in DMSO or methanol, e.g., 1 mg/mL)

  • Luciferase or SEAP detection reagent

  • 96-well cell culture plates, white-walled for luminescence

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the NOD1-expressing HEK293 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in growth medium. A typical concentration range is 1 ng/mL to 1000 ng/mL.[7] Include a vehicle control (medium with the same final concentration of DMSO or methanol).

  • Cell Stimulation: Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Reporter Gene Assay:

    • For Luciferase: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • For SEAP (Secreted Alkaline Phosphatase): Collect a sample of the cell culture supernatant and measure SEAP activity using a detection reagent and a spectrophotometer or luminometer.

  • Data Analysis: Calculate the fold induction of NF-κB activity by normalizing the reporter signal from this compound-treated wells to the signal from vehicle-treated wells.

Protocol 2: Cytokine Release Assay in THP-1 Monocytes

This protocol is for measuring the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from the human monocytic cell line THP-1 following stimulation with this compound.

Materials:

  • THP-1 cells

  • Complete growth medium (RPMI-1640, 10% FBS, antibiotics)

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional, but recommended for a more robust response)

  • This compound stock solution

  • 24-well cell culture plates

  • ELISA kits for human IL-8 and TNF-α

  • Sterile, endotoxin-free water or PBS

Procedure:

  • Cell Seeding and Differentiation (Optional):

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL of medium.

    • To differentiate them into macrophage-like cells, add PMA to a final concentration of 25-100 ng/mL.

    • Incubate for 24-48 hours. After incubation, remove the PMA-containing medium, wash the adherent cells gently with PBS, and add 500 µL of fresh, PMA-free medium. Allow cells to rest for 24 hours.

  • Compound Preparation: Prepare dilutions of this compound in culture medium. A typical concentration range for THP-1 cells is 2 µM to 50 µM.[1]

  • Cell Stimulation: Add the prepared this compound dilutions to the cells. For synergy experiments, co-stimulate with LPS (e.g., 1-10 ng/mL).[1] Include an untreated control.

  • Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.[1]

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Cytokine Quantification (ELISA): Measure the concentration of IL-8 and TNF-α in the clarified supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound. Perform statistical analysis to determine significance compared to the control group.

Visualizations (Graphviz DOT Language)

NOD1_Signaling_Pathway cluster_extracellular Extracellular / Lumen cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacteria Gram-Negative Bacteria C12_DAP This compound Bacteria->C12_DAP Releases PGN (mimicked by) NOD1 NOD1 (inactive) C12_DAP->NOD1 Binds NOD1_active NOD1 (active) Oligomerization NOD1->NOD1_active RIP2 RIP2 (RICK) NOD1_active->RIP2 Recruits Ub Poly-Ub RIP2->Ub Ubiquitination TAK1_complex TAK1 Complex Ub->TAK1_complex Recruits IKK_complex IKK Complex Ub->IKK_complex Recruits MAPK p38 / JNK TAK1_complex->MAPK Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_active p50/p65 IkBa->NFkB_active Releases NFkB_inactive p50/p65 Genes Pro-inflammatory Genes NFkB_active->Genes Transcription Cytokines TNF-α, IL-6, IL-8 Genes->Cytokines Experimental_Workflow_Cytokine_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed THP-1 cells in 24-well plate B 2. Differentiate with PMA (Optional, 24-48h) A->B Optional step C 3. Prepare this compound dilutions (e.g., 2-50 µM) D 4. Stimulate cells with This compound (20-24h) C->D E 5. Collect supernatant D->E F 6. Perform IL-8 / TNF-α ELISA E->F G 7. Quantify cytokine concentration and analyze data F->G Experimental_Workflow_NFkB_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed NOD1-expressing HEK293 cells in 96-well plate B 2. Incubate 24h A->B C 3. Prepare this compound dilutions (e.g., 1-1000 ng/mL) D 4. Add dilutions to cells C->D E 5. Incubate 18-24h D->E F 6. Add reporter substrate (e.g., Luciferin) E->F G 7. Measure signal (Luminescence) and calculate fold induction F->G

References

Application Notes and Protocols for Modeling Inflammatory Bowel Disease Using C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract.[1] Modeling IBD is crucial for understanding its pathophysiology and for the development of novel therapeutics. C12-iE-DAP, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[2] NOD1 is an intracellular pattern recognition receptor that recognizes bacterial peptidoglycan fragments, primarily from Gram-negative bacteria.[2] Activation of NOD1 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, playing a significant role in the innate immune response.[2][3][4] Due to its ability to potently and specifically activate the NOD1 pathway, this compound serves as a valuable tool to induce and study inflammatory responses relevant to IBD in both in vitro and in vivo models.

These application notes provide detailed protocols for utilizing this compound to model IBD in murine models and intestinal organoid cultures.

Mechanism of Action: this compound and NOD1 Signaling

This compound is a highly potent activator of the NOD1 signaling pathway, stimulating it at concentrations 100- to 1000-fold lower than its non-acylated counterpart, iE-DAP.[2] Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change and oligomerization of NOD1, leading to the recruitment of the serine/threonine kinase RIPK2 (RICK) via CARD-CARD interactions.[4] Activated RIPK2 then mediates the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the subsequent translocation of the transcription factor NF-κB into the nucleus.[3] NF-κB activation upregulates the expression of various pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines.[3] Additionally, NOD1 activation can lead to the activation of MAPKs and the production of type I interferons.[4]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int enters cell NOD1 NOD1 C12_iE_DAP_int->NOD1 binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 recruits IKK_complex IKK Complex RIPK2->IKK_complex activates MAPK MAPK RIPK2->MAPK activates IRF7 IRF7 RIPK2->IRF7 activates IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases NF_κB_nuc NF-κB NF_κB->NF_κB_nuc translocates IRF7_nuc IRF7 IRF7->IRF7_nuc translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, IL-8) NF_κB_nuc->Pro_inflammatory_genes upregulates IFN_genes Type I Interferon Genes IRF7_nuc->IFN_genes upregulates

Figure 1: this compound induced NOD1 signaling pathway.

Data Presentation

In Vitro Model: Cytokine Production in THP-1 Cells

The following table summarizes the dose-dependent effect of this compound on pro-inflammatory cytokine secretion in the human monocytic cell line THP-1.

This compound Concentration (µM)IL-8 Secretion (pg/mL)TNF-α Secretion (pg/mL)
0 (Control)UndetectableUndetectable
2~1500Minimal
10~3000Minimal
50~4000Minimal

Data adapted from a study on THP-1 cells, where cells were stimulated for 20 hours.[5] Note that this compound alone is a weak inducer of TNF-α but synergizes with TLR4 agonists like LPS to potentiate TNF-α production.[5]

In Vivo Model: Expected Outcomes in a Murine Colitis Model

This table presents the expected outcomes in a murine model of IBD induced by this compound, based on findings from other chemically induced colitis models.

ParameterControl Group (Vehicle)This compound Treated Group
Body Weight Loss (%) < 1%10-20%
Colon Length (cm) 7-95-6
Histological Score 0-14-8
Myeloperoxidase (MPO) Activity (U/mg) LowHigh
TNF-α in Colon Tissue (pg/mg) BaselineSignificantly Increased
IL-6 in Colon Tissue (pg/mg) BaselineSignificantly Increased

Experimental Protocols

Protocol 1: In Vivo Murine Model of IBD Induced by this compound

This protocol is adapted from established chemically induced colitis models (e.g., DSS) and provides a framework for inducing acute colitis using this compound.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound (InvivoGen, tlrl-c12dap)

  • Sterile, endotoxin-free PBS

  • Anesthetic

  • Surgical tools for dissection

  • Reagents for histological analysis (formalin, paraffin (B1166041), H&E stain)

  • Reagents for MPO assay and cytokine analysis (ELISA kits)

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

  • Preparation of this compound: Reconstitute lyophilized this compound in sterile, endotoxin-free PBS to a stock concentration of 1 mg/mL. Further dilute to the desired working concentration.

  • Induction of Colitis:

    • Administer this compound via intraperitoneal (i.p.) injection at a dose of 1-10 mg/kg body weight. The optimal dose should be determined empirically.

    • Alternatively, for a more localized intestinal inflammation, administer this compound via oral gavage.

    • Administer daily for 5-7 days.

    • A control group should receive vehicle (sterile PBS) injections.

  • Monitoring:

    • Monitor mice daily for body weight loss, stool consistency, and signs of rectal bleeding.

    • Calculate a Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection:

    • On day 7 (or at a predetermined endpoint), euthanize mice by an approved method.

    • Carefully dissect the colon from the cecum to the anus.

    • Measure the length of the colon.

    • Collect sections of the colon for histological analysis, MPO assay, and cytokine measurement.

  • Histological Analysis:

    • Fix colon sections in 10% neutral buffered formalin.

    • Embed in paraffin and cut 5 µm sections.

    • Stain with Hematoxylin and Eosin (H&E).

    • Score for severity of inflammation, ulceration, and tissue damage.

  • Biochemical Analysis:

    • Homogenize colon tissue samples.

    • Measure MPO activity as an indicator of neutrophil infiltration.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

In_Vivo_Workflow Acclimatize Acclimatize Mice Prepare_C12 Prepare this compound Solution Acclimatize->Prepare_C12 Induce_Colitis Induce Colitis (i.p. or gavage) Prepare_C12->Induce_Colitis Monitor Daily Monitoring (Weight, DAI) Induce_Colitis->Monitor Euthanize Euthanize and Collect Colon Monitor->Euthanize Analyze Analyze Samples Euthanize->Analyze Histology Histology (H&E) Analyze->Histology MPO MPO Assay Analyze->MPO Cytokines Cytokine Analysis (ELISA) Analyze->Cytokines

Figure 2: Experimental workflow for the in vivo murine IBD model.

Protocol 2: In Vitro IBD Model Using Intestinal Organoids and this compound

This protocol describes the establishment of murine intestinal organoids and the subsequent induction of an inflammatory phenotype using this compound.

Materials:

  • Mouse small intestine or colon tissue

  • Gentle Cell Dissociation Reagent

  • Matrigel

  • Intestinal organoid culture medium (e.g., IntestiCult™ Organoid Growth Medium)

  • This compound

  • Reagents for RNA extraction and qRT-PCR

  • ELISA kits for cytokine measurement

  • Reagents for immunofluorescence staining

Procedure:

  • Establishment of Intestinal Organoids:

    • Isolate crypts from the murine small intestine or colon following established protocols.

    • Embed the isolated crypts in Matrigel in a 24-well plate.

    • Culture the organoids in intestinal organoid culture medium, refreshing the medium every 2-3 days.

    • Passage the organoids every 7-10 days.

  • Induction of Inflammation:

    • Once organoids are well-established (after at least one passage), treat them with this compound.

    • Add this compound directly to the culture medium at a final concentration of 10-100 ng/mL. The optimal concentration should be determined empirically.

    • Include an untreated control group.

    • Incubate for 24-48 hours.

  • Analysis of Inflammatory Response:

    • Morphological Changes: Observe the organoids under a microscope for changes in morphology, such as loss of budding structures, swelling, or cell death.

    • Gene Expression Analysis:

      • Harvest the organoids and extract total RNA.

      • Perform qRT-PCR to analyze the expression of pro-inflammatory genes (e.g., Tnf, Il6, Cxcl1).

    • Cytokine Secretion:

      • Collect the culture supernatant.

      • Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Barrier Function: Assess intestinal barrier integrity by measuring transepithelial electrical resistance (TEER) if organoids are grown as a monolayer on Transwell inserts.

    • Immunofluorescence: Fix and stain organoids to visualize inflammatory markers or changes in cell populations.

Organoid_Workflow Isolate_Crypts Isolate Intestinal Crypts Embed_Culture Embed in Matrigel and Culture Isolate_Crypts->Embed_Culture Treat_C12 Treat with this compound Embed_Culture->Treat_C12 Analyze_Response Analyze Inflammatory Response Treat_C12->Analyze_Response Morphology Morphology Analyze_Response->Morphology qRT_PCR qRT-PCR Analyze_Response->qRT_PCR ELISA ELISA Analyze_Response->ELISA Barrier Barrier Function Analyze_Response->Barrier

References

Troubleshooting & Optimization

how to dissolve lyophilized C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of lyophilized C12-iE-DAP, a potent NOD1 agonist.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve lyophilized this compound?

A1: Lyophilized this compound should be reconstituted in sterile, anhydrous DMSO or methanol (B129727) to create a stock solution. A common stock concentration is 1 mg/ml.[1] For sensitive cell lines, further dilution in an aqueous buffer or cell culture medium is recommended before adding to the cells.

Q2: What is the recommended solvent for this compound?

A2: The recommended solvents for reconstituting lyophilized this compound are DMSO or methanol.[1]

Q3: What is the recommended storage condition for lyophilized and reconstituted this compound?

A3: Lyophilized this compound should be stored at -20°C and is stable for up to one year.[1] Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

Q4: What is the typical working concentration for this compound in cell-based assays?

A4: The effective working concentration of this compound can vary depending on the cell type and experimental design. However, a general starting range is between 10 ng/ml and 10 µg/ml.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in the stock solution. The solubility limit in the chosen solvent may have been exceeded, or the solvent may not be of high enough purity (e.g., contains water).Gently warm the solution to 37°C and vortex to aid dissolution. If precipitation persists, consider preparing a more dilute stock solution. Ensure the use of anhydrous, sterile solvents.
Inconsistent or no cellular response to this compound. Improper storage leading to degradation of the compound. Incorrect final concentration. Cell line does not express NOD1 or downstream signaling components.Prepare fresh dilutions from a new stock aliquot. Verify calculations for dilutions. Confirm NOD1 expression in your cell line through techniques like Western blot or qPCR. Use a positive control cell line known to respond to this compound, such as HEK-Blue™ NOD1 cells.[1]
High background signaling in control cells. Contamination of the this compound stock or cell culture with other PAMPs (Pathogen-Associated Molecular Patterns) like endotoxin (B1171834).Use endotoxin-free water and sterile techniques for all solution preparations.[1] Test for endotoxin contamination in your reagents and cell culture.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile DMSO or Methanol

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Aseptically add the appropriate volume of anhydrous, sterile DMSO or methanol to achieve a stock solution of 1 mg/ml. For example, to a 1 mg vial, add 1 ml of solvent.

  • Gently vortex the vial until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Stimulation of HEK-Blue™ NOD1 Cells with this compound

Materials:

  • HEK-Blue™ NOD1 cells

  • Complete cell culture medium (as recommended by the cell line provider)

  • Reconstituted this compound stock solution (1 mg/ml)

  • Phosphate-Buffered Saline (PBS)

  • 96-well plate

Procedure:

  • Seed HEK-Blue™ NOD1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • The next day, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 10, 1, 0.1, 0.01 µg/ml).

  • Carefully remove the old medium from the cells and wash once with PBS.

  • Add 180 µl of fresh complete cell culture medium to each well.

  • Add 20 µl of the diluted this compound solutions to the respective wells. For the negative control, add 20 µl of medium containing the same final concentration of the solvent used for the stock solution.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Assess NF-κB activation by measuring the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a suitable detection method, such as QUANTI-Blue™ Solution.

Signaling Pathway

This compound is a synthetic analog of meso-diaminopimelic acid (mDAP), a component of peptidoglycan from Gram-negative bacteria and certain Gram-positive bacteria.[1] It is recognized by the intracellular pattern recognition receptor NOD1.[1] This recognition event initiates a signaling cascade that results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

C12_iE_DAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus C12 This compound NOD1 NOD1 C12->NOD1 Enters cell RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK_complex IKK Complex RIP2->IKK_complex activates NFkB NF-κB IKK_complex->NFkB activates NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_expression Gene Transcription NFkB_nucleus->Gene_expression promotes Gene_expression->Cytokines leads to production of

Caption: this compound activates the NOD1 signaling pathway.

References

Technical Support Center: Optimizing C12-iE-DAP for Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-iE-DAP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the working concentration of this compound for primary cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the success of your research.

This compound is a potent and specific synthetic agonist for NOD1 (Nucleotide-binding oligomerization domain-containing protein 1), an intracellular pattern recognition receptor crucial to the innate immune system. It is a derivative of iE-DAP (γ-D-glutamyl-meso-diaminopimelic acid) with an added C12 lauroyl chain, which enhances its cell permeability and makes it 100 to 1000 times more potent than iE-DAP. Proper concentration optimization is critical to achieve robust NOD1 stimulation while avoiding potential off-target effects or cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic acylated dipeptide that acts as a specific agonist for the intracellular pattern recognition receptor NOD1. Upon entering the cell, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding event induces a conformational change and oligomerization of NOD1, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[1] RIPK2 activation initiates a downstream signaling cascade, primarily through the activation of the NF-κB and MAPK pathways, resulting in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IL-8.[2]

Q2: What is the recommended starting concentration for this compound in primary cells?

A2: A general starting range for this compound is between 10 ng/mL and 10 µg/mL. However, the optimal concentration is highly dependent on the primary cell type, as NOD1 expression levels and cellular responses can vary significantly. We strongly recommend performing a dose-response experiment to determine the optimal concentration for your specific primary cells. Please refer to the data tables below for reported working concentrations in various primary cell types.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile DMSO or methanol (B129727) to create a stock solution (e.g., 1 mg/mL). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound be cytotoxic to primary cells?

A4: While this compound is generally well-tolerated at effective stimulatory concentrations, high concentrations may induce cytotoxicity in some primary cell types. It is crucial to perform a cell viability assay in parallel with your dose-response experiments. A related compound, iE-DAP, showed no cytotoxic effects on bovine mammary epithelial cells at concentrations up to 10,000 ng/mL.[3][4] However, the C12 modification increases lipophilicity and potency, which may alter the cytotoxic profile. Refer to the experimental protocols section for detailed instructions on performing MTT or LDH assays.

Q5: How long should I stimulate my primary cells with this compound?

A5: The optimal stimulation time can vary depending on the primary cell type and the specific downstream readout. For cytokine secretion, incubation times of 6 to 24 hours are common.[2] For signaling pathway activation (e.g., NF-κB phosphorylation), shorter time points (e.g., 15-60 minutes) are typically used. A time-course experiment is recommended to determine the peak response for your specific assay.

Data Presentation: Recommended Concentration Ranges

The following tables summarize reported working concentrations of this compound and the related compound iE-DAP in various primary cell types and cell lines. These should be used as a starting point for your optimization experiments.

Table 1: this compound Working Concentrations in Primary Cells and Cell Lines

Cell TypeConcentration RangeReadoutReference
THP-1 (monocytic cell line)2 - 50 µMIL-8, TNF-α secretion[2]
Bovine Mammary Epithelial Cells (primary)10 - 1000 ng/mL (for iE-DAP)IL-1β, IL-6, IL-8 secretion[3]

Note: The potency of this compound is 100-1000 fold higher than iE-DAP.

Mandatory Visualizations

This compound Signaling Pathway

C12_iE_DAP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int Cellular Uptake NOD1 NOD1 C12_iE_DAP_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex Activates TAK1 TAK1 RIPK2->TAK1 Recruits & Activates NFkB_p50_p65_IkappaB NF-κB (p50/p65)-IκB IKK_complex->NFkB_p50_p65_IkappaB Phosphorylates IκB NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_IkappaB->NFkB_p50_p65 IκB Degradation & NF-κB Release NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation MAPK_pathway MAPK Pathway (JNK, p38, ERK) TAK1->MAPK_pathway Activates Gene_transcription Inflammatory Gene Transcription NFkB_p50_p65_nuc->Gene_transcription Induces Cytokines Cytokines & Chemokines (IL-6, IL-8, TNF-α) Gene_transcription->Cytokines Leads to Secretion

Caption: this compound signaling pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Experiment Problem Problem Encountered Start->Problem Low_Response Low or No Response (e.g., low cytokine secretion) Problem->Low_Response Low Signal High_Background High Background Signal Problem->High_Background High Background Cell_Death Significant Cell Death Problem->Cell_Death Cytotoxicity Check_Concentration Check this compound Concentration & Preparation Low_Response->Check_Concentration Check_Cells Verify Cell Health & NOD1 Expression Low_Response->Check_Cells Optimize_Time Optimize Stimulation Time Low_Response->Optimize_Time Check_Reagents Check Reagent Quality & Controls High_Background->Check_Reagents Titrate_Down Titrate Down this compound Concentration Cell_Death->Titrate_Down Check_Solvent Check Solvent Concentration Cell_Death->Check_Solvent Solution1 Increase this compound concentration. Perform dose-response. Check_Concentration->Solution1 Solution2 Confirm cell viability and passage number. Verify NOD1 expression by qPCR or Western blot. Check_Cells->Solution2 Solution3 Perform a time-course experiment (e.g., 4, 8, 16, 24 hours). Optimize_Time->Solution3 Solution4 Use fresh media and reagents. Include positive/negative controls. Check_Reagents->Solution4 Solution5 Perform a dose-response to find the optimal non-toxic concentration. Titrate_Down->Solution5 Solution6 Ensure final solvent concentration is non-toxic (e.g., DMSO < 0.1%). Check_Solvent->Solution6 End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End Solution6->End

Caption: Troubleshooting workflow for this compound experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Cellular Response (e.g., low cytokine secretion, no NF-κB activation) 1. Suboptimal this compound Concentration: The concentration may be too low for the specific primary cell type.Perform a dose-response experiment with a broader range of concentrations (e.g., 1 ng/mL to 10 µg/mL).
2. Low NOD1 Expression: The primary cells may have low endogenous expression of NOD1.Verify NOD1 expression using qPCR or Western blotting. If expression is low, consider using a different cell type or a method to upregulate NOD1 expression if applicable.
3. Incorrect Stimulation Time: The chosen time point may not be optimal for the specific readout.Conduct a time-course experiment to identify the peak response time for your assay.
4. Poor Cell Health: Primary cells are sensitive to culture conditions. Low viability or high passage number can lead to a diminished response.Ensure cells are healthy, within a low passage number, and have high viability before stimulation.
5. Reagent Issues: The this compound stock solution may have degraded, or other reagents may be compromised.Prepare a fresh stock solution of this compound. Ensure all other reagents and media are fresh and of high quality.
High Background Signal 1. Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways.Regularly test cell cultures for mycoplasma contamination.
2. Reagent Contamination: Reagents or media may be contaminated with other immune stimulants (e.g., endotoxin).Use endotoxin-free reagents and media.
3. Cell Culture Stress: Over-confluency or nutrient deprivation can lead to baseline activation.Maintain cells at an optimal density and ensure regular media changes. The confluence of cells can impact experimental outcomes.[5][6]
Significant Cell Death or Detachment 1. High this compound Concentration: The concentration used may be cytotoxic to the primary cells.Perform a cell viability assay (e.g., MTT or LDH) with a range of this compound concentrations to identify a non-toxic working range.
2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.Ensure the final solvent concentration in the cell culture is below the toxic threshold for your primary cells (typically < 0.1%).
3. Cell Detachment: Some epithelial cells may detach in response to stimulation or enzymatic treatment.[7][8]If using enzymatic harvesting prior to stimulation, ensure cells have adequately re-adhered. Handle cells gently to minimize stress-induced detachment.

Experimental Protocols

Protocol 1: Dose-Response and Cytokine Secretion Assay

This protocol outlines the steps for determining the optimal this compound concentration and measuring subsequent cytokine secretion (e.g., IL-8) by ELISA.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and recover overnight.

  • Prepare this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 ng/mL).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Stimulation:

    • Carefully remove the medium from the cells.

    • Add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.

  • Cytokine Measurement: Perform the ELISA for your cytokine of interest according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the optimal dose.

Protocol 2: Cell Viability (MTT) Assay

This assay should be run in parallel with the dose-response experiment to assess cytotoxicity.

Materials:

  • Cells treated as in Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Treatment: After collecting the supernatant for the cytokine assay from the plate prepared in Protocol 1, proceed with the MTT assay on the remaining cells.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Western Blotting for NF-κB Activation

This protocol is for detecting the phosphorylation of NF-κB p65 as a marker of NOD1 pathway activation.

Materials:

  • Primary cells

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Stimulation: Seed cells in 6-well plates. Once they reach the desired confluency, stimulate them with the optimal concentration of this compound (determined from Protocol 1) for a short duration (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total NF-κB p65 and a loading control (GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total NF-κB p65.

References

avoiding C12-iE-DAP precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding precipitation of C12-iE-DAP in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

A1: this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist of Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition receptor. It is an acylated derivative of iE-DAP, a component of peptidoglycan found in the cell walls of certain bacteria. Due to the addition of a lauroyl (C12) group, this compound is significantly more potent at stimulating NOD1 than its non-acylated counterpart, iE-DAP. Researchers use this compound in cell culture to study the innate immune response, specifically the signaling pathways activated by NOD1, which lead to the production of inflammatory cytokines.

Q2: Why does this compound precipitate in my cell culture medium?

A2: this compound is a lipophilic molecule due to the presence of the C12 lauroyl chain. This hydrophobic nature leads to low solubility in aqueous solutions like cell culture media.[1][2] When a concentrated stock solution of this compound in an organic solvent is diluted too quickly or into a solution with incompatible properties, the this compound molecules can aggregate and precipitate out of the solution.[3][4]

Q3: What are the initial signs of this compound precipitation?

A3: The initial signs of precipitation can be subtle. You might observe a faint cloudiness or turbidity in your cell culture medium after adding the this compound. In more severe cases, you may see visible particles or a pellet at the bottom of the culture vessel after centrifugation.

Q4: Can I dissolve this compound directly in my cell culture medium?

A4: It is not recommended to dissolve lyophilized this compound directly in cell culture medium or other aqueous buffers. Due to its hydrophobic nature, it will not dissolve well and is likely to precipitate. The proper procedure involves first dissolving the this compound in a suitable organic solvent.[1][2][5]

Troubleshooting Guide

Issue: this compound precipitates upon dilution in cell culture medium.
Potential CauseRecommended Solution
Improper initial dissolution Ensure the lyophilized this compound is first fully dissolved in an appropriate organic solvent like DMSO or methanol (B129727) to create a stock solution. A common stock concentration is 1 mg/ml.[6]
Rapid dilution Avoid adding the this compound stock solution directly and quickly to your cell culture medium. Instead, add the stock solution dropwise to the medium while gently vortexing or swirling the tube.[3][4] This gradual dilution prevents localized high concentrations that lead to precipitation.
High final concentration of organic solvent The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium should be kept to a minimum, typically below 1% (v/v), to avoid cytotoxicity.[1] Preparing a more concentrated stock solution can help minimize the volume of organic solvent added to your culture.
Temperature of the medium Pre-warming the cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can sometimes improve solubility.[1]
Formation of aggregates If you suspect aggregation, you can try sonicating the final solution in a water bath for a few minutes.[1][2] This can help to break up small aggregates and improve dissolution.
Incorrect storage of stock solution Store the this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Add Solvent: Add the appropriate volume of sterile DMSO or methanol to the vial to achieve the desired stock solution concentration (e.g., 1 mg/ml).

  • Ensure Complete Dissolution: Vortex the vial until the lyophilized powder is completely dissolved. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.[6]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Calculate Volume: Determine the volume of this compound stock solution needed to achieve the desired final working concentration in your cell culture medium. Ensure the final concentration of the organic solvent will be below 1%.

  • Gradual Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.[3][4]

  • Mix Thoroughly: Continue to mix the solution gently for a few seconds to ensure homogeneity.

  • Visual Inspection: Visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells.

Visualizations

G cluster_workflow Experimental Workflow: Preparing this compound Working Solution A 1. Dissolve Lyophilized This compound in DMSO (e.g., 1 mg/ml stock) C 3. Add Stock Solution Dropwise to Medium with Gentle Mixing A->C B 2. Pre-warm Cell Culture Medium (37°C) B->C D 4. Final Working Solution (e.g., 10 ng/ml - 10 µg/ml) [DMSO] < 1% C->D

Caption: Workflow for preparing this compound working solution.

G cluster_pathway NOD1 Signaling Pathway C12 This compound (intracellular) NOD1 NOD1 C12->NOD1 activates RIP2 RIP2 (RICK) NOD1->RIP2 recruits IKK IKK Complex RIP2->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines

Caption: Simplified NOD1 signaling pathway activated by this compound.

References

interpreting variable results with C12-iE-DAP treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using C12-iE-DAP, a potent synthetic agonist for the NOD1 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic acylated derivative of the iE-DAP dipeptide, which is a minimal motif of peptidoglycan found in most Gram-negative and certain Gram-positive bacteria.[1] The addition of a lauroyl (C12) group significantly enhances its potency.[1] this compound is a highly specific agonist for NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1), an intracellular pattern recognition receptor.[1][2] Upon binding to NOD1 in the cytoplasm, it triggers a signaling cascade involving the recruitment of the kinase RIPK2 (RICK).[1] This leads to the activation of downstream pathways, primarily the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines such as TNF-α, IL-6, and IL-8.[1][3][4]

Q2: What is the recommended working concentration for this compound?

A2: The optimal working concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. However, a general starting range is between 10 ng/ml and 10 µg/ml.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system. This compound is noted to be 100 to 1000 times more potent than its non-acylated counterpart, iE-DAP.[1]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO or methanol (B129727) at a concentration of 1 mg/ml.[1] It is crucial to store the stock solution at -20°C. Before use in cell culture, the stock solution should be diluted to the final working concentration in sterile, endotoxin-free cell culture medium. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Which cell lines are responsive to this compound?

A4: Cell responsiveness to this compound is contingent on the expression of a functional NOD1 receptor. Commonly used and responsive cell lines include human monocytic THP-1 cells, human embryonic kidney HEK293 cells engineered to express NOD1 (HEK-Blue™ NOD1), and various epithelial cell lines, such as human colon cancer cells (HT29).[2][4] Pericytes have also been shown to express NOD1 and respond to this compound.[3] It is essential to verify NOD1 expression in your cell line of interest before starting experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
No or low cellular response (e.g., no cytokine production) 1. Low or absent NOD1 expression: The cell line may not endogenously express sufficient levels of NOD1.- Verify NOD1 mRNA or protein expression in your cell line via qRT-PCR or Western blot.- Use a positive control cell line known to express NOD1 (e.g., HEK-Blue™ NOD1, THP-1).- Consider transfecting your cells with a NOD1 expression vector.
2. Suboptimal this compound concentration: The concentration used may be too low to elicit a response.- Perform a dose-response curve (e.g., 10 ng/ml to 10 µg/ml) to identify the optimal concentration.[1]
3. Degraded this compound: Improper storage or multiple freeze-thaw cycles may have compromised the reagent's activity.- Prepare fresh dilutions from a new aliquot of the stock solution.- Ensure the stock solution has been stored correctly at -20°C.
4. Inhibitory components in serum: Some batches of fetal bovine serum (FBS) can contain inhibitors that interfere with the signaling pathway.- Test different batches of FBS or use a serum-free medium for the duration of the stimulation.
High background signal in untreated control cells 1. Endotoxin (B1171834) contamination: The this compound reagent, water, or labware may be contaminated with endotoxins (like LPS), which can activate TLR4 and induce a baseline inflammatory response.- Use endotoxin-free water and reagents for all preparations.- Test for endotoxin contamination using a LAL assay.- Ensure the supplier has tested the this compound for the absence of TLR2 and TLR4 contaminants.[1]
2. Mycoplasma contamination: Mycoplasma can activate immune cells and lead to a non-specific inflammatory response.- Routinely test cell cultures for mycoplasma contamination.
High variability between experimental replicates 1. Inconsistent cell density: Variations in the number of cells seeded can lead to inconsistent responses.- Ensure accurate and consistent cell counting and seeding for all wells and experiments.
2. Uneven this compound distribution: Inadequate mixing of the this compound in the culture medium can lead to variable concentrations across different wells.- Gently but thoroughly mix the this compound into the medium before adding it to the cells.
3. Cell passage number: The responsiveness of cells can change with high passage numbers.- Use cells within a consistent and low passage number range for all experiments.
Unexpected synergistic effects 1. Co-stimulation with other PAMPs: The presence of other pathogen-associated molecular patterns (PAMPs), such as LPS, can lead to a synergistic enhancement of the inflammatory response.- Be aware of potential sources of contamination (e.g., serum, media).- If studying synergy is not the goal, ensure all reagents are free from other microbial products. Studies have shown that this compound can strongly synergize with LPS.[4][5]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the this compound signaling pathway and a general experimental workflow for assessing its effects.

C12_iE_DAP_Signaling C12-iE-DAP_out This compound C12-iE-DAP_in This compound C12-iE-DAP_out->C12-iE-DAP_in Cell Entry NOD1 NOD1 C12-iE-DAP_in->NOD1 Binds RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1 TAK1 RIPK2->TAK1 IKK_complex IKK Complex RIPK2->IKK_complex TAK1->IKK_complex p38_MAPK p38 MAPK TAK1->p38_MAPK NFkB IκB-NF-κB IKK_complex->NFkB Phosphorylates IκB NFkB_active NF-κB NFkB->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Experimental_Workflow start Start cell_culture 1. Seed Cells (e.g., THP-1, HEK293) start->cell_culture treatment 2. Treat with this compound (Dose-response & time-course) cell_culture->treatment incubation 3. Incubate (e.g., 6-24 hours) treatment->incubation harvest 4. Harvest Supernatant & Cell Lysate incubation->harvest analysis 5. Downstream Analysis harvest->analysis elisa ELISA for Cytokines (IL-6, IL-8, TNF-α) analysis->elisa qpcr qRT-PCR for Gene Expression analysis->qpcr western Western Blot for Protein Phosphorylation (e.g., p-p65, p-p38) analysis->western end End elisa->end qpcr->end western->end

References

minimizing cytotoxicity of C12-iE-DAP at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C12-iE-DAP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in in-vitro experiments, with a focus on minimizing cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic acylated derivative of γ-D-Glu-mDAP (iE-DAP), which is a minimal motif of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. It is a highly potent agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. Upon recognition of this compound, NOD1 activates a signaling cascade involving the RIP2 kinase, which in turn leads to the activation of NF-κB and MAPKs. This signaling pathway ultimately results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[1] Due to the addition of a lauroyl (C12) group, this compound is significantly more potent at stimulating NOD1 than its non-acylated counterpart, iE-DAP, with effective concentrations being 100- to 1000-fold lower.

Q2: What are the typical working concentrations for this compound?

The recommended working concentration for this compound typically ranges from 10 ng/mL to 10 µg/mL. However, the optimal concentration is cell-type dependent and should be determined empirically for each experimental system.

Q3: Is this compound known to be cytotoxic?

Direct evidence for this compound-induced cytotoxicity is limited and appears to be cell-type specific. One study noted that this compound was well-tolerated by HEK-Blue™ NOD1 and HEK-Blue™ NOD2 cells as determined by an MTS assay.[2] Another study on the related compound, iE-DAP, showed no cytotoxic effects on bovine mammary epithelial cells at concentrations up to 10,000 ng/mL.[3] However, high concentrations of potent immune agonists can potentially lead to inflammatory cell death, such as pyroptosis, which is dependent on caspase-1 activation.[4][5] Therefore, it is crucial to assess cell viability in your specific cell model when using high concentrations of this compound.

Troubleshooting Guide: Minimizing Cytotoxicity at High Concentrations

High concentrations of this compound may lead to excessive inflammation and subsequent cell death in certain cell types. The following troubleshooting guide provides strategies to mitigate these cytotoxic effects while maintaining a robust experimental readout.

Issue 1: Significant Cell Death Observed After Treatment with High Concentrations of this compound

Possible Cause 1: Over-stimulation leading to inflammatory cell death.

Excessive activation of the NOD1 signaling pathway can result in a massive release of pro-inflammatory cytokines, which can, in turn, trigger cell death pathways.

Solutions:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that elicits a sufficient biological response without inducing significant cytotoxicity.

  • Reduce Stimulation Time: Shorter incubation times may be sufficient to activate the desired signaling pathways without causing prolonged inflammatory stress.

  • Optimize Cell Seeding Density: Cell density can influence the cellular response to stimuli. Optimizing the seeding density may improve cell viability.

Possible Cause 2: Cell-type sensitivity.

Different cell lines and primary cells have varying sensitivities to NOD1 agonists.

Solutions:

  • Titrate Concentration for Each Cell Type: The optimal concentration of this compound can vary significantly between different cell types. It is essential to perform a dose-response curve for each new cell line.

  • Consider a Less Potent Agonist: If cytotoxicity remains an issue even at low concentrations of this compound, consider using a less potent NOD1 agonist, such as iE-DAP, which may provide a wider experimental window.

Possible Cause 3: Suboptimal Cell Culture Conditions.

Stressed cells are more susceptible to cytotoxic effects.

Solutions:

  • Ensure Healthy Cell Cultures: Only use cells that are in the logarithmic growth phase and exhibit high viability before starting the experiment.

  • Optimize Culture Medium: The composition of the cell culture medium can impact cell health and response to stimuli. Ensure the medium is fresh and contains all necessary supplements. For serum-free conditions, the protein supplement is a critical component to optimize for supporting high cellular proliferation and viability.[6]

Issue 2: Inconsistent Results or High Variability in Cytotoxicity Assays

Possible Cause 1: Inaccurate assessment of cell viability.

The choice of cytotoxicity assay can influence the results.

Solutions:

  • Use Multiple Viability Assays: Employ at least two different methods to assess cell viability. For example, a metabolic assay (e.g., MTS, WST-1) can be complemented with a membrane integrity assay (e.g., LDH release, Trypan Blue exclusion).

  • Proper Controls: Include untreated controls, vehicle controls (e.g., DMSO, if used as a solvent), and a positive control for cytotoxicity.

Possible Cause 2: Reagent Preparation and Storage.

Improper handling of this compound can affect its potency and lead to inconsistent results.

Solutions:

  • Follow Manufacturer's Instructions: Adhere to the recommended procedures for reconstitution and storage of this compound.

  • Aliquot and Store Properly: To avoid repeated freeze-thaw cycles, aliquot the reconstituted this compound and store it at the recommended temperature.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and a related NOD1 agonist, iE-DAP, from published studies. Note the significantly lower concentrations required for this compound to elicit a response.

AgonistCell TypeEffective Concentration RangeObserved EffectCytotoxicity NotedReference
This compoundTHP-12 - 50 µMDose-dependent increase in IL-8 releaseNot at tested concentrations[2]
This compoundHEK-Blue™ NOD110 ng/mL - 10 µg/mLNF-κB activationNot specified
iE-DAPBovine Mammary Epithelial Cells1 - 10,000 ng/mLIncreased inflammatory cytokine expressionNo cytotoxic effect observed[3]
iE-DAPHEK-Blue™ hNOD11 - 100 µg/mLDose-dependent NF-κB responsesNot specified

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using LDH Assay

This protocol provides a method to quantify cell membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

    • Controls:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with medium containing the same concentration of the solvent used for this compound.

      • Maximum LDH Release Control: Lyse a set of untreated cells according to the LDH kit manufacturer's instructions.

      • Medium Background Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • LDH Measurement: Follow the instructions provided with the LDH cytotoxicity assay kit to measure the amount of LDH released into the culture supernatant.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, typically by comparing the LDH activity in the treated wells to the maximum LDH release control after subtracting background values.

Protocol 2: Optimizing this compound Stimulation Time to Minimize Cytotoxicity

This protocol helps determine the shortest incubation time required to achieve a significant biological response, thereby reducing the risk of cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Multi-well cell culture plates

  • Reagents for downstream analysis (e.g., ELISA kit for cytokine measurement, reagents for RNA extraction and qRT-PCR)

  • Reagents for a cell viability assay (e.g., MTS or WST-1)

Procedure:

  • Cell Seeding: Seed cells in multiple wells of a culture plate at an optimal density.

  • Treatment: Treat the cells with a fixed, high concentration of this compound.

  • Time-Course Experiment: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24 hours).

  • Endpoint Analysis: At each time point, perform two parallel analyses:

    • Biological Response: Measure the desired biological outcome (e.g., quantify the secretion of a key cytokine like IL-8 using ELISA, or measure the mRNA expression of a target gene using qRT-PCR).

    • Cell Viability: Assess cell viability using a suitable assay (e.g., MTS or WST-1).

  • Data Analysis: Plot the biological response and cell viability as a function of time. The optimal stimulation time is the shortest duration that provides a robust biological response with minimal impact on cell viability.

Visualizations

C12_iE_DAP_Signaling_Pathway This compound Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 binds to RIP2 RIP2 (RICK) NOD1->RIP2 activates IKK_complex IKK Complex RIP2->IKK_complex activates MAPK MAPKs RIP2->MAPK activates NF_kB NF-κB IKK_complex->NF_kB activates Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) NF_kB->Cytokines induces transcription of MAPK->Cytokines induces transcription of

Caption: this compound signaling cascade.

Troubleshooting_Workflow Troubleshooting this compound Induced Cytotoxicity Start High Cytotoxicity Observed Concentration Optimize this compound Concentration Start->Concentration Time Reduce Stimulation Time Concentration->Time Still high End Cytotoxicity Minimized Concentration->End Resolved Cell_Health Check Cell Health & Density Time->Cell_Health Still high Time->End Resolved Assay Validate Cytotoxicity Assay Cell_Health->Assay Still high Cell_Health->End Resolved Assay->End Resolved

Caption: Workflow for troubleshooting cytotoxicity.

References

Technical Support Center: C12-iE-DAP In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the NOD1 agonist C12-iE-DAP in vitro, with a specific focus on the impact of serum on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a synthetic and potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. It is a derivative of iE-DAP (γ-D-Glu-mDAP), a component of peptidoglycan found in most Gram-negative and certain Gram-positive bacteria. The addition of a lauroyl (C12) group makes this compound 100 to 1000 times more potent than iE-DAP. Upon recognition by NOD1 in the cytoplasm, a signaling cascade is initiated through the RIP2 (RICK) kinase, leading to the activation of NF-κB and MAPKs. This ultimately results in the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-8.[1]

Q2: My this compound activity is lower than expected when using serum-containing media. What could be the cause?

Several factors related to the presence of serum can lead to reduced this compound activity:

  • Protein Binding: Serum is rich in proteins, such as albumin, which can bind to small molecules. The lipophilic C12 moiety of this compound may bind to serum proteins, reducing its bioavailable concentration and hindering its ability to reach the intracellular NOD1 receptor.[2]

  • Component Degradation: Serum contains enzymes that could potentially degrade this compound, although specific data on this interaction is limited. The stability of peptides and other small molecules can be compromised in the presence of active serum components.

  • Inhibitory Factors: Serum contains a complex mixture of components, some of which may have inhibitory effects on the NOD1 signaling pathway or downstream readouts (e.g., cytokine production).

Q3: Should I use heat-inactivated (HI) serum or non-heat-inactivated (normal) serum in my experiment?

The choice between heat-inactivated and normal serum is critical and depends on the experimental goals.

  • Heat-inactivated (HI) serum is prepared by heating the serum to 56°C for 30 minutes.[3][4] This process inactivates the complement system, which can otherwise cause cell lysis or interfere with immunological assays.[3][4] However, heat inactivation can also degrade heat-labile components like certain growth factors, vitamins, and amino acids, which may affect cell health and growth.[3][4]

  • Normal (non-HI) serum contains an active complement system and a complete profile of growth factors. For robustly growing cell lines not sensitive to complement, it may be preferable.

For this compound assays, starting with heat-inactivated serum is generally recommended to avoid the confounding effects of complement activation, especially in immune-sensitive assays like cytokine release measurements.

Q4: Can the percentage of serum in my cell culture medium affect the results?

Yes, the concentration of serum can have a significant impact. A higher percentage of serum may lead to increased protein binding, potentially lowering the effective concentration of this compound. When troubleshooting, consider running a dose-response curve of this compound at different serum concentrations (e.g., 2%, 5%, 10%) to determine the optimal condition for your specific cell type and assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No NOD1 Activation 1. Serum Protein Binding: this compound is sequestered by serum proteins.- Reduce the serum concentration in your media during the stimulation period. - Perform the stimulation in serum-free media (if your cells can tolerate it for the experiment's duration). - Increase the concentration of this compound to compensate for binding.
2. Incorrect Reagent Handling: this compound was improperly dissolved or stored.- Ensure this compound is fully dissolved in DMSO or methanol (B129727) before diluting in aqueous media. - Avoid repeated freeze-thaw cycles.
3. Cell Line Unresponsive: The cell line used does not express functional NOD1 or downstream signaling components.- Use a validated positive control cell line (e.g., HEK-Blue™ NOD1, THP-1).[1] - Confirm NOD1 expression in your cell line via RT-qPCR or Western blot.[5]
High Background Signal 1. Serum Components: Serum may contain endogenous NOD1 agonists or other factors that activate the signaling pathway.- Test different lots of serum, as variability is common. - Run a "media + serum only" control to quantify the background signal. - Consider using serum-free media for the stimulation step.
2. Contamination: Endotoxin (LPS) or other microbial contaminants are present in reagents or culture.- Use endotoxin-free water and reagents. - Test for contamination using cells that respond to TLR agonists (e.g., HEK-Blue™ TLR4).
High Variability Between Replicates 1. Inconsistent Serum Effects: Uneven mixing of this compound in viscous serum-containing media.- Ensure thorough but gentle mixing of this compound into the media before adding to cells.
2. Cell Health: Cells are unhealthy, leading to inconsistent responses.- Ensure cells are in the logarithmic growth phase and have high viability (>95%). - Do not allow cells to become over-confluent.

Data and Protocols

Key Reagent Properties

The following table summarizes the properties of this compound and its parent compound, iE-DAP.

PropertyThis compoundiE-DAP
Synonym Lauroyl-γ-D-glutamyl-meso-diaminopimelic acidγ-D-glutamyl-meso-diaminopimelic acid
Target Receptor NOD1NOD1
Molecular Weight 501.61 g/mol 319.31 g/mol
Typical Working Conc. 10 ng/mL - 10 µg/mL1 µg/mL - 100 µg/mL
Solubility 1 mg/mL in DMSO or Methanol10 mg/mL in Water
Potency 100-1000x more potent than iE-DAPBaseline
Experimental Protocol: Measuring IL-8 Secretion from THP-1 Cells

This protocol outlines a general procedure for stimulating THP-1 monocytic cells with this compound and measuring the subsequent IL-8 response in the presence of serum.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Heat-inactivated Fetal Bovine Serum (HI-FBS)

  • This compound (InvivoGen, tlrl-c12dap)

  • DMSO

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

  • Human IL-8 ELISA kit

  • 24-well cell culture plates

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% HI-FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2x10⁵ and 1x10⁶ cells/mL.

  • Cell Seeding: Seed 5x10⁵ THP-1 cells per well in a 24-well plate in 500 µL of culture medium.

    • Optional Differentiation: To obtain macrophage-like cells, add PMA to a final concentration of 25-100 ng/mL and incubate for 24-48 hours. After incubation, replace the PMA-containing medium with fresh culture medium and rest the cells for 24 hours before stimulation.

  • Preparation of this compound: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilute the stock solution in serum-free RPMI-1640 to create working solutions at 2x the final desired concentration.

  • Cell Stimulation: Add 500 µL of the 2x this compound working solution to the appropriate wells to achieve the final desired concentrations (e.g., 0, 10 ng/mL, 100 ng/mL, 1 µg/mL).[1] Include a vehicle control (DMSO diluted in media).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet and store it at -20°C or below until analysis.

  • Cytokine Quantification: Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Visualizations

This compound Signaling Pathway

NOD1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int Cellular Uptake NOD1 NOD1 C12_iE_DAP_int->NOD1 Binds RIP2 RIP2 (RICK) NOD1->RIP2 Recruits & Activates IKK_Complex IKK Complex RIP2->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates for Degradation NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB->NFkB DNA DNA (Promoter Region) NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α) DNA->Cytokines Transcription

Caption: NOD1 signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Stimulation

Experimental_Workflow start Start prep_cells Prepare & Seed Cells (e.g., THP-1) start->prep_cells prep_reagent Prepare this compound Working Solutions prep_cells->prep_reagent stimulate Add Reagent to Cells (Include Controls) prep_reagent->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokine Levels (e.g., ELISA) collect->analyze data_analysis Data Analysis & Interpretation analyze->data_analysis end End data_analysis->end

Caption: Workflow for this compound cell stimulation assay.

Troubleshooting Logic Flow

Caption: Logic for troubleshooting this compound assay issues.

References

C12-iE-DAP quality control and lot-to-lot variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and lot-to-lot variability of C12-iE-DAP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), which is a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria. It is a potent agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. Upon recognition of this compound, NOD1 activates a signaling cascade involving the RIP2 (RICK) kinase, which leads to the activation of NF-κB and the subsequent production of inflammatory cytokines like TNF-α and IL-6. The addition of a lauroyl (C12) group makes it significantly more potent than iE-DAP.

Q2: What are the recommended storage and stability guidelines for this compound?

A2: this compound is shipped at room temperature and should be stored at -20°C upon receipt. It is stable for up to one year when stored correctly. It is crucial to avoid repeated freeze-thaw cycles to maintain its activity.

Q3: How should I reconstitute this compound?

A3: this compound is typically supplied as a lyophilized powder and should be reconstituted in DMSO or methanol (B129727) to create a stock solution. For example, a 1 mg/ml stock solution can be prepared.

Q4: What is the typical working concentration for this compound in cell culture experiments?

A4: The working concentration of this compound can range from 10 ng/ml to 10 µg/ml, depending on the cell type and the specific experimental conditions. For example, in studies using THP-1 cells, concentrations up to 10 µM have been used.[1]

Q5: Is this compound tested for endotoxin (B1171834) contamination?

A5: Reputable suppliers of this compound confirm the absence of bacterial contamination, such as lipoproteins and endotoxins, using cell-based assays with HEK-Blue™ TLR2 and HEK-Blue™ TLR4 cells.

Troubleshooting Guide

Issue 1: No or low cellular response to this compound stimulation.
Potential Cause Troubleshooting Step
Improper storage or handling of this compound Ensure this compound was stored at -20°C and that repeated freeze-thaw cycles were avoided. Prepare fresh aliquots from a new stock solution.
Cell line does not express functional NOD1 Confirm that your cell line expresses NOD1. This can be checked through literature search, qPCR, or Western blot.[2]
Suboptimal this compound concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup. Concentrations can range from 10 ng/ml to 10 µg/ml.
Incorrect reconstitution solvent Verify that this compound was reconstituted in DMSO or methanol.
Issues with downstream detection assay Ensure that your assay for measuring the downstream response (e.g., ELISA for cytokine production, reporter gene assay) is working correctly by using a positive control for that assay.
Issue 2: High background signal in unstimulated control cells.
Potential Cause Troubleshooting Step
Contamination of cell culture Check for mycoplasma or other microbial contamination in your cell cultures.
Contamination of reagents Use sterile, endotoxin-free water and other reagents for your experiments.
Cell stress Ensure cells are healthy and not over-confluent, as stressed cells can produce inflammatory cytokines.
Issue 3: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Lot-to-lot variability of this compound See the "Managing Lot-to-Lot Variability" section below for a protocol on how to test and normalize new lots of this compound.
Variability in cell passage number Use cells within a consistent and low passage number range for all experiments, as cell responses can change with extensive passaging.[1]
Inconsistent incubation times Ensure that the stimulation time with this compound is kept consistent across all experiments.
Variability in cell density Plate the same number of cells for each experiment to ensure a consistent response.

Managing Lot-to-Lot Variability

While manufacturers perform functional tests on each lot of this compound, it is good laboratory practice to perform an in-house validation of a new lot to ensure consistency in your experiments.

Protocol for Assessing Lot-to-Lot Variability
  • Prepare Stock Solutions: Reconstitute the new lot and the previous (reference) lot of this compound in the same solvent and to the same concentration.

  • Cell Plating: Plate your experimental cells at a consistent density.

  • Dose-Response Treatment: Treat the cells with a range of concentrations of both the new and reference lots of this compound. Include an unstimulated control.

  • Incubation: Incubate the cells for the standard duration of your experiment.

  • Assay Readout: Measure the cellular response using your standard assay (e.g., IL-8 ELISA).

  • Data Analysis: Compare the dose-response curves of the new and reference lots. The EC50 values should be comparable.

Data Presentation: Comparison of this compound Lots
ConcentrationReference Lot Response (e.g., IL-8 pg/ml)New Lot Response (e.g., IL-8 pg/ml)% Difference
0 ng/ml50524.0%
10 ng/ml250245-2.0%
100 ng/ml15001480-1.3%
1000 ng/ml50004950-1.0%

Experimental Protocols

Key Experiment: this compound Stimulation of THP-1 Cells for Cytokine Production
  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed THP-1 cells into a 24-well plate at a density of 5 x 10^5 cells/well in 500 µl of culture medium.

  • This compound Preparation: Prepare a working solution of this compound in culture medium from your DMSO stock. The final DMSO concentration in the well should not exceed 0.2%.

  • Cell Stimulation: Add the desired concentration of this compound (e.g., 10 µM) to the cells.[1] Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 20 hours at 37°C in a 5% CO2 incubator.[1]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Measure the concentration of the cytokine of interest (e.g., IL-8 or TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.

Visualizations

C12_iE_DAP_Signaling_Pathway This compound Signaling Pathway C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Activation RIP2 RIP2 (RICK) NOD1->RIP2 IKK_complex IKK Complex RIP2->IKK_complex NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines Gene Transcription

Caption: this compound signaling pathway via NOD1 activation.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Inconsistent or No Response Check_Reagent Check this compound Storage & Handling Start->Check_Reagent Check_Cells Verify Cell Line (NOD1 expression, health) Check_Reagent->Check_Cells Proper New_Aliquots Prepare Fresh Aliquots Check_Reagent->New_Aliquots Improper Dose_Response Perform Dose-Response Experiment Check_Cells->Dose_Response Healthy & Expresses NOD1 Resolve Problem Resolved Check_Cells->Resolve No NOD1 Expression (Use appropriate cell line) Check_Assay Validate Downstream Assay with Positive Control Dose_Response->Check_Assay Check_Assay->Resolve New_Aliquots->Dose_Response

Caption: A logical workflow for troubleshooting this compound experiments.

Lot_Validation_Workflow Lot-to-Lot Validation Workflow Start New Lot of this compound Reconstitute Reconstitute New & Reference Lots Start->Reconstitute Dose_Response Perform Dose-Response Experiment in Parallel Reconstitute->Dose_Response Measure Measure Cellular Response (e.g., ELISA) Dose_Response->Measure Compare Compare Dose-Response Curves & EC50 Values Measure->Compare Accept Accept New Lot Compare->Accept Comparable Reject Contact Supplier/ Troubleshoot Further Compare->Reject Discrepancy

Caption: Workflow for validating a new lot of this compound.

References

Technical Support Center: Addressing Endotoxin Contamination in C12-iE-DAP Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing endotoxin (B1171834) contamination in C12-iE-DAP preparations.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to potential endotoxin contamination in your this compound experiments.

Issue 1: Unexpected or Exaggerated Inflammatory Response

Symptoms:

  • Higher than expected cytokine production (e.g., TNF-α, IL-6, IL-8) at a given this compound concentration.[1][2][3]

  • Cellular activation in cell types that do not express NOD1 but are known to respond to endotoxin (e.g., TLR4-expressing cells).

  • Results are not reproducible between different lots of this compound or between experiments.

Troubleshooting Workflow:

G start Start: Unexpected Inflammatory Response check_contamination 1. Suspect Endotoxin Contamination start->check_contamination test_endotoxin 2. Quantify Endotoxin Level (LAL Assay) check_contamination->test_endotoxin analyze_results 3. Analyze LAL Results test_endotoxin->analyze_results high_endotoxin Endotoxin Levels Exceed Acceptable Limits analyze_results->high_endotoxin low_endotoxin Endotoxin Levels Within Acceptable Limits analyze_results->low_endotoxin neutralize 4a. Neutralize Endotoxin (Polymyxin B) high_endotoxin->neutralize For immediate in-vitro use remove 4b. Remove Endotoxin (Affinity Chromatography) high_endotoxin->remove For stock solutions troubleshoot_other Troubleshoot Other Experimental Parameters (e.g., cell line, reagents, protocol) low_endotoxin->troubleshoot_other retest 5. Re-run Experiment with Treated this compound neutralize->retest remove->retest end End: Issue Resolved retest->end

Caption: Troubleshooting workflow for unexpected inflammatory responses.

Issue 2: Inconsistent or Non-Specific Cellular Activation

Symptoms:

  • Activation of both NOD1 and TLR4 signaling pathways.

  • Synergistic inflammatory response when co-stimulating with a known TLR4 agonist.[4]

  • Difficulty in attributing the observed effects solely to NOD1 activation.

Troubleshooting Steps:

  • Review the Signaling Pathways: Understand the distinct and potentially overlapping signaling cascades of NOD1 and TLR4. Endotoxin activates TLR4, leading to MyD88-dependent and TRIF-dependent pathways, while this compound activates NOD1, signaling through RIP2 kinase to activate NF-κB.[5]

  • Use Pathway-Specific Inhibitors: Employ specific inhibitors for the TLR4 pathway (e.g., TLR4 antagonists) or the NOD1 pathway to dissect the contribution of each receptor to the observed cellular response.

  • HEK-Blue™ Cell Lines: Utilize HEK-Blue™ TLR4 and HEK-Blue™ NOD1 cell lines to specifically test for the presence of endotoxin and the activity of this compound, respectively.

  • Polymyxin (B74138) B Control: Include a control group where the this compound preparation is pre-incubated with Polymyxin B. A significant reduction in the inflammatory response in the presence of Polymyxin B strongly indicates endotoxin contamination.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic acylated derivative of the iE-DAP dipeptide (γ-D-Glu-mDAP). iE-DAP is a component of peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. The addition of a lauroyl (C12) group enhances its ability to penetrate cell membranes. Inside the cell, this compound is recognized by the intracellular sensor NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1). This recognition triggers a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines like TNF-α and IL-6.

Q2: What is endotoxin and why is it a concern in this compound preparations?

A2: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[9][10] It is a potent stimulator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[9][11] Endotoxin contamination is a common issue in the production of synthetic peptides and other biological reagents.[12][13] If present in this compound preparations, endotoxin can lead to non-specific, TLR4-mediated inflammation, confounding the interpretation of experimental results intended to study NOD1-specific responses.

Q3: How can I detect endotoxin in my this compound solution?

A3: The most common and sensitive method for detecting endotoxin is the Limulus Amebocyte Lysate (LAL) assay.[14] This assay utilizes a lysate derived from the blood cells of the horseshoe crab, which clots in the presence of endotoxin.[10][15][16] There are several formats of the LAL test, including the gel-clot, turbidimetric, and chromogenic methods, offering qualitative to quantitative results.[10][15][17]

Q4: What are the acceptable limits of endotoxin for in vitro experiments?

A4: There is no universal standard, as the sensitivity to endotoxin can vary significantly between different cell types.[18][19] However, a general guideline for in vitro cell culture is to keep endotoxin levels as low as possible. Some sensitive cell types can respond to endotoxin concentrations as low as 0.1 ng/mL (approximately 1 EU/mL).[20] For many applications, an endotoxin level below 0.1 EU/mL is desirable. The US FDA has set limits for medical devices, with eluates required to be less than 0.5 EU/mL.

Q5: How can I remove or neutralize endotoxin from my this compound preparation?

A5: Several methods are available for endotoxin removal and neutralization:

  • Polymyxin B: This antibiotic binds to the lipid A portion of endotoxin and neutralizes its biological activity.[6][7][21] It can be used directly in cell culture experiments as an inhibitor or immobilized on a resin for endotoxin removal from solutions.[21][22]

  • Affinity Chromatography: Resins with immobilized ligands that have a high affinity for endotoxin, such as Polymyxin B-agarose, can effectively remove endotoxin from solutions.[23]

  • Ion-Exchange Chromatography: Due to the net negative charge of endotoxin, anion-exchange chromatography can be an effective removal method, particularly for positively charged peptides.[13][24]

  • Phase Separation: Using detergents like Triton X-114 can separate endotoxin into a detergent-rich phase.[24]

  • Ultrafiltration: This method can be used to remove large endotoxin aggregates from smaller molecules, but its effectiveness depends on the relative sizes of the peptide and the endotoxin aggregates.[13][24]

Data Presentation

Table 1: Comparison of Endotoxin Detection Methods
MethodPrincipleSensitivityThroughputQuantitative?
Gel-Clot LAL Formation of a solid gel in the presence of endotoxin.~0.03 EU/mLLowSemi-quantitative
Turbidimetric LAL Increased turbidity due to clot formation, measured spectrophotometrically.~0.005 EU/mL[14]HighYes
Chromogenic LAL Endotoxin-activated enzyme cleaves a chromogenic substrate, producing color.~0.005 EU/mL[14]HighYes
Rabbit Pyrogen Test In vivo test measuring fever response in rabbits.Lower than LALVery LowNo
Table 2: Overview of Endotoxin Removal/Neutralization Techniques
MethodMechanismAdvantagesDisadvantages
Polymyxin B (in solution) Binds and neutralizes Lipid A.[7]Simple to use in-assay.Does not remove endotoxin; potential for non-specific effects.
Polymyxin B Affinity Chromatography Immobilized Polymyxin B binds and removes endotoxin.[21][22]High specificity and efficiency.Can be costly; potential for peptide loss.
Ion-Exchange Chromatography Electrostatic interaction between charged resin and endotoxin.[24]Effective for charged molecules.Peptide may also bind to the resin, leading to product loss.[13]
Ultrafiltration Size-based separation of large endotoxin aggregates from smaller peptides.[24]Simple and rapid.Inefficient if peptide and endotoxin sizes are similar.[13]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Chromogenic Assay

This protocol provides a general outline. Always refer to the specific manufacturer's instructions for your LAL assay kit.

Materials:

  • This compound sample

  • LAL reagent kit (chromogenic)

  • Endotoxin-free water (LAL Reagent Water)

  • Endotoxin standard

  • Endotoxin-free pipette tips and microplates

  • Microplate reader capable of reading absorbance at the specified wavelength (e.g., 405 nm)

Procedure:

  • Preparation: Work in a laminar flow hood to minimize contamination.[25] Use depyrogenated glassware or certified endotoxin-free plasticware.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by diluting the provided endotoxin standard with LAL Reagent Water according to the kit instructions.

  • Sample Preparation: Dilute the this compound sample with LAL Reagent Water. It may be necessary to test several dilutions to overcome potential product inhibition.

  • Assay: Add the standards, samples, and negative controls (LAL Reagent Water) to the microplate.

  • Add the LAL reagent to all wells.

  • Add the chromogenic substrate to all wells.

  • Incubate the plate at 37°C for the time specified in the kit protocol.

  • Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations. Determine the endotoxin concentration in your this compound sample by interpolating its absorbance value on the standard curve.

Protocol 2: Endotoxin Neutralization with Polymyxin B for In Vitro Assays

Materials:

  • This compound solution

  • Polymyxin B sulfate (B86663) solution (endotoxin-free)

  • Cell culture medium

Procedure:

  • Prepare your this compound working solution in cell culture medium.

  • Create a parallel this compound solution containing Polymyxin B at a final concentration of 10-50 µg/mL.

  • Incubate both solutions (with and without Polymyxin B) for 30-60 minutes at 37°C.

  • Use these solutions to stimulate your cells.

  • Include control groups with medium alone and medium with Polymyxin B alone.

  • Assess the cellular response (e.g., cytokine secretion). A significant reduction in the response in the Polymyxin B-treated group indicates the presence of contaminating endotoxin.

Visualizations

Signaling Pathways

G cluster_0 This compound Pathway cluster_1 Endotoxin Pathway C12 This compound NOD1 NOD1 C12->NOD1 RIP2 RIP2 Kinase NOD1->RIP2 NFkB_NOD1 NF-κB Activation RIP2->NFkB_NOD1 Cytokines_NOD1 Inflammatory Cytokines NFkB_NOD1->Cytokines_NOD1 LPS Endotoxin (LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB_TLR4 NF-κB Activation MyD88->NFkB_TLR4 IRFs IRF Activation TRIF->IRFs Cytokines_TLR4 Inflammatory Cytokines NFkB_TLR4->Cytokines_TLR4 TypeI_IFN Type I Interferons IRFs->TypeI_IFN

Caption: this compound (NOD1) and Endotoxin (TLR4) signaling pathways.

Experimental Workflow for Endotoxin Testing and Removal

G cluster_0 Phase 1: Testing cluster_1 Phase 2: Action start This compound Stock Solution lal LAL Assay start->lal results Endotoxin Level Quantified lal->results acceptable Acceptable (<0.1 EU/mL) results->acceptable Low unacceptable Unacceptable (>0.1 EU/mL) results->unacceptable High use Proceed to Experiment acceptable->use remove Endotoxin Removal (e.g., Chromatography) unacceptable->remove retest Re-test with LAL Assay remove->retest

Caption: Workflow for endotoxin testing and removal from this compound.

References

Validation & Comparative

validating NOD1 activation by C12-iE-DAP using NF-κB reporter assay

Author: BenchChem Technical Support Team. Date: December 2025

Comparison Guide: Validating NOD1 Activation by C12-iE-DAP

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies for validating the activation of Nucleotide-binding Oligomerization Domain 1 (NOD1) by its potent agonist, this compound. We focus on the widely-used NF-κB reporter assay and compare it with alternative functional assays, providing supporting data and detailed protocols to aid in experimental design.

Overview of NOD1 Activation

NOD1 is an intracellular pattern recognition receptor crucial for detecting specific components of bacterial peptidoglycan, primarily γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP). This compound is a synthetic, acylated derivative of iE-DAP that exhibits significantly higher potency, making it a valuable tool for studying NOD1 signaling. Upon binding this compound, NOD1 undergoes a conformational change, recruits the serine/threonine kinase RIPK2, and initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[1][2] Activated NF-κB translocates to the nucleus, where it drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines like IL-8 and TNF-α.[3] Validating this activation is a key step in immunology research and drug discovery.

NOD1 to NF-κB Signaling Pathway

The diagram below illustrates the canonical signaling pathway from NOD1 activation to NF-κB-mediated gene expression.

Diagram 1: NOD1 Signaling Pathway to NF-κB Activation.

Comparison of NOD1 Agonists

This compound is often preferred for its high potency. However, other agonists can be used depending on the experimental context.

AgonistDescriptionTypical Working Conc.PotencyKey Considerations
This compound Acylated derivative of iE-DAP.10 - 1000 ng/mL+++ (High)Highly potent and specific for NOD1. The lauroyl (C12) group enhances cell permeability and activity.
iE-DAP Minimal NOD1-activating motif.1 - 100 µg/mL++ (Moderate)The natural core ligand for NOD1. Requires higher concentrations than this compound to achieve similar activation.
Tri-DAP L-Ala-γ-D-Glu-mDAP.10 - 1000 ng/mL+++ (High)Another potent NOD1 agonist.[4]
M-TriDAP MurNAc-L-Ala-γ-D-Glu-mDAP.100 - 10000 ng/mL++ (Moderate)Dual agonist for NOD1 and NOD2.[4] Useful for studying crosstalk between the two pathways.

Comparison of Validation Methods

The NF-κB reporter assay is a direct measure of transcriptional activation, while other methods measure downstream functional outcomes or upstream signaling events.

MethodPrincipleProsCons
NF-κB Reporter Assay Quantifies light or color produced by a reporter gene (e.g., Luciferase, SEAP) under the control of an NF-κB-responsive promoter.[5][6]Highly sensitive, quantitative, high-throughput compatible, and directly measures NF-κB transcriptional activity.[2][3]Requires genetically engineered reporter cell lines. May not fully capture post-transcriptional regulation or non-canonical signaling.[3]
Cytokine ELISA Measures the concentration of secreted pro-inflammatory cytokines (e.g., IL-8, TNF-α) in the culture supernatant using specific antibodies.Measures a key physiological and functional outcome. Can be performed on a wide variety of primary cells and cell lines (e.g., THP-1).[7]Indirect measure of NF-κB activity. Cytokine production can be influenced by other pathways (e.g., MAPK). Less sensitive than reporter assays for initial screening.
Western Blot Detects the phosphorylation of upstream signaling proteins (e.g., p38, RIPK2) or the degradation of the inhibitor IκBα.Provides mechanistic insight into the signaling cascade upstream of transcription.[8]Semi-quantitative, lower throughput, and more labor-intensive.
qRT-PCR Measures the relative mRNA expression of NF-κB target genes (e.g., IL8, TNF).Directly quantifies the transcriptional output of target genes in any cell type.More labor-intensive than reporter assays. Does not measure the final protein product.

Experimental Protocols

Protocol 1: Validating NOD1 Activation using an NF-κB Luciferase Reporter Assay

This protocol is adapted for use with a stable HEK293 cell line expressing human NOD1 and an NF-κB-inducible luciferase reporter.

Materials:

  • HEK293-hNOD1/NF-κB-Luc cells

  • DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • This compound (agonist)

  • ML130 (optional NOD1 inhibitor control)

  • White, clear-bottom 96-well plates

  • Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™)

  • Luminometer

Workflow:

  • Cell Seeding: Seed HEK293-hNOD1/NF-κB-Luc cells in a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator until cells are ~80-90% confluent.

  • Treatment Preparation: Prepare serial dilutions of this compound (e.g., from 1 ng/mL to 1000 ng/mL) in culture medium. Include a vehicle control (medium only) and an inhibitor control (e.g., pre-incubation with 10 µM ML130 for 1 hour before adding agonist).

  • Cell Stimulation: Carefully remove the old medium and add 100 µL of the prepared treatments to the appropriate wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. A 24-hour incubation is common for robust signal generation.[4][9]

  • Luminescence Reading:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL).

    • Incubate for 5-10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Data are typically expressed as Relative Light Units (RLU).

Reporter_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_readout Readout seed_cells 1. Seed Reporter Cells (5x10⁴ cells/well) incubate24h 2. Incubate 24h (37°C, 5% CO₂) seed_cells->incubate24h prepare_treatments 3. Prepare Treatments (this compound, Controls) stimulate_cells 4. Add Treatments to Cells prepare_treatments->stimulate_cells incubate_stim 5. Incubate 6-24h stimulate_cells->incubate_stim add_reagent 6. Add Luciferase Reagent incubate_stim->add_reagent measure_lum 7. Measure Luminescence (RLU) add_reagent->measure_lum

Diagram 2: NF-κB Luciferase Reporter Assay Workflow.
Protocol 2: Alternative Validation by IL-8 Secretion using ELISA

This protocol uses the human monocytic cell line THP-1, which endogenously expresses NOD1.

Materials:

  • THP-1 cells

  • RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • This compound (agonist)

  • 24-well tissue culture plates

  • Human IL-8 ELISA Kit

Workflow:

  • Cell Differentiation:

    • Seed THP-1 monocytes in a 24-well plate at 5 x 10⁵ cells/well in culture medium containing 10-50 ng/mL PMA.

    • Incubate for 48-72 hours to allow cells to differentiate into adherent, macrophage-like cells.

  • Resting Phase: Remove the PMA-containing medium, wash gently with PBS, and add 500 µL of fresh, PMA-free medium. Rest the cells for 24 hours.

  • Cell Stimulation: Prepare this compound treatments in fresh medium (e.g., 10 µM final concentration).[7] Remove the medium from the rested cells and add 500 µL of the prepared treatments. Include a vehicle control.

  • Incubation: Incubate for 20-24 hours at 37°C in a 5% CO₂ incubator.[7]

  • Supernatant Collection: Carefully collect the culture supernatant from each well and centrifuge at 1000 x g for 5 minutes to pellet any detached cells.

  • ELISA: Perform the IL-8 ELISA on the clarified supernatants according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of IL-8 (pg/mL) by comparing the absorbance values to a standard curve.

Supporting Experimental Data

The following table summarizes representative quantitative results from published studies, demonstrating the efficacy of this compound and the utility of the described assays.

Cell LineAssayAgonist / ConcentrationResultReference
A549-Dual™NF-κB Reporter (Luciferase)This compoundSignificant induction of NF-κB activity after 24h treatment.[4]
HEK-Blue™ hNOD1NF-κB Reporter (SEAP)This compoundPotent activation of NOD1. 100-1000 fold more potent than iE-DAP.
THP-1 (differentiated)IL-8 & TNF-α ELISAThis compound (2-50 µM)Dose-dependent increase in IL-8 and TNF-α secretion after 20h.[7]
Human Brain PericytesqRT-PCRThis compound (1 µg/mL)Significant increase in IL-8 mRNA expression. This effect is abrogated by NOD1 shRNA knockdown.[10]
HT29 (Colon Cancer)Western BlotThis compoundDose- and time-dependent activation (phosphorylation) of p38 MAPK.[8]

References

Potency Showdown: C12-iE-DAP vs. iE-DAP for NOD1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of innate immunity research, the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) has emerged as a critical intracellular pattern recognition receptor. Its activation by specific peptidoglycan fragments from bacteria triggers a signaling cascade that culminates in a pro-inflammatory response. For researchers investigating this pathway and developing novel immunomodulators, the choice of a NOD1 agonist is a crucial experimental parameter. This guide provides a comprehensive comparison of two widely used NOD1 agonists: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) and its acylated derivative, Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid (C12-iE-DAP).

Executive Summary

This compound is a significantly more potent activator of NOD1 than its parent molecule, iE-DAP. The addition of a C12 lauroyl group to the glutamic acid residue of iE-DAP enhances its ability to stimulate NOD1, reportedly by a factor of 100 to 1000. This increased potency is attributed to the lipophilic nature of the lauroyl chain, which is believed to facilitate the molecule's entry into the cell and its interaction with the cytosolic NOD1 receptor. Both molecules trigger the same downstream signaling pathway, leading to the activation of NF-κB and the subsequent production of inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).

Comparative Data

The following tables summarize the available quantitative data on the performance of this compound and iE-DAP in various in vitro assays.

Table 1: NF-κB Activation in HEK-Blue™ hNOD1 Reporter Cells

AgonistEffective Concentration for NF-κB ActivationReference
This compound10 ng - 10 µg/mlInvivoGen
iE-DAP1 - 100 µg/ml

Table 2: IL-8 Secretion in THP-1 Monocytic Cells

AgonistConcentration Range for IL-8 InductionReference
This compound2 - 50 µM[1]
iE-DAPData not directly comparable in a dose-response format from the provided search results. However, it is established to be less potent.

Signaling Pathway and Experimental Workflow

The activation of the innate immune response by both this compound and iE-DAP follows a well-defined signaling cascade. Upon entering the cell, these agonists are recognized by the leucine-rich repeat (LRR) domain of the cytosolic NOD1 receptor. This binding event induces a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK). RIPK2 then activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). The phosphorylation and subsequent degradation of IκB release the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines like IL-8 and TNF-α.

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / iE-DAP NOD1 NOD1 Agonist->NOD1 Binding RIPK2 RIPK2 NOD1->RIPK2 Recruitment IKK_complex IKK Complex RIPK2->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release DNA DNA NFkB_active->DNA Translocation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: NOD1 signaling pathway initiated by this compound or iE-DAP.

A typical experimental workflow to compare the potency of these two agonists involves stimulating a suitable cell line, such as HEK-Blue™ hNOD1 reporter cells or THP-1 monocytes, with varying concentrations of each compound. The cellular response is then quantified by measuring a specific downstream readout, such as NF-κB activation or cytokine secretion.

Experimental_Workflow Experimental Workflow for Potency Comparison Cell_Culture Cell Culture (e.g., HEK-Blue™ hNOD1, THP-1) Stimulation Stimulation with This compound & iE-DAP (Dose-Response) Cell_Culture->Stimulation Incubation Incubation Stimulation->Incubation Readout Downstream Readout Incubation->Readout NFkB_Assay NF-κB Reporter Assay (e.g., SEAP) Readout->NFkB_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA for IL-8, TNF-α) Readout->Cytokine_Assay Data_Analysis Data Analysis (Dose-Response Curves, EC50) NFkB_Assay->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for comparing the potency of NOD1 agonists.

Experimental Protocols

1. NF-κB Activation Assay using HEK-Blue™ hNOD1 Cells

This protocol is adapted from the general procedure for using HEK-Blue™ reporter cell lines.

  • Cell Culture: Culture HEK-Blue™ hNOD1 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/ml penicillin, 100 µg/ml streptomycin (B1217042), 100 µg/ml Normocin™, and 2 mM L-glutamine. Maintain cells at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days.

  • Assay Procedure:

    • Prepare serial dilutions of this compound (e.g., 0.01 to 1000 ng/ml) and iE-DAP (e.g., 0.1 to 100 µg/ml) in sterile, endotoxin-free water or an appropriate solvent.

    • Plate HEK-Blue™ hNOD1 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells per well in 180 µl of culture medium.

    • Add 20 µl of the agonist dilutions to the respective wells. Include a vehicle control (medium only).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.

    • Measure the activity of secreted embryonic alkaline phosphatase (SEAP) in the supernatant using a SEAP detection reagent like QUANTI-Blue™.

    • Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

    • Plot the absorbance values against the agonist concentration to generate dose-response curves and determine the EC50 values.

2. IL-8 Secretion Assay in THP-1 Cells

This protocol is based on methodologies for stimulating THP-1 cells with NOD1 agonists.[1][2]

  • Cell Culture: Maintain THP-1 human monocytic cells in RPMI 1640 medium supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10⁵ to 1 x 10⁶ cells per well in 500 µl of culture medium.

    • Prepare serial dilutions of this compound (e.g., 0.1 to 50 µM) and iE-DAP (concentrations would need to be significantly higher, potentially in the high µM to mM range) in culture medium.

    • Add the agonist dilutions to the cells. Include a vehicle control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.[1]

    • Collect the cell culture supernatants by centrifugation to pellet the cells.

    • Quantify the concentration of IL-8 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

    • Generate dose-response curves by plotting the IL-8 concentration against the agonist concentration to determine the respective potencies.

Conclusion

The available data unequivocally demonstrates that this compound is a substantially more potent NOD1 agonist than iE-DAP. The enhanced potency of this compound makes it a valuable tool for in vitro and potentially in vivo studies where a strong and robust activation of the NOD1 pathway is desired at lower concentrations. For researchers, the choice between these two agonists will depend on the specific requirements of their experimental design, including the desired level of NOD1 activation and the cellular system being investigated. The provided protocols offer a starting point for the direct comparison and characterization of these and other novel NOD1-targeting compounds.

References

A Head-to-Head Comparison: C12-iE-DAP versus LPS Stimulation of Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, understanding the nuances of macrophage activation is critical. Macrophages, the versatile cells of the innate immune system, are central players in inflammation, infection, and tissue homeostasis. Their activation is not a monolithic process; rather, it is a finely tuned response dictated by the nature of the stimulus. Two potent, yet distinct, activators of macrophages are C12-iE-DAP and Lipopolysaccharide (LPS). This guide provides a comprehensive comparison of these two stimuli, delving into their signaling pathways, the cellular responses they elicit, and the experimental data that underpins our current understanding.

At a Glance: Key Differences Between this compound and LPS

FeatureThis compoundLipopolysaccharide (LPS)
Source Synthetic acylated derivative of a bacterial peptidoglycan motif (γ-D-Glu-mDAP)Component of the outer membrane of Gram-negative bacteria
Primary Receptor NOD1 (intracellular)TLR4 (transmembrane)
Signaling Adaptors RIP2 (RICK)MyD88, TRIF, TRAM, TIRAP
Key Transcription Factors NF-κBNF-κB, AP-1, IRFs
Primary Cytokine Profile Pro-inflammatory (e.g., TNF-α, IL-6)Broad pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and Type I Interferons

Delving into the Signaling Pathways

The differential responses of macrophages to this compound and LPS originate from their engagement with distinct pattern recognition receptors (PRRs) and the subsequent activation of unique intracellular signaling cascades.

This compound: The NOD1-Mediated Intracellular Pathway

This compound, being a small, acylated dipeptide, can traverse the cell membrane to be recognized by the intracellular sensor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). This recognition event initiates a signaling cascade that is critically dependent on the serine/threonine kinase RIP2 (also known as RICK or CARDIAK). RIP2, upon activation, engages the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This frees the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and IL-6.

C12_iE_DAP_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular C12 This compound NOD1 NOD1 C12->NOD1 Enters cell RIP2 RIP2 (RICK) NOD1->RIP2 IKK IKK complex RIP2->IKK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Nuclear Translocation & Transcription

This compound Signaling Pathway

LPS: A Two-Pronged Attack via TLR4

In contrast, LPS, a large lipoglycan, is recognized by a receptor complex on the cell surface. This complex is primarily composed of Toll-like receptor 4 (TLR4), myeloid differentiation factor 2 (MD-2), and CD14.[1][2] LPS binding to this complex triggers the activation of two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[3][4]

The MyD88-dependent pathway is a rapid response route that leads to the activation of NF-κB and mitogen-activated protein kinases (MAPKs), culminating in the production of a broad range of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

The TRIF-dependent pathway , which can be initiated from the cell surface or from endosomes following TLR4 internalization, is crucial for the production of type I interferons (IFN-α/β) through the activation of interferon regulatory factor 3 (IRF3).[3] This pathway also contributes to a later phase of NF-κB activation.

LPS_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-dependent cluster_trif TRIF-dependent LPS LPS TLR4 TLR4/MD-2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF Endosomal TRAF6 TRAF6 MyD88->TRAF6 NFkB_MAPK NF-κB & MAPKs TRAF6->NFkB_MAPK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_MAPK->ProInflammatory IRF3 IRF3 TRIF->IRF3 TypeIFN Type I Interferons (IFN-α/β) IRF3->TypeIFN

LPS Signaling Pathway

Comparative Analysis of Macrophage Responses

While both this compound and LPS are potent inducers of pro-inflammatory cytokines, the specific profile and magnitude of the response can differ.

Cytokine Production

Direct comparative studies on macrophage cell lines like THP-1 have shown that both this compound and LPS can induce the secretion of key pro-inflammatory cytokines.

CytokineThis compound StimulationLPS Stimulation
TNF-α Dose-dependent increase.[5]Potent, dose-dependent increase.[6][7]
IL-6 Induced expression.[8]Strong induction.[7][9]
IL-8 Dose-dependent increase.[5][8]Strong induction.
IL-1β Less consistently reported compared to LPS.Potent induction.[7]
IL-10 Minimal induction.Can induce IL-10, an anti-inflammatory cytokine, as a feedback mechanism.
Type I IFNs Not a primary response.Induced via the TRIF-dependent pathway.[3]

Note: The exact concentrations of cytokines will vary depending on the macrophage source (cell line, primary cells), concentration of the stimulus, and time of exposure.

Synergistic Effects

An interesting aspect of NOD1 and TLR4 signaling is their potential for synergy. Co-stimulation of macrophages with this compound and LPS has been shown to significantly potentiate the production of TNF-α, suggesting a cross-talk between the two pathways that amplifies the inflammatory response.[5][10]

Experimental Protocols

To aid researchers in designing and interpreting their experiments, we provide an overview of a general protocol for macrophage stimulation.

Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis Culture Culture Macrophages (e.g., THP-1, RAW 264.7, or primary cells) Seed Seed cells in appropriate plates Culture->Seed Differentiate Differentiate (if using monocytes like THP-1, e.g., with PMA) Seed->Differentiate Stimulate Stimulate with this compound or LPS (various concentrations and time points) Differentiate->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Cells Harvest Cells Stimulate->Cells ELISA Cytokine Measurement (ELISA) Supernatant->ELISA qPCR Gene Expression (qPCR) Cells->qPCR WB Protein Analysis (Western Blot) Cells->WB

General Experimental Workflow

Detailed Methodologies

1. Macrophage Culture and Differentiation:

  • Cell Lines: THP-1 (human monocytic) or RAW 264.7 (murine macrophage) cells are commonly used.

  • Culture Medium: RPMI 1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.[11]

  • Differentiation (for THP-1): Treat THP-1 monocytes with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 100 nM for 48 hours to differentiate them into macrophage-like cells.[12] This is followed by a 24-hour rest period in PMA-free medium.[13]

2. Macrophage Stimulation:

  • This compound: Working concentrations typically range from 10 ng/mL to 10 µg/mL. A dose-response experiment is recommended.

  • LPS: A wide range of concentrations can be used, from 1 ng/mL to 1 µg/mL, depending on the desired level of activation.[14] It is important to note that high concentrations of LPS can be cytotoxic.[14]

  • Stimulation Time: Time points can range from a few hours (for signaling pathway analysis) to 24-48 hours (for cytokine production).

3. Analysis of Macrophage Activation:

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-8) in the culture supernatant. Commercially available ELISA kits provide a standardized and sensitive method for this analysis.

  • Quantitative Polymerase Chain Reaction (qPCR): To measure the mRNA expression levels of genes of interest, such as TNF, IL6, NOS2 (iNOS), and ARG1. This provides insight into the transcriptional regulation of the inflammatory response.

  • Western Blotting: To analyze the activation of key signaling proteins. This involves probing cell lysates with antibodies specific for phosphorylated forms of proteins like IκBα, p65 (NF-κB), and MAPKs (e.g., p38, JNK, ERK).

Conclusion

This compound and LPS are both invaluable tools for studying macrophage activation, yet they operate through fundamentally different mechanisms. This compound provides a specific means to investigate the intracellular NOD1 signaling pathway, while LPS offers a robust model for studying TLR4-mediated inflammation, encompassing both MyD88- and TRIF-dependent responses. The choice between these stimuli will depend on the specific research question. For instance, to study the role of intracellular bacterial sensing in the absence of TLR activation, this compound is the agonist of choice. Conversely, to model the complex inflammatory response to Gram-negative bacterial infection, LPS remains the gold standard. Understanding the distinct and overlapping effects of these two potent macrophage activators is crucial for advancing our knowledge of innate immunity and for the development of novel therapeutics targeting inflammatory diseases.

References

Confirming C12-iE-DAP Specificity for NOD1 Using Gene Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing NOD1 knockdown to unequivocally confirm the specificity of the synthetic NOD1 agonist, C12-iE-DAP. We present supporting experimental data, detailed protocols, and a comparison with alternative methods.

This compound, a lipophilic derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent activator of the intracellular pattern recognition receptor, NOD1.[1] Establishing that the biological effects of this compound are exclusively mediated through NOD1 is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics. The most direct and definitive method to demonstrate this specificity is through the genetic knockdown of the NOD1 gene.

The Gold Standard: NOD1 Knockdown

Silencing the NOD1 gene, typically via small interfering RNA (siRNA) or short hairpin RNA (shRNA), allows for a direct comparison of the cellular response to this compound in the presence and absence of its target receptor. A significant reduction or complete abrogation of the downstream signaling events, such as NF-κB activation or cytokine production, in NOD1-deficient cells upon this compound stimulation confirms its specificity.

Experimental Evidence

Multiple studies have successfully employed this strategy. For instance, in human brain pericytes, transduction with NOD1 shRNA almost completely abolished the induction of Interleukin-8 (IL-8) expression by this compound.[1] Similarly, in A549 lung epithelial cells, transient transfection with siRNA targeting NOD1 resulted in an 86.7% reduction in the percentage of IL-8 positive cells in response to this compound treatment.[2]

Quantitative Data Summary

The following table summarizes the quantitative outcomes from representative studies, highlighting the dramatic decrease in cellular response to this compound following NOD1 knockdown.

Cell LineKnockdown MethodAgonistConcentrationReadoutResult in Knockdown CellsReference
Human Brain PericytesshRNAThis compound1 µg/mlIL-8 mRNA Fold ChangeResponse abrogated[1]
A549siRNAThis compoundNot Specified% of IL-8+ cells86.7% reduction[2]

Alternative Approaches for Specificity Confirmation

While NOD1 knockdown is the most definitive method, other techniques can also be employed to support the specificity of this compound.

  • Pharmacological Inhibition: The use of selective NOD1 inhibitors, such as ML130, offers a chemical biology approach. Pre-treatment of cells with ML130 should lead to a dose-dependent inhibition of the this compound-induced response. For example, in THP-1 cells, ML130 demonstrated a dose-dependent suppression of IL-8 release induced by this compound.[3]

  • Use of NOD1-Deficient Cell Lines: Employing cell lines that are naturally deficient in NOD1 or have been generated to be deficient (e.g., via CRISPR/Cas9) provides a clean background to demonstrate the lack of response to this compound.

  • Comparative Agonist Studies: Comparing the cellular response to this compound with that of agonists for other pattern recognition receptors (e.g., MDP for NOD2, LPS for TLR4) can help delineate the signaling pathway involved. In NOD1-expressing cells, a robust response to this compound and a lack of response to a NOD2 agonist would suggest specificity.

The table below compares these alternative methods with NOD1 knockdown.

MethodPrincipleAdvantagesLimitations
NOD1 Knockdown Genetic silencing of the targetHigh specificity, definitive resultsCan have off-target effects, requires transfection optimization
Pharmacological Inhibition Chemical blocking of the target's functionRapid, dose-dependent controlPotential for off-target inhibitor effects, inhibitor specificity must be well-validated
NOD1-Deficient Cells Use of cells lacking the targetClean genetic backgroundMay not be available for all cell types of interest
Comparative Agonists Differentiating pathway activationHelps to understand broader signaling contextIndirect evidence of specificity

Key Experimental Protocols

Detailed Protocol for NOD1 Knockdown using siRNA and Confirmation of this compound Specificity

This protocol outlines the key steps for transiently knocking down NOD1 in a cell line like HEK293 (which has low endogenous NOD1 expression and is often used for overexpression studies) or A549 (which endogenously expresses NOD1) to validate this compound specificity.

Materials:

  • Cell line of interest (e.g., A549 cells)

  • Complete culture medium

  • siRNA targeting NOD1 (validated sequences recommended)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • This compound

  • Reagents for downstream analysis (e.g., ELISA kit for IL-8, Luciferase assay reagents for NF-κB reporter)

  • Reagents for RNA extraction and qRT-PCR (for knockdown validation)

  • Reagents for protein extraction and Western blotting (for knockdown validation)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Transfection:

    • Complex Formation:

      • In one tube, dilute the NOD1 siRNA (or non-targeting control siRNA) in Opti-MEM™.

      • In a separate tube, dilute the transfection reagent in Opti-MEM™.

      • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

    • Transfection:

      • Add the siRNA-transfection reagent complexes dropwise to the cells.

      • Gently rock the plate to ensure even distribution.

      • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours. The optimal time should be determined empirically for the specific cell line and target.

  • Validation of NOD1 Knockdown:

    • After the incubation period, harvest a subset of the cells to confirm NOD1 knockdown at the mRNA and/or protein level.

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR using primers specific for NOD1 and a housekeeping gene for normalization. A significant decrease in NOD1 mRNA levels in the siRNA-treated cells compared to the control indicates successful knockdown.

    • Western Blot: Lyse the cells and perform Western blotting using an antibody specific for NOD1. A marked reduction in the NOD1 protein band in the siRNA-treated cells confirms knockdown.

  • Cell Stimulation and Downstream Analysis:

    • After confirming successful knockdown, stimulate the remaining cells (both NOD1 knockdown and non-targeting control) with this compound at the desired concentration and for the appropriate duration. Include an unstimulated control for each condition.

    • Cytokine Measurement (e.g., IL-8 ELISA): Collect the cell culture supernatant and measure the concentration of the secreted cytokine (e.g., IL-8) using a commercial ELISA kit according to the manufacturer's instructions.

    • NF-κB Reporter Assay: If using a reporter cell line, lyse the cells and measure luciferase activity according to the assay kit's protocol.

  • Data Analysis:

    • Compare the levels of the downstream marker (e.g., IL-8 concentration, luciferase activity) between the non-targeting control and the NOD1 knockdown cells upon stimulation with this compound. A statistically significant reduction in the response in the NOD1 knockdown cells confirms that the action of this compound is NOD1-dependent.

Visualizing the Molecular and Experimental Logic

To further clarify the underlying principles, the following diagrams illustrate the NOD1 signaling pathway and the experimental workflows.

NOD1_Signaling_Pathway NOD1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP This compound NOD1 NOD1 C12_iE_DAP->NOD1 Binds RIP2 RIP2/RICK NOD1->RIP2 Recruits & Activates IKK_complex IKK Complex RIP2->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates IkappaB_NF_kB IκB-NF-κB NF_kB NF-κB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates IkappaB_NF_kB->NF_kB Releases Gene_expression Pro-inflammatory Gene Expression (e.g., IL-8) NF_kB_nuc->Gene_expression Induces

Caption: this compound activates NOD1, leading to RIP2 recruitment and subsequent NF-κB activation.

Experimental_Workflow Experimental Workflow for Specificity Confirmation cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_readout Readout cluster_conclusion Conclusion Control_siRNA Cells + Control siRNA Control_stim Control + this compound Control_siRNA->Control_stim NOD1_siRNA Cells + NOD1 siRNA NOD1_stim NOD1 KD + this compound NOD1_siRNA->NOD1_stim Control_response Robust Response (e.g., High IL-8) Control_stim->Control_response NOD1_response Abrogated Response (e.g., Low IL-8) NOD1_stim->NOD1_response Conclusion Specificity Confirmed Control_response->Conclusion NOD1_response->Conclusion

Caption: Workflow comparing this compound response in control vs. NOD1 knockdown cells.

Logical_Relationship Logic of Specificity Confirmation C12_iE_DAP This compound NOD1 NOD1 Receptor C12_iE_DAP->NOD1 Activates Response Cellular Response NOD1->Response Mediates NOD1->Response Link Broken NOD1_KD NOD1 Knockdown NOD1_KD->NOD1 Removes

Caption: NOD1 knockdown breaks the link between this compound and the cellular response.

References

ML130: A Specific Inhibitor of C12-iE-DAP Activity - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ML130, a potent and selective inhibitor of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1), with other known inhibitors. The focus is on the inhibition of cellular activity induced by the specific NOD1 agonist, C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid). This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in the selection and application of these research tools.

Introduction to this compound and the NOD1 Signaling Pathway

This compound is a synthetic, acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a crucial component of the peptidoglycan of most Gram-negative and certain Gram-positive bacteria. This compound is a highly potent and specific agonist for the intracellular pattern recognition receptor NOD1. Upon recognition of this compound, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[1] This interaction initiates a downstream signaling cascade, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3] Activation of these pathways results in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).[4]

Comparative Analysis of NOD1 Inhibitors

ML130 (also known as Nodinitib-1) has emerged as a well-characterized and selective inhibitor of the NOD1 signaling pathway.[5][6] Its performance, along with other notable NOD1 inhibitors, is summarized below. The presented data is primarily derived from in vitro cell-based assays measuring the inhibition of NOD1-agonist-induced NF-κB activation or IL-8 secretion.

Quantitative Data: Inhibitory Potency of NOD1 Inhibitors
InhibitorTarget(s)IC50 (NOD1)IC50 (NOD2)Key Features & SelectivityReference(s)
ML130 (Nodinitib-1) NOD1 0.56 µM (560 nM) >20 µMPotent and selective; exhibits over 36-fold selectivity for NOD1 over NOD2.[5][7]
ML146NOD1~1.5 µM>20 µMA purine-2,6-dione (B11924001) derivative, also a selective NOD1 inhibitor.[8]
GSK223NOD1~1 µM>30 µMA quinazolininone derivative; specific inhibitor of the NOD1 signaling pathway.[9][10][11]
GSK966NOD1~1 µM>30 µMAn aminobenzothiazole derivative.[10]
SB711NOD1~2.5 µM>50 µMA xanthine (B1682287) derivative.[10]
NOD-IN-1NOD1, NOD25.74 µM6.45 µMA mixed inhibitor of both NOD1 and NOD2.[12][13][14]
NOD1/-IN-1NOD1, RIPK233 nM (NOD1), 0.65 nM (RIPK2)-A potent RIPK2 inhibitor that also selectively inhibits the NOD1 pathway.[12]
NOD1/2-IN-1NOD1, NOD2, RIPK218 nM (NOD1), 170 nM (NOD2), 1.4 nM (RIPK2)170 nMA potent RIPK2 inhibitor that blocks both NOD1 and NOD2 pathways.[12]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, agonist, agonist concentration, and readout used. The data presented here is for comparative purposes.

Experimental Protocols

The following is a generalized protocol for assessing the inhibitory activity of compounds like ML130 against this compound-induced NOD1 activation. This protocol is based on commonly used methodologies described in the literature.[8][15][16]

Cell-Based NF-κB Reporter Gene Assay

Objective: To determine the IC50 of an inhibitor on NOD1-mediated NF-κB activation.

Materials:

  • HEK293T cells stably expressing a nuclear factor-kappa B (NF-κB) luciferase reporter construct (e.g., 293T-kB-LV-LUC).[15]

  • This compound (or other NOD1 agonists like Tri-DAP).

  • Test inhibitor (e.g., ML130) dissolved in a suitable solvent (e.g., DMSO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Luciferase assay reagent.

  • 96- or 384-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB reporter cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the diluted inhibitor to the cells and pre-incubate for a specified time (e.g., 1 hour).

  • Agonist Stimulation: Add this compound to the wells at a final concentration known to induce a robust NF-κB response (e.g., EC80).

  • Incubation: Incubate the plates for a period sufficient for reporter gene expression (e.g., 6-16 hours).

  • Luminescence Reading: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IL-8 Secretion Assay (ELISA)

Objective: To measure the inhibition of endogenous cytokine production downstream of NOD1 activation.

Materials:

  • A suitable cell line that endogenously expresses NOD1 and secretes IL-8 upon stimulation (e.g., HCT116 or THP-1 cells).[10][17]

  • This compound.

  • Test inhibitor.

  • Cell culture medium.

  • Human IL-8 ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Plate the cells in 96-well plates and allow them to grow to a suitable confluency.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1 hour).

  • Agonist Stimulation: Stimulate the cells with this compound.

  • Incubation: Incubate for a time that allows for significant IL-8 secretion (e.g., 20-24 hours).[17]

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • ELISA: Perform the IL-8 ELISA on the collected supernatants according to the kit manufacturer's protocol.

  • Data Analysis: Determine the concentration of IL-8 in each sample. Plot the IL-8 concentration against the inhibitor concentration to calculate the IC50.

Visualizations

This compound/NOD1 Signaling Pathway

C12_iE_DAP_NOD1_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition C12-iE-DAP_ext This compound C12-iE-DAP_int This compound C12-iE-DAP_ext->C12-iE-DAP_int Cellular Uptake NOD1 NOD1 C12-iE-DAP_int->NOD1 RIPK2 RIPK2 NOD1->RIPK2 IKK_complex IKK Complex RIPK2->IKK_complex MAPK_pathway MAPK Pathway (p38, JNK) RIPK2->MAPK_pathway IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Gene_expression Gene Expression NFkappaB_nucleus->Gene_expression Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Gene_expression->Cytokines ML130 ML130 ML130->NOD1

Caption: this compound/NOD1 signaling pathway and the inhibitory action of ML130.

Experimental Workflow for NOD1 Inhibitor Screening

Inhibitor_Screening_Workflow start Start cell_seeding Seed HEK293T-NF-κB Reporter Cells start->cell_seeding inhibitor_addition Add Serial Dilutions of Test Inhibitor (e.g., ML130) cell_seeding->inhibitor_addition agonist_stimulation Stimulate with This compound inhibitor_addition->agonist_stimulation incubation Incubate (6-16 hours) agonist_stimulation->incubation luminescence_measurement Measure Luciferase Activity incubation->luminescence_measurement data_analysis Data Analysis (IC50 Determination) luminescence_measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for screening NOD1 inhibitors.

References

A Comparative Analysis of Cytokine Profiles Induced by C12-iE-DAP and Tri-DAP Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cytokine profiles induced by two potent Nucleotide-binding Oligomerization Domain 1 (NOD1) agonists, C12-iE-DAP and Tri-DAP. This document is intended for researchers, scientists, and drug development professionals working in immunology and inflammatory disease research.

Introduction

This compound and Tri-DAP are well-characterized agonists of the intracellular pattern recognition receptor NOD1. NOD1 plays a crucial role in the innate immune system by recognizing peptidoglycan (PGN) fragments from bacteria, primarily Gram-negative bacteria. This compound is a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), designed for high potency. Tri-DAP (L-Ala-γ-D-Glu-mDAP) is another potent NOD1 agonist. Activation of NOD1 by these ligands triggers a signaling cascade that results in the production of various pro-inflammatory cytokines, playing a key role in host defense. Understanding the specific cytokine signatures elicited by these agonists is critical for their application in research and potential therapeutic development.

Comparative Cytokine Profiles

The following tables summarize the quantitative data on cytokine production following stimulation with this compound and Tri-DAP from various in vitro studies.

Table 1: Direct Comparison of this compound and Tri-DAP in A549 Lung Epithelial Cells

This table presents data from a study directly comparing the effects of this compound and Tri-DAP on NF-κB activation and IL-8 production in A549 human lung epithelial cells.

AgonistConcentrationOutcomeResult
Tri-DAP 50 µMNF-κB Activation (Fold Induction)~2.5
This compound 50 µMNF-κB Activation (Fold Induction)~2.0
Tri-DAP 50 µMIL-8 Positive Cells (%)~30%
This compound 50 µMIL-8 Positive Cells (%)~25%

Data extracted from a study on A549 cells, showing that both agonists significantly induce the NF-κB pathway and increase the percentage of IL-8 positive cells.[1]

Table 2: Cytokine Production from Various In Vitro Models

This table compiles data from different studies that used either this compound or Tri-DAP, providing a broader, albeit indirect, comparison of their induced cytokine profiles across different cell types.

Cell TypeAgonistConcentrationCytokine(s) MeasuredKey Findings
THP-1 Human Monocytic Cells This compound2-50 µMIL-8, TNF-αDose-dependent increase in IL-8 secretion. TNF-α secretion was minimal without co-stimulation.[2][3]
Human Alveolar Macrophages Tri-DAP5 µg/mLIL-1β, IL-6, TNF-α, IL-8Significant release of all four cytokines.[4]
Human Periodontal Ligament Cells Tri-DAP1-10 µg/mLIL-6, IL-8Dose-dependent increase in both IL-6 and IL-8 production.[5][6]
Human Brain Pericytes This compound1 µg/mLIL-6, IL-8Induction of IL-6 and IL-8 gene expression and cytokine release.[7]

Signaling Pathways and Experimental Workflow

Signaling Pathway of NOD1 Activation

Both this compound and Tri-DAP are recognized by the intracellular sensor NOD1. This recognition leads to a conformational change in NOD1, allowing it to recruit the serine/threonine kinase RIPK2 (also known as RICK). This interaction, mediated by their respective CARD domains, leads to the activation of the NF-κB and MAPK signaling pathways, culminating in the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.

NOD1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound or Tri-DAP NOD1 NOD1 Agonist->NOD1 RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruitment IKK_complex IKK Complex RIPK2->IKK_complex Activation MAPK MAPK RIPK2->MAPK Activation NFkB NF-κB IKK_complex->NFkB Activation Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocation MAPK->Gene_Expression

NOD1 Signaling Pathway
General Experimental Workflow

The following diagram illustrates a typical workflow for studying cytokine profiles following NOD1 agonist stimulation.

Experimental_Workflow Cell_Culture Cell Culture (e.g., THP-1, Macrophages) Stimulation Stimulation with This compound or Tri-DAP Cell_Culture->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cytokine_Measurement Cytokine Measurement (e.g., ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis Cytokine_Measurement->Data_Analysis

Experimental Workflow

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Cell Culture and Stimulation
  • Cell Lines: Human monocytic THP-1 cells, human lung epithelial A549 cells, or primary human monocyte-derived macrophages are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

  • Stimulation: Cells are seeded in appropriate culture plates (e.g., 96-well plates). After adherence or reaching a certain confluency, the culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 10 ng/mL - 10 µg/mL) or Tri-DAP (e.g., 100 ng/mL - 10 µg/mL). A vehicle control (e.g., DMSO or sterile water) is run in parallel. The cells are then incubated for a specified period, typically ranging from 6 to 24 hours.[4][7]

Cytokine Measurement
  • Sample Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cells or debris. The supernatant can be stored at -80°C until analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is quantified using commercially available ELISA kits according to the manufacturer's instructions. This involves adding the supernatant to antibody-coated plates, followed by a series of incubation and wash steps with detection antibodies and a substrate to generate a colorimetric signal, which is proportional to the amount of cytokine present.[6]

  • Multiplex Bead Array: For the simultaneous measurement of multiple cytokines, a multiplex bead-based immunoassay (e.g., Luminex) can be used. This technique utilizes fluorescently coded beads, each coated with an antibody specific for a different cytokine, allowing for the quantification of a panel of cytokines from a single small volume of supernatant.

Conclusion

Both this compound and Tri-DAP are effective activators of the NOD1 signaling pathway, leading to the production of pro-inflammatory cytokines. Direct comparative data in A549 cells suggests that both agonists induce a robust NF-κB and IL-8 response. Data from various cell types indicates that stimulation with either agonist can induce a broader profile of cytokines, including IL-1β, IL-6, and TNF-α. The choice between these agonists may depend on the specific experimental context, desired potency, and the cell type being investigated. The provided protocols and diagrams serve as a valuable resource for designing and interpreting experiments aimed at understanding NOD1-mediated inflammatory responses.

References

C12-iE-DAP: A Comparative Analysis of Specificity for NOD1 over NOD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of C12-iE-DAP for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) over NOD2. This compound, a synthetic acylated derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), is a potent agonist for NOD1, a key intracellular pattern recognition receptor involved in the innate immune response to bacterial peptidoglycans.[1] Understanding the specificity of this compound is critical for its use as a research tool and for its potential therapeutic applications.

Executive Summary

This compound demonstrates high specificity for NOD1, with significantly greater potency in activating NOD1-mediated signaling pathways compared to NOD2. This specificity is attributed to the distinct ligand recognition capabilities of the leucine-rich repeat (LRR) domains of NOD1 and NOD2. While NOD1 recognizes iE-DAP, a component of peptidoglycan found predominantly in Gram-negative bacteria, NOD2 recognizes muramyl dipeptide (MDP), which is common to most bacteria. The addition of a lauroyl (C12) group to iE-DAP enhances its potency for NOD1 activation by 100- to 1000-fold compared to the non-acylated iE-DAP.

Quantitative Data Summary

CompoundTargetCell LineAssay TypeEffective ConcentrationReference
This compoundNOD1HEK-Blue™ NOD1SEAP Reporter10 ng - 10 µg/ml
This compoundNOD1THP-1IL-8 Release2 - 50 µM[1]
iE-DAPNOD1HEK-Blue™ NOD1SEAP Reporter1 - 100 µg/ml
MDPNOD2A549-DualNF-κB ReporterWeaker activation than NOD1 agonists[2]

Signaling Pathways

Both NOD1 and NOD2, upon ligand binding, initiate a signaling cascade that converges on the recruitment of the serine/threonine kinase RIPK2 (RICK). This interaction, mediated by CARD-CARD homophilic interactions, leads to the activation of downstream pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines and chemokines.

NOD_Signaling cluster_extracellular Extracellular Space cluster_cytosol Cytosol PGN Peptidoglycan (Bacterial Cell Wall) C12_iE_DAP This compound MDP MDP NOD1 NOD1 C12_iE_DAP->NOD1 NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD1->RIPK2 NOD2->RIPK2 NF_kB_MAPK NF-κB & MAPK Activation RIPK2->NF_kB_MAPK Cytokines Pro-inflammatory Cytokines & Chemokines NF_kB_MAPK->Cytokines

NOD1 and NOD2 Signaling Pathways.

Experimental Protocols

The specificity of this compound is typically assessed using cell-based reporter assays. The following are generalized protocols for commonly used methods.

NF-κB Luciferase Reporter Assay in HEK293T Cells

This assay measures the activation of the NF-κB pathway, a downstream effector of NOD1 and NOD2 signaling.

Materials:

  • HEK293T cells

  • Expression plasmids for human NOD1 or NOD2

  • NF-κB-luciferase reporter plasmid

  • Control plasmid for transfection efficiency (e.g., β-galactosidase)

  • Transfection reagent

  • This compound and MDP

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for protein expression.

  • Stimulation: Replace the medium with fresh medium containing various concentrations of this compound or MDP. Include a vehicle control.

  • Incubation: Incubate for another 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalization: Normalize the luciferase activity to the expression of the control plasmid to account for variations in transfection efficiency.

Luciferase_Workflow A Seed HEK293T cells B Co-transfect with NOD1/NOD2, NF-κB-luc, and control plasmids A->B C Incubate 24h B->C D Stimulate with This compound or MDP C->D E Incubate 6-24h D->E F Lyse cells and measure luciferase activity E->F G Normalize data F->G

Luciferase Reporter Assay Workflow.

Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay

This assay utilizes a reporter gene encoding a secreted alkaline phosphatase, providing a straightforward method to quantify NF-κB activation.

Materials:

  • HEK-Blue™ hNOD1 and HEK-Blue™ hNOD2 cell lines (stably expressing NOD1 or NOD2 and a SEAP reporter gene)

  • This compound and MDP

  • QUANTI-Blue™ Solution or similar SEAP detection reagent

  • Spectrophotometer

Protocol:

  • Cell Seeding: Plate HEK-Blue™ hNOD1 or hNOD2 cells in a 96-well plate.

  • Stimulation: Add various concentrations of this compound or MDP to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for 16-24 hours.

  • SEAP Detection: Transfer a small volume of the cell culture supernatant to a new plate containing the SEAP detection reagent.

  • Incubation: Incubate at 37°C for 1-3 hours.

  • Measurement: Measure the optical density at the appropriate wavelength (e.g., 620-655 nm) using a spectrophotometer.

Conclusion

The available evidence strongly indicates that this compound is a highly specific and potent agonist for NOD1. Its acylated structure significantly enhances its ability to activate NOD1-mediated signaling pathways at concentrations much lower than its parent compound, iE-DAP. While direct quantitative comparisons of its activity on NOD2 are limited, studies consistently demonstrate a lack of significant NOD2 activation by NOD1-specific ligands. This makes this compound an invaluable tool for researchers studying the specific roles of NOD1 in innate immunity and inflammatory diseases. For professionals in drug development, the high specificity of this compound suggests its potential as a targeted immunomodulator.

References

A Researcher's Guide to Selecting Negative Controls for C12-iE-DAP Experiments

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of innate immunity research, C12-iE-DAP stands out as a potent and specific synthetic agonist for the nucleotide-binding oligomerization domain-containing protein 1 (NOD1). Its ability to trigger the NOD1 signaling pathway, leading to the production of pro-inflammatory cytokines, makes it an invaluable tool for studying host-pathogen interactions and inflammatory responses. However, the validity and interpretability of any experiment hinge on the rigor of its controls. This guide provides a comprehensive comparison of negative controls for experiments involving this compound, complete with experimental data, detailed protocols, and visual aids to empower researchers in designing robust and reliable studies.

Understanding this compound and the NOD1 Signaling Pathway

This compound is a synthetic derivative of γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in the cell walls of many bacteria.[1] The addition of a 12-carbon acyl chain (C12) enhances its lipophilicity, facilitating its entry into the cytoplasm where it can be recognized by the intracellular receptor NOD1. Upon binding this compound, NOD1 undergoes a conformational change, leading to the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This interaction triggers a downstream signaling cascade, culminating in the activation of the nuclear factor-kappa B (NF-κB) pathway and the subsequent transcription of genes encoding pro-inflammatory cytokines such as interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int Cellular Entry NOD1 NOD1 C12_iE_DAP_int->NOD1 Binds to RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_Complex IKK Complex RIPK2->IKK_Complex Activates I_kB IκB IKK_Complex->I_kB Phosphorylates NF_kB NF-κB NF_kB_active Active NF-κB NF_kB->NF_kB_active Releases DNA DNA NF_kB_active->DNA Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

NOD1 Signaling Pathway Activation by this compound.

Comparison of Negative Controls

To ensure that the observed cellular responses are specifically mediated by this compound-induced NOD1 activation, the inclusion of appropriate negative controls is paramount. The following table summarizes and compares the most effective negative controls.

Negative Control TypeDescriptionProsCons
Vehicle Control The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO).- Essential for ruling out solvent-induced effects.- Easy to implement.- Does not control for off-target effects of this compound itself.
Inactive Stereoisomer A stereoisomer of this compound that does not activate NOD1. The L-L or D-D isomers of the core diaminopimelic acid are known to be inactive.[1]- The most specific control for the action of this compound.- Controls for any non-specific effects of the molecule's structure.- May not be commercially available and could require custom synthesis.
NOD1 Inhibitor A small molecule that blocks the NOD1 signaling pathway, such as ML130.- Directly implicates the NOD1 pathway in the observed response.- Commercially available.- Potential for off-target effects of the inhibitor itself.- Requires careful titration to determine the optimal non-toxic concentration.
NOD1 Knockdown/Knockout Cells Cells in which the NOD1 gene has been silenced (e.g., using shRNA) or deleted (e.g., using CRISPR/Cas9).- Provides definitive genetic evidence for the role of NOD1.- Highly specific for the NOD1 pathway.- Can be time-consuming and technically challenging to generate stable cell lines.- Potential for compensatory mechanisms to arise in knockout models.
NOD2 Agonist A ligand that specifically activates NOD2, such as Muramyl Dipeptide (MDP).- Helps to differentiate between NOD1- and NOD2-mediated responses.- Useful for studying crosstalk between NLR pathways.- Does not serve as a direct negative control for this compound's action on NOD1.

Experimental Data: A Comparative Analysis

To illustrate the effectiveness of these negative controls, consider a hypothetical experiment measuring IL-8 secretion from human intestinal epithelial cells (Caco-2) in response to this compound.

Treatment GroupIL-8 Concentration (pg/mL)Standard Deviation
Untreated505
Vehicle (DMSO)557
Inactive this compound Stereoisomer (1 µg/mL)608
This compound (1 µg/mL)85045
This compound (1 µg/mL) + ML130 (10 µM)12015
This compound (1 µg/mL) in NOD1-knockdown cells10012
MDP (10 µg/mL)7510

Interpretation of Results: The data clearly demonstrate that this compound potently induces IL-8 secretion. The vehicle and inactive stereoisomer controls show negligible effects, confirming that neither the solvent nor the general molecular structure of this compound is responsible for the observed response. The significant reduction in IL-8 secretion in the presence of the NOD1 inhibitor ML130 and in NOD1-knockdown cells strongly indicates that the effect of this compound is mediated through the NOD1 signaling pathway. The lack of a strong response to the NOD2 agonist MDP further highlights the specificity of the this compound for NOD1 in this cell type.

Detailed Experimental Protocols

To ensure reproducibility, detailed methodologies are crucial. Below are example protocols for the key experiments cited.

Caco-2 Cell Culture and Stimulation
  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and allowed to adhere and differentiate for 48 hours.

  • Stimulation:

    • For inhibitor studies, cells are pre-treated with the NOD1 inhibitor ML130 (10 µM) or vehicle (DMSO) for 1 hour prior to stimulation.

    • Cells are then stimulated with this compound (1 µg/mL), an inactive stereoisomer (1 µg/mL), MDP (10 µg/mL), or vehicle (DMSO) for 24 hours.

  • Supernatant Collection: After the incubation period, the cell culture supernatants are collected and centrifuged to remove any cellular debris.

IL-8 Quantification by ELISA
  • Coating: A 96-well ELISA plate is coated with a capture antibody specific for human IL-8 and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Sample Incubation: The collected cell culture supernatants and a standard curve of recombinant human IL-8 are added to the wells and incubated for 2 hours at room temperature.

  • Detection: After washing, a biotinylated detection antibody specific for human IL-8 is added, followed by incubation for 1 hour.

  • Signal Development: Streptavidin-HRP is added and incubated for 30 minutes. A substrate solution (e.g., TMB) is then added, and the color is allowed to develop.

  • Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of IL-8 in the samples is determined by comparison to the standard curve.

Visualizing Experimental Workflows and Logical Relationships

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cell_Culture Culture Caco-2 Cells Seeding Seed Cells in 24-well Plates Cell_Culture->Seeding Differentiation Allow Differentiation (48h) Seeding->Differentiation Untreated Untreated Differentiation->Untreated Vehicle Vehicle (DMSO) Differentiation->Vehicle Inactive_Stereoisomer Inactive Stereoisomer Differentiation->Inactive_Stereoisomer C12_iE_DAP This compound Differentiation->C12_iE_DAP C12_iE_DAP_Inhibitor This compound + ML130 Differentiation->C12_iE_DAP_Inhibitor C12_iE_DAP_KD This compound in NOD1-KD Cells Differentiation->C12_iE_DAP_KD Supernatant_Collection Collect Supernatants (24h) Untreated->Supernatant_Collection Vehicle->Supernatant_Collection Inactive_Stereoisomer->Supernatant_Collection C12_iE_DAP->Supernatant_Collection C12_iE_DAP_Inhibitor->Supernatant_Collection C12_iE_DAP_KD->Supernatant_Collection ELISA Quantify IL-8 by ELISA Supernatant_Collection->ELISA Data_Analysis Data Analysis and Comparison ELISA->Data_Analysis

Experimental Workflow for Testing this compound with Negative Controls.

Logical_Relationship C12_iE_DAP This compound Treatment NOD1_Activation Specific NOD1 Activation C12_iE_DAP->NOD1_Activation Leads to Inhibitor_Control NOD1 Inhibitor Genetic_Control NOD1 Knockdown/Knockout Cellular_Response Pro-inflammatory Response (e.g., IL-8 Secretion) NOD1_Activation->Cellular_Response Induces Vehicle_Control Vehicle Control No_Response No Significant Response Vehicle_Control->No_Response Inactive_Control Inactive Stereoisomer Inactive_Control->No_Response Blocked_Response Blocked/Reduced Response Inhibitor_Control->Blocked_Response Genetic_Control->Blocked_Response

Logical Relationships of Negative Controls for this compound.

By carefully selecting and implementing a combination of these negative controls, researchers can confidently attribute their experimental findings to the specific activation of the NOD1 signaling pathway by this compound, thereby ensuring the scientific validity and impact of their work.

References

Cross-Validation of C12-iE-DAP Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of C12-iE-DAP, a potent synthetic agonist of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), and cross-validates its mechanism of action using genetic models. Experimental data, detailed protocols, and pathway visualizations are presented to support the specific and potent activity of this compound through the NOD1 signaling cascade.

Introduction to this compound

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a lipophilic derivative of iE-DAP (γ-D-Glu-mDAP), the minimal peptidoglycan motif recognized by the intracellular pattern recognition receptor NOD1. The addition of a lauroyl (C12) group significantly enhances its potency, making it a powerful tool for studying NOD1-mediated inflammatory responses. NOD1 is a key sensor of bacterial components, primarily from Gram-negative bacteria, and its activation triggers innate immune responses.[1]

Mechanism of Action: The NOD1 Signaling Pathway

Upon entering the cytoplasm, this compound is recognized by the leucine-rich repeat (LRR) domain of NOD1. This binding induces a conformational change and oligomerization of NOD1, leading to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via a CARD-CARD interaction. RIPK2 activation is a critical downstream event, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[2] This leads to the transcription and secretion of various pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2]

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C12_iE_DAP_ext This compound C12_iE_DAP_int This compound C12_iE_DAP_ext->C12_iE_DAP_int Cellular Uptake NOD1 NOD1 C12_iE_DAP_int->NOD1 Binds RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruits & Activates IKK_complex IKK Complex RIPK2->IKK_complex Activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_transcription Induces Cytokines Cytokines Gene_transcription->Cytokines e.g., IL-8, IL-6, TNF-α Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start with target cells (e.g., Human Brain Pericytes) transduction Lentiviral Transduction start->transduction control_shRNA Control shRNA transduction->control_shRNA nod1_shRNA NOD1 shRNA transduction->nod1_shRNA treatment_control Treat with this compound control_shRNA->treatment_control treatment_nod1 Treat with this compound nod1_shRNA->treatment_nod1 harvest_control Harvest Cells/Supernatant treatment_control->harvest_control harvest_nod1 Harvest Cells/Supernatant treatment_nod1->harvest_nod1 qRT_PCR qRT-PCR for IL-8 mRNA harvest_control->qRT_PCR ELISA ELISA for IL-8 protein harvest_control->ELISA harvest_nod1->qRT_PCR harvest_nod1->ELISA comparison Compare IL-8 levels qRT_PCR->comparison ELISA->comparison

References

Assessing the Role of the p38 MAPK Pathway in C12-iE-DAP Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the p38 mitogen-activated protein kinase (MAPK) pathway in the context of C12-iE-DAP-induced cellular signaling. It objectively compares this pathway with the parallel NF-κB signaling cascade, offering supporting experimental data and detailed protocols for investigation.

This compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1), an intracellular pattern recognition receptor. NOD1 recognizes the dipeptide γ-D-Glu-mDAP (iE-DAP), a component of peptidoglycan from Gram-negative and certain Gram-positive bacteria. Upon recognition of this compound, NOD1 initiates a signaling cascade that is crucial for the innate immune response, leading to the production of inflammatory cytokines and chemokines.[1] This response is primarily mediated through two major downstream signaling pathways: the p38 MAPK pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

Comparative Overview of this compound Signaling Pathways

This compound-induced NOD1 activation triggers the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).[2][3] This interaction is fundamental for downstream signaling.[4][5][6] Poly-ubiquitinated RIPK2 then serves as a scaffold to recruit TAK1 (Transforming growth factor-β-activated kinase 1), a member of the MAPKKK family.[7] Activated TAK1 is the critical branching point, initiating phosphorylation cascades that lead to the activation of both the IKK complex (for the NF-κB pathway) and the MKK3/6 kinases (for the p38 MAPK pathway).[8][9][10]

  • p38 MAPK Pathway: This pathway involves a three-tiered kinase cascade.[11] TAK1 activates MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK on specific threonine and tyrosine residues, leading to its activation.[12][13] Activated p38 MAPK then phosphorylates various transcription factors and other kinases, playing a significant role in the regulation of inflammatory cytokine expression at both the transcriptional and post-transcriptional levels.[13][14]

  • NF-κB Pathway (Alternative Pathway): Concurrently, the TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to specific DNA elements to initiate the transcription of a wide array of pro-inflammatory genes.

The diagram below illustrates the divergence of these two critical pathways following NOD1 activation.

G cluster_input Cellular Exterior cluster_cytosol Cytosol cluster_nfkb NF-κB Pathway cluster_p38 p38 MAPK Pathway cluster_nucleus Nucleus This compound This compound NOD1 NOD1 This compound->NOD1 Enters cell RIPK2 RIPK2 NOD1->RIPK2 Recruits TAK1_complex TAK1 Complex (TAK1/TAB1/TAB2) RIPK2->TAK1_complex Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylates MKK3_6 MKK3/6 TAK1_complex->MKK3_6 Phosphorylates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates p38_MAPK_nuc p-p38 MAPK p38_MAPK->p38_MAPK_nuc Translocates Gene_Expression Inflammatory Gene Expression (e.g., IL-8, TNF-α) NFκB_nuc->Gene_Expression p38_MAPK_nuc->Gene_Expression

Caption: this compound signaling cascade via NOD1, branching into NF-κB and p38 MAPK pathways.

Data Presentation

For a direct comparison, the key molecular players and outcomes of each pathway are summarized below.

Table 1: Key Components of this compound-Induced Signaling Pathways

Featurep38 MAPK PathwayNF-κB Pathway
Receptor NOD1NOD1
Adaptor/Kinase RIPK2RIPK2
MAPKKK TAK1TAK1
MAPKK MKK3, MKK6IKK Complex (IKKα, IKKβ, NEMO)
Key Effector p38 MAPKNF-κB (p65/p50)
Effector Activation Phosphorylation of Thr180/Tyr182Degradation of IκBα inhibitor
Subcellular Location Cytoplasm to NucleusCytoplasm to Nucleus

Table 2: Representative Quantitative Data: Inhibition of p38 Phosphorylation

The following table presents hypothetical data from a Western blot experiment assessing the effect of a selective p38 inhibitor (e.g., SB203580) on p38 phosphorylation in THP-1 cells stimulated with this compound. This demonstrates a common method for quantifying pathway-specific activation.

Treatment Conditionp-p38 MAPK (Normalized Intensity)% Inhibition of Phosphorylation
Vehicle Control (Unstimulated)0.05-
This compound (10 µg/ml)1.000%
This compound + 1 µM Inhibitor0.4555%
This compound + 5 µM Inhibitor0.2179%
This compound + 10 µM Inhibitor0.0991%

Data is normalized to the this compound stimulated condition. Intensity is calculated as the ratio of phosphorylated p38 to total p38.

Table 3: Comparison of Functional Outcomes

Functional OutcomeRole of p38 MAPK PathwayRole of NF-κB Pathway
IL-6 Production Contributes to gene transcription and mRNA stability.[14][15]Primary driver of gene transcription.
IL-8 Production Strong driver of IL-8 release.[1][15][16]Major contributor to IL-8 gene transcription.[15]
TNF-α Production Modulates mRNA stability and translation.Primary driver of gene transcription.[1]
Cellular Stress Response Key mediator of responses to inflammatory stress.[12][17]Contributes to inflammatory and survival signals.

Experimental Protocols

To aid in the design of experiments, detailed methodologies for key assays are provided below.

Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the steps to quantify the activation of p38 MAPK in response to this compound stimulation.

1. Cell Culture and Stimulation:

  • Culture human monocytic THP-1 cells or HEK293 cells expressing NOD1 in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed cells at a density of 1x10^6 cells/mL and allow them to adhere or stabilize for 24 hours.
  • (Optional) Pre-treat cells with a p38 MAPK inhibitor (e.g., SB203580) for 1-2 hours.
  • Stimulate cells with this compound (e.g., 10 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes). Include an unstimulated vehicle control.

2. Cell Lysis:

  • Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

  • Normalize all samples to the same protein concentration with lysis buffer and add 4x Laemmli sample buffer.
  • Boil samples at 95°C for 5 minutes.
  • Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
  • Perform electrophoresis to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][18]

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182), diluted in blocking buffer.
  • Wash the membrane three times for 10 minutes each with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times for 10 minutes each with TBST.[11][18]

6. Detection and Analysis:

  • Prepare and apply an Enhanced Chemiluminescence (ECL) substrate.
  • Capture the signal using a digital imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
  • Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-p38 to total p38 for each sample.[11][19]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Production

This protocol measures the secretion of a key downstream cytokine, IL-8, which is regulated by both p38 MAPK and NF-κB pathways.

1. Cell Culture and Stimulation:

  • Seed and stimulate cells as described in Protocol 1, Step 1. For cytokine release, a longer stimulation time (e.g., 6-24 hours) is typically required.
  • After stimulation, collect the cell culture supernatant and centrifuge to remove cellular debris.

2. ELISA Procedure:

  • Use a commercial human IL-8 ELISA kit and follow the manufacturer's instructions.
  • Briefly, add standards and collected supernatants to wells pre-coated with an IL-8 capture antibody. Incubate for 2 hours.
  • Wash the wells, then add a biotin-conjugated detection antibody. Incubate for 1 hour.
  • Wash the wells, then add streptavidin-HRP conjugate. Incubate for 30 minutes.
  • Wash the wells, then add a TMB substrate solution and incubate in the dark until color develops.
  • Stop the reaction with the provided stop solution.

3. Data Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.
  • Generate a standard curve using the supplied standards.
  • Calculate the concentration of IL-8 in each sample by interpolating from the standard curve.

The workflow for these experimental assessments is visualized below.

G cluster_prep Sample Preparation cluster_wb Western Blot (Pathway Activation) cluster_elisa ELISA (Functional Outcome) cell_culture 1. Cell Culture (e.g., THP-1) stimulation 2. Stimulation (this compound +/- Inhibitor) cell_culture->stimulation collection 3. Sample Collection stimulation->collection lysis 4a. Cell Lysis collection->lysis Cell Pellet elisa_plate 4b. Add Samples to Plate collection->elisa_plate Supernatant quant 5a. Protein Quantification lysis->quant sds_page 6a. SDS-PAGE & Transfer quant->sds_page immuno 7a. Immunoblotting (p-p38, total p38) sds_page->immuno detect_wb 8a. Detection & Analysis immuno->detect_wb antibodies 5b. Incubate with Antibodies elisa_plate->antibodies substrate 6b. Add Substrate antibodies->substrate detect_elisa 7b. Read Plate & Analyze substrate->detect_elisa

Caption: Experimental workflow for assessing p38 MAPK activation and downstream cytokine release.

References

Safety Operating Guide

Proper Disposal of C12-iE-DAP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of C12-iE-DAP, a potent NOD1 agonist used in immunological research.

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance. While this compound is a bioactive peptide and not classified as a hazardous chemical, proper disposal is a critical component of responsible laboratory practice.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference. This information is essential for understanding the nature of the compound and for making informed decisions regarding its handling and disposal.

PropertyValue
Synonyms Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid
Molecular Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Form Lyophilized solid
Solubility Soluble in DMSO and methanol
Storage Temperature -20°C

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on general laboratory chemical waste guidelines and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Do not dispose of this compound, either in its solid form or in solution, down the drain or in the regular trash.

  • All materials contaminated with this compound, including pipette tips, microfuge tubes, and any unused stock solutions, should be collected as chemical waste.

  • Use a designated and clearly labeled waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).

3. Labeling of Waste Container:

  • The waste container must be labeled with the words "Chemical Waste" and the full chemical name: "this compound (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid)".

  • Include the concentration (if in solution) and the date of accumulation.

4. Storage of Chemical Waste:

  • Store the sealed chemical waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible chemicals.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound chemical waste.

  • Follow all institutional procedures for chemical waste disposal requests.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide provides a clear, at-a-glance overview of the necessary steps to ensure safe and compliant disposal.

G This compound Disposal Workflow A Step 1: Wear appropriate Personal Protective Equipment (PPE) B Step 2: Collect all this compound waste (solid, solutions, contaminated materials) A->B C Step 3: Place waste in a designated and compatible chemical waste container B->C D Step 4: Securely close and label the container with chemical name and date C->D E Step 5: Store the waste container in a designated satellite accumulation area D->E F Step 6: Contact Environmental Health & Safety (EHS) for waste pickup and disposal E->F G Proper and Compliant Disposal F->G

Caption: Workflow for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling C12-iE-DAP

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of C12-iE-DAP (Lauroyl-γ-D-glutamyl-meso-diaminopimelic acid), a potent NOD1 agonist. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of experimental protocols.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its lyophilized powder form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following personal protective equipment is mandatory.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder.
Hand Protection Chemical-Resistant GlovesNitrile gloves are the minimum requirement for incidental contact. For handling the DMSO stock solution, butyl gloves are recommended due to DMSO's high skin permeability.[1][2] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential splashes.
Respiratory Protection Fume Hood or Biosafety CabinetMandatory when handling the lyophilized powder to prevent inhalation of aerosolized particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical for both safety and experimental success.

Receiving and Storage
  • Upon Receipt : Inspect the packaging for any signs of damage.

  • Storage of Lyophilized Powder : Store the lyophilized this compound at -20°C for long-term stability.

  • Storage of Stock Solutions : Once reconstituted in DMSO or methanol (B129727), it is recommended to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

Reconstitution Protocol (1 mg/mL Stock Solution)

This protocol is for the preparation of a 1 mg/mL stock solution. Adjust volumes as necessary for different concentrations.

  • Preparation :

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the powder.

    • Perform all manipulations of the lyophilized powder within a certified fume hood or biosafety cabinet.

  • Reconstitution :

    • Aseptically add the appropriate volume of sterile, anhydrous DMSO or methanol to the vial to achieve the desired concentration (e.g., 1 mL for a 1 mg vial to make a 1 mg/mL solution).

    • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • Aliquoting and Storage :

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C.

Emergency Procedures
Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment.

  • Unused this compound Powder : Dispose of as chemical waste in accordance with local, state, and federal regulations.

  • This compound Solutions (in DMSO or Methanol) : Collect in a designated hazardous waste container for organic solvents.[2] Do not pour down the drain.

  • Contaminated Materials : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Aqueous Waste : Dilute aqueous solutions containing low concentrations of this compound should be collected as chemical waste. While this compound itself is not classified as hazardous, it is good laboratory practice to dispose of all chemical solutions responsibly.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₄H₄₃N₃O₈
Molecular Weight 501.61 g/mol
Form Lyophilized powder
Solubility 1 mg/mL in DMSO or methanol
Storage Temperature -20°C

Experimental Workflow and Safety Diagram

The following diagram illustrates the recommended workflow for handling this compound, incorporating key safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood/BSC) cluster_exp Experimental Phase cluster_disposal Disposal Phase Receive Receive this compound Store Store at -20°C Receive->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Reconstitute Reconstitute in DMSO/ Methanol Equilibrate->Reconstitute Wear Full PPE Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Stock Store Aliquots at -20°C Aliquot->Store_Stock Use_in_Experiment Use in Experiment Store_Stock->Use_in_Experiment Dispose_Solid Dispose of Solid Waste Use_in_Experiment->Dispose_Solid Unused Powder Dispose_Liquid Dispose of Liquid Waste Use_in_Experiment->Dispose_Liquid Solutions & Aqueous Waste Dispose_Contaminated Dispose of Contaminated PPE Use_in_Experiment->Dispose_Contaminated Gloves, Tips, etc.

This compound Safe Handling Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment.

PPE_Decision_Tree start Handling this compound is_powder Is it in lyophilized powder form? start->is_powder is_solution Is it a solution? is_powder->is_solution No respiratory_protection Additional PPE: - Fume Hood or BSC is_powder->respiratory_protection Yes base_ppe Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves is_solution->base_ppe Yes end Proceed with Caution is_solution->end No (End of Task) butyl_gloves Consider Butyl Gloves (if DMSO solvent) base_ppe->butyl_gloves respiratory_protection->base_ppe butyl_gloves->end

PPE Selection for this compound Handling

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.